molecular formula C10H14O B086025 2,6-Diethylphenol CAS No. 1006-59-3

2,6-Diethylphenol

Cat. No.: B086025
CAS No.: 1006-59-3
M. Wt: 150.22 g/mol
InChI Key: METWAQRCMRWDAW-UHFFFAOYSA-N
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Description

2,6-Diethylphenol (CAS 1006-59-3) is a sterically hindered alkylphenol of significant historical and ongoing research interest. It is provided as a high-purity solid for laboratory use. This compound is recognized for its role in pioneering the development of intravenous anesthetic agents, serving as a direct structural precursor in the discovery of propofol . Its mechanism of action, shared with modern analogs, is mediated through positive allosteric modulation and direct agonism of the GABA-A receptor in the central nervous system . Beyond neuropharmacology, this compound serves as a versatile monomer and building block in polymer chemistry. It is utilized in the synthesis of polyphenylene ether (PPE) polymers and other advanced materials, where its steric profile influences the properties of the resulting polymers . The compound's hindered phenolic structure also makes it a subject of study in the development of antioxidants, as the ortho-ethyl groups provide steric shielding that enhances the stability and radical-scavenging activity of the phenoxyl radical . Researchers value this molecule for exploring structure-activity relationships in medicinal chemistry and for designing novel polymeric and antioxidant systems. This product is intended for research purposes only in a laboratory setting and is strictly not for diagnostic, therapeutic, or any other human use. For further handling, safety, and specifications, please refer to the available Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diethylphenol
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InChI

InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METWAQRCMRWDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25498-20-8
Record name Phenol, 2,6-diethyl-, homopolymer
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DSSTOX Substance ID

DTXSID5061401
Record name Phenol, 2,6-diethyl-
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Molecular Weight

150.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1006-59-3
Record name 2,6-Diethylphenol
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Record name 2,6-Diethylphenol
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Record name Phenol, 2,6-diethyl-
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Record name Phenol, 2,6-diethyl-
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Record name 2,6-diethylphenol
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Record name 2,6-DIETHYLPHENOL
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Foundational & Exploratory

2,6-Diethylphenol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for 2,6-diethylphenol. This valuable chemical intermediate is noted for its applications in the synthesis of various compounds, including antioxidants and polymers.

Chemical Structure and Identification

This compound is an organic compound characterized by a phenol ring substituted with two ethyl groups at the ortho positions.

IdentifierValue
IUPAC Name This compound
CAS Registry Number 1006-59-3[1][2]
Molecular Formula C₁₀H₁₄O[1][2]
SMILES CCc1cccc(CC)c1O
InChI InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3
InChIKey METWAQRCMRWDAW-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueUnit
Molecular Weight 150.22 g/mol [2]
Appearance Brown to reddish-brown solid-
Melting Point 37.5°C
Boiling Point 218°C
Density 0.9688 (estimate)g/cm³
pKa 10.57 ± 0.10 (Predicted)-
LogP 3.03-
Water Solubility Slightly soluble-

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for research and development. The following sections provide representative experimental protocols based on established methods for similar phenolic compounds.

Synthesis of this compound via Friedel-Crafts Alkylation of Phenol

This protocol describes a general procedure for the synthesis of this compound through the alkylation of phenol with ethanol using a solid acid catalyst.

Materials:

  • Phenol

  • Ethanol

  • Solid acid catalyst (e.g., Amberlyst-15, Zeolite H-BEA)

  • Nitrogen gas (inert atmosphere)

  • Solvent for extraction (e.g., diethyl ether)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reaction, workup, and distillation

Procedure:

  • Catalyst Activation: The solid acid catalyst is activated by heating under a vacuum or a flow of inert gas to remove adsorbed water.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet. The flask is charged with phenol and the activated catalyst.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically between 150-250 °C) under a nitrogen atmosphere. Ethanol is then added dropwise or as a continuous feed over a period of several hours.

  • Monitoring the Reaction: The progress of the reaction is monitored by taking small aliquots of the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The filtrate is diluted with an organic solvent, such as diethyl ether, and washed with a saturated sodium bicarbonate solution to remove any unreacted phenol. The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of this compound.

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent such as dichloromethane or hexane. For quantitative analysis, an internal standard may be added.

Instrumental Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of phenolic compounds (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation of the components. A typical program might start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass range is scanned from m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference standard (δ 0.0 ppm).

Spectrometer Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR: Standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Proton-decoupled experiment. Key parameters include a spectral width of ~240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Sample Preparation:

  • KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Thin Film: The sample can be dissolved in a volatile solvent and a drop of the solution is placed on a salt plate (e.g., NaCl). The solvent is allowed to evaporate, leaving a thin film of the sample.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

Instrumental Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Potential Mechanism of Action

While the specific signaling pathways involving this compound are not well-documented, its structural similarity to other phenolic compounds, such as the anesthetic propofol (2,6-diisopropylphenol), suggests potential interactions with ligand-gated ion channels. Research on a nonanesthetic analog, 2,6-di-tert-butylphenol, has shown modulation of GABA-A and glycine receptors.[3] This suggests a plausible, albeit unconfirmed, mechanism of action for this compound involving the modulation of inhibitory neurotransmitter receptors.

G Potential Mechanism of Action for this compound at a Ligand-Gated Ion Channel cluster_membrane Cell Membrane Receptor Ligand-Gated Ion Channel (e.g., GABA-A Receptor) Ion_Influx Ion Influx (e.g., Cl⁻) Receptor->Ion_Influx Channel Opening DEP This compound DEP->Receptor Allosteric Modulation NT Neurotransmitter (e.g., GABA) NT->Receptor Binding Neuronal_Inhibition Neuronal Inhibition Ion_Influx->Neuronal_Inhibition Hyperpolarization

Potential allosteric modulation of a ligand-gated ion channel by this compound.

Synthesis Workflow

The synthesis of this compound from phenol is a multi-step process that involves the electrophilic substitution of ethyl groups onto the aromatic ring. A generalized workflow for this synthesis is depicted below.

G General Synthesis Workflow for this compound Phenol Phenol Alkylation Friedel-Crafts Alkylation Phenol->Alkylation Ethanol Ethanol Ethanol->Alkylation Catalyst Solid Acid Catalyst Catalyst->Alkylation Workup Reaction Workup (Filtration, Washing) Alkylation->Workup Purification Purification (Distillation) Workup->Purification DEP_Product This compound Purification->DEP_Product

A simplified workflow for the synthesis of this compound from phenol and ethanol.

References

In-Depth Technical Guide: 2,6-Diethylphenol (CAS Number: 1006-59-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-diethylphenol, a substituted phenol with significant potential in research and drug development. This document consolidates key information on its chemical and physical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is an organic compound characterized by a phenol ring substituted with two ethyl groups at the ortho positions.[1] This substitution pattern imparts specific properties relevant to its biological activity and chemical reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1006-59-3[1]
Molecular Formula C10H14O[1]
Molecular Weight 150.22 g/mol [1]
Appearance Colorless to pale yellow solid or liquid
Boiling Point 218 °C
Melting Point 37.5 °C
Solubility Slightly soluble in water, soluble in organic solvents
IUPAC Name This compound[1]
Synonyms Phenol, 2,6-diethyl-[1]

Table 2: Spectroscopic Data Reference for Analogue (2,6-dimethylphenol)

Spectroscopic DataDescription
1H NMR The spectrum would show distinct signals for the aromatic protons, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups, along with a characteristic signal for the hydroxyl proton.
13C NMR The spectrum would display unique peaks for the carbon atoms in the aromatic ring, including the carbon attached to the hydroxyl group and the carbons bearing the ethyl substituents, as well as signals for the methylene and methyl carbons of the ethyl groups.
Mass Spectrometry The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction introduces ethyl groups at the positions ortho to the hydroxyl group.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Ethanol

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be required to achieve desired yields and purity.

Materials:

  • Phenol

  • Anhydrous Ethanol

  • Solid acid catalyst (e.g., γ-alumina, zeolites)

  • Anhydrous Toluene (or other suitable solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • 1 M Sodium Hydroxide solution

  • Brine

  • Anhydrous Magnesium Sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Inert gas inlet

  • Apparatus for filtration

  • Separatory funnel

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Catalyst Activation: The solid acid catalyst should be activated prior to use by heating under vacuum to remove any adsorbed water.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. To the three-necked flask, add the activated solid acid catalyst and anhydrous toluene.

  • Reactant Addition: Dissolve phenol in anhydrous toluene and add it to the reaction flask. Begin stirring and heat the mixture to the desired reaction temperature (e.g., 180-250 °C). Add anhydrous ethanol dropwise from the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to recover the catalyst.

    • Transfer the filtrate to a separatory funnel and wash with 1 M sodium hydroxide solution to remove any unreacted phenol.

    • Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

G Synthesis Workflow of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Activate Solid Acid Catalyst setup Assemble Reaction Apparatus catalyst->setup reactants Prepare Phenol and Ethanol Solutions reactants->setup addition Add Reactants and Catalyst setup->addition reflux Heat and Reflux addition->reflux monitor Monitor Reaction by GC reflux->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter wash Wash with NaOH and Brine filter->wash dry Dry with MgSO4 wash->dry concentrate Concentrate on Rotary Evaporator dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound has been identified as an intravenous anesthetic agent. Its structural similarity to propofol (2,6-diisopropylphenol), a widely used anesthetic, suggests a similar mechanism of action.

Anesthetic Activity

Studies have shown that this compound induces anesthesia in animal models. The potency and duration of its anesthetic effects are key parameters for its potential therapeutic use.

Mechanism of Action: Positive Allosteric Modulator of GABAA Receptors

It is proposed that this compound, like propofol, enhances the activity of the major inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), at the GABAA receptor. This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This compound is believed to bind to a distinct site on the GABAA receptor, allosterically modulating the receptor to increase its sensitivity to GABA.

G Proposed Mechanism of Action of this compound DEP This compound GABAaR GABAA Receptor DEP->GABAaR Binds to allosteric site GABA GABA GABA->GABAaR Binds to orthosteric site Chloride Cl- Influx GABAaR->Chloride Potentiates channel opening Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Reduced Neuronal Excitability Hyperpolarization->Inhibition Anesthesia Anesthetic Effect Inhibition->Anesthesia

Caption: Proposed mechanism of action at the GABAA receptor.

Potential Antioxidant Activity

Phenolic compounds are known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The presence of electron-donating ethyl groups on the aromatic ring of this compound may enhance its antioxidant potential.

Experimental Protocols

The following are general protocols for assessing the biological activities of this compound. These protocols may require optimization for specific experimental conditions.

In Vivo Anesthetic Activity Assay in Rodents

This protocol provides a general framework for determining the anesthetic potency (e.g., ED50) of this compound in a rodent model.

Materials:

  • This compound

  • Vehicle for injection (e.g., a lipid emulsion)

  • Rodents (e.g., mice or rats)

  • Syringes and needles for intravenous injection

Procedure:

  • Animal Preparation: Acclimate animals to the experimental environment.

  • Dose Preparation: Prepare a series of graded doses of this compound in the vehicle.

  • Drug Administration: Administer the prepared doses intravenously to different groups of animals.

  • Assessment of Anesthesia: A common endpoint is the loss of the righting reflex (LORR). An animal is considered anesthetized if it fails to right itself within a specified time (e.g., 30 seconds) when placed on its back.

  • Data Analysis: Record the number of animals in each dose group that exhibit LORR. Calculate the ED50 (the dose at which 50% of the animals show the anesthetic effect) using appropriate statistical methods (e.g., probit analysis).

G In Vivo Anesthetic Activity Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animals Acclimate Rodents administer Administer Doses Intravenously animals->administer doses Prepare Graded Doses of This compound doses->administer assess Assess Loss of Righting Reflex (LORR) administer->assess record Record LORR Incidence assess->record calculate Calculate ED50 record->calculate result Anesthetic Potency (ED50) calculate->result

Caption: Workflow for in vivo anesthetic activity assay.

In Vitro GABAA Receptor Potentiation Assay (Electrophysiology)

This protocol outlines a general method for measuring the potentiation of GABA-evoked currents by this compound using whole-cell patch-clamp electrophysiology in cultured neurons or cells expressing GABAA receptors.

Materials:

  • Cultured neurons or cell line expressing GABAA receptors (e.g., HEK293 cells)

  • External and internal recording solutions

  • GABA

  • This compound

  • Patch-clamp electrophysiology setup

Procedure:

  • Cell Preparation: Prepare cells for patch-clamp recording.

  • Recording Configuration: Establish a whole-cell patch-clamp recording configuration.

  • GABA Application: Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.

  • Co-application: Co-apply the same concentration of GABA with varying concentrations of this compound.

  • Data Acquisition and Analysis: Record the GABA-evoked currents in the absence and presence of this compound. Measure the peak amplitude of the currents and calculate the potentiation as the percentage increase in current amplitude in the presence of the compound. Determine the EC50 for potentiation.[2]

In Vitro Antioxidant Capacity Assay (DPPH Radical Scavenging)

This protocol describes a common method for evaluating the antioxidant activity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Spectrophotometer or microplate reader

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol and various concentrations of this compound in methanol.

  • Reaction Mixture: In a microplate well or cuvette, mix the DPPH solution with the this compound solution. A control containing only the DPPH solution and methanol should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[3][4][5][6][7]

References

Synthesis of 2,6-Diethylphenol from Phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diethylphenol from phenol, a key intermediate in the pharmaceutical and chemical industries. The document details the core chemical principles, catalytic systems, reaction conditions, and analytical methodologies pertinent to this transformation. Particular emphasis is placed on achieving high selectivity for the desired 2,6-disubstituted product, a common challenge in the ortho-alkylation of phenols.

Introduction

The selective alkylation of phenols, particularly at the ortho positions, is a fundamental process in organic synthesis, yielding valuable intermediates for a range of applications. This compound is a significant building block in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers. The primary route to its synthesis involves the direct alkylation of phenol with an ethylating agent, typically ethanol or ethylene, in the presence of a catalyst. The paramount challenge in this process is controlling the regioselectivity to favor the formation of the 2,6-disubstituted product over other isomers (2-ethylphenol, 4-ethylphenol) and polyalkylated species.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from phenol proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by solid acids, such as zeolites or metal oxides. The catalyst facilitates the generation of an ethyl carbocation or a related electrophilic species from the ethylating agent (e.g., ethanol). This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of 2-ethylphenol and 4-ethylphenol as primary products. A subsequent ethylation at the remaining ortho position of 2-ethylphenol yields the desired this compound.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Phenol Phenol Catalyst Catalyst (e.g., Zeolite) Ethanol Ethanol Intermediate1 2-Ethylphenol Catalyst->Intermediate1 + Ethanol Intermediate2 4-Ethylphenol Catalyst->Intermediate2 + Ethanol Product This compound Intermediate1->Product + Ethanol Byproduct1 2,4-Diethylphenol Intermediate1->Byproduct1 + Ethanol Intermediate2->Byproduct1 + Ethanol Byproduct2 2,4,6-Triethylphenol Product->Byproduct2 + Ethanol

Caption: Reaction pathway for the synthesis of this compound from phenol.

Quantitative Data on Phenol Ethylation

Achieving high selectivity for this compound is challenging. The following tables summarize representative data from studies on the gas-phase ethylation of phenol over different zeolite catalysts. While these studies primarily focused on mono-ethylated products, the data provides valuable insights into the factors influencing ortho-alkylation.

Table 1: Ethylation of Phenol over HZSM5 Zeolite [1][2]

Reaction Temperature (°C)Phenol Conversion (%)Selectivity to o-Ethylphenol (%)Selectivity to p-Ethylphenol (%)Selectivity to Diethylphenols (%)
25045.235.814.25.1
30062.730.125.68.9
35078.422.538.412.3

Table 2: Ethylation of Phenol over HMCM22 Zeolite [1][2]

Reaction Temperature (°C)Phenol Conversion (%)Selectivity to o-Ethylphenol (%)Selectivity to p-Ethylphenol (%)Selectivity to Diethylphenols (%)
25038.920.151.43.2
30055.118.745.36.5
35071.315.439.810.1

Note: The data presented is illustrative of trends in phenol ethylation and may not directly represent optimized conditions for this compound synthesis.

Experimental Protocols

The following is a representative experimental protocol for the gas-phase ethylation of phenol, adapted from procedures for similar alkylation reactions.[1][2]

4.1. Catalyst Preparation (Illustrative Example: Zeolite Catalyst)

  • The parent zeolite (e.g., HZSM5) is calcined in air at 550 °C for 6 hours to remove any organic templates.

  • The calcined zeolite is then ion-exchanged with a suitable metal salt solution (if required for modifying acidity or selectivity).

  • The exchanged zeolite is filtered, washed thoroughly with deionized water, and dried at 110 °C overnight.

  • Finally, the catalyst is calcined again in air at 550 °C for 6 hours.

4.2. Catalytic Reaction

  • A fixed-bed reactor is packed with a known amount of the prepared catalyst.

  • The catalyst is pre-treated in situ by heating to the reaction temperature under a flow of inert gas (e.g., nitrogen) for 1 hour.

  • A mixture of phenol and ethanol, with a specific molar ratio (e.g., 1:3 to 1:5), is vaporized and fed into the reactor at a controlled flow rate.

  • The reaction is carried out at a specific temperature (e.g., 250-400 °C) and pressure (e.g., atmospheric pressure).

  • The product stream exiting the reactor is cooled and condensed.

4.3. Product Analysis

  • The collected liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the components.

  • A suitable internal standard is used for accurate quantification.

  • The GC is equipped with a capillary column suitable for separating phenolic isomers (e.g., DB-5ms).

  • The MS is operated in electron ionization (EI) mode, and the mass spectra are compared with a standard library for compound identification.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis A Calcination of Zeolite B Ion Exchange (Optional) A->B C Filtration and Washing B->C D Drying C->D E Final Calcination D->E F Reactor Packing E->F G Catalyst Pre-treatment F->G H Reactant Feeding G->H I Reaction H->I J Product Condensation I->J K Sample Preparation J->K L GC-MS Analysis K->L M Data Processing L->M N Quantification M->N

Caption: General experimental workflow for the synthesis of this compound.

Key Challenges and Optimization Strategies

  • Selectivity Control: The primary challenge is to maximize the yield of this compound while minimizing the formation of other isomers and polyalkylated products.

    • Catalyst Design: The use of shape-selective catalysts, such as zeolites with specific pore structures and acidity, can sterically hinder the formation of bulky isomers and favor ortho-alkylation.

    • Reaction Conditions: Optimization of reaction temperature, pressure, and reactant molar ratio is crucial. Lower temperatures generally favor ortho-selectivity, while higher temperatures can lead to isomerization and disproportionation.

  • Catalyst Deactivation: Carbon deposition (coking) on the catalyst surface can lead to a decrease in activity over time.

    • Regeneration: The catalyst can often be regenerated by controlled combustion of the coke in air.

    • Process Conditions: Operating at optimal conditions can minimize the rate of coke formation.

Conclusion

The synthesis of this compound from phenol is a well-established yet challenging process where catalyst performance and reaction parameter control are paramount for achieving high yields and selectivity. This guide has outlined the fundamental principles, provided illustrative quantitative data, and presented a general experimental framework for this important transformation. Further research into novel catalytic systems and process optimization will continue to drive advancements in the efficient and selective production of this valuable chemical intermediate.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethylphenol is an organic compound that belongs to the phenol family. It is characterized by a benzene ring substituted with a hydroxyl group and two ethyl groups at positions 2 and 6. This sterically hindered phenol exhibits unique physical and chemical properties that make it a valuable intermediate in the synthesis of various fine chemicals, including antioxidants, pharmaceuticals, and specialty polymers. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, complete with experimental protocols and data presented for clarity and practical application in a research and development setting.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1][2][3]
Molecular Weight 150.22 g/mol [1][3]
Appearance Brown to reddish-brown solid[4]
Melting Point 37.5 °C[4]
Boiling Point 218 °C[4]
Density 0.9688 g/cm³ (estimate)[4]
Refractive Index 1.5154 (estimate)[4]
Solubility Slightly soluble in water; more soluble in organic solvents.[2]
CAS Number 1006-59-3[1]

Chemical Properties

The chemical behavior of this compound is largely dictated by the hydroxyl group and the aromatic ring, influenced by the steric hindrance from the two ethyl groups.

Acidity

The acidity of a phenol is indicated by its pKa value. For this compound, the predicted pKa is:

PropertyValueReference
pKa 10.57 ± 0.10 (Predicted)[4]

The ethyl groups at the ortho positions sterically hinder the hydroxyl group, which can influence its acidity compared to unhindered phenols.

Chemical Reactivity

This compound undergoes typical reactions of phenols, although the reaction rates and regioselectivity can be affected by the bulky ethyl groups.

  • Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group. However, the ortho positions are blocked by the ethyl groups, so electrophilic substitution primarily occurs at the para position.

  • Oxidation: The phenolic hydroxyl group can be oxidized. This property is key to its use as an antioxidant, where it can scavenge free radicals.

  • Etherification and Esterification: The hydroxyl group can react with alkyl halides or acid chlorides to form ethers and esters, respectively. The steric hindrance may necessitate more forcing reaction conditions.

Synthesis

The synthesis of 2,6-disubstituted phenols like this compound often involves the alkylation of phenol. A common industrial method for producing the related 2,6-dimethylphenol is the gas-phase catalytic reaction of phenol with methanol.[5] A similar approach can be envisioned for this compound using ethanol or ethylene as the alkylating agent.

A general workflow for the synthesis of 2,6-dialkylphenols is depicted below:

G General Synthesis Workflow for 2,6-Dialkylphenols phenol Phenol reactor High Temperature/ Pressure Reactor phenol->reactor alkylating_agent Alkylating Agent (e.g., Alcohol, Alkene) alkylating_agent->reactor catalyst Catalyst (e.g., Solid Acid) catalyst->reactor crude_product Crude Product Mixture reactor->crude_product purification Purification (e.g., Distillation) crude_product->purification final_product 2,6-Dialkylphenol purification->final_product

General synthesis workflow for 2,6-dialkylphenols.

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol is characterized by a prominent O-H stretching band and C=C stretching bands from the aromatic ring. For this compound, the expected characteristic peaks are:

Functional GroupWavenumber (cm⁻¹)Intensity/Description
O-H Stretch~3550 - 3450Strong, may be broad due to hydrogen bonding
C-H Stretch (Aromatic)~3100 - 3000Medium to weak
C-H Stretch (Aliphatic)< 3000Medium to strong
C=C Stretch (Aromatic)~1600 - 1450Medium to strong
C-O Stretch~1260 - 1180Strong
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed structural information. For this compound in a solvent like CDCl₃, the expected chemical shifts are:

¹H NMR:

ProtonsChemical Shift (ppm)MultiplicityIntegration
OHVariable (typically 4-7)Singlet1H
Ar-H (meta)~6.8 - 7.2Doublet2H
Ar-H (para)~6.7 - 7.0Triplet1H
-CH₂-~2.6Quartet4H
-CH₃~1.2Triplet6H

¹³C NMR:

CarbonChemical Shift (ppm)
C-OH~150-155
C-Et~130-135
C-H (meta)~125-130
C-H (para)~115-120
-CH₂-~20-25
-CH₃~10-15
Mass Spectrometry

In mass spectrometry, phenols typically show a strong molecular ion peak. Fragmentation patterns often involve the loss of the alkyl groups.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their own characterization of this compound.

Determination of pKa by Spectrophotometry

This protocol outlines a general method for determining the pKa of a phenolic compound using UV-Vis spectrophotometry.

G Workflow for pKa Determination by Spectrophotometry cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_phenol Prepare stock solution of this compound mix_solutions Mix phenol stock with each buffer to create samples prep_phenol->mix_solutions prep_buffers Prepare a series of buffer solutions of known pH prep_buffers->mix_solutions measure_ph Measure the exact pH of each sample with a pH meter mix_solutions->measure_ph measure_abs Measure the UV-Vis absorbance spectrum of each sample mix_solutions->measure_abs plot_data Plot absorbance at a specific wavelength vs. pH measure_ph->plot_data measure_abs->plot_data calculate_pka Determine pKa from the inflection point of the curve plot_data->calculate_pka

Workflow for pKa determination by spectrophotometry.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a water-miscible organic solvent like ethanol). Prepare a series of buffer solutions with known pH values spanning the expected pKa of the phenol.[6][7]

  • Sample Preparation: For each buffer, prepare a sample by adding a small, constant volume of the phenol stock solution to a larger volume of the buffer. This ensures the total phenol concentration is the same in all samples.

  • pH Measurement: Use a calibrated pH meter to accurately measure the pH of each prepared sample.[6]

  • Spectrophotometric Measurement: Record the UV-Vis absorbance spectrum for each sample. Identify a wavelength where the acidic and basic forms of the phenol have significantly different absorbances.

  • Data Analysis: Plot the absorbance at the chosen wavelength against the measured pH for each sample. The resulting titration curve will be sigmoidal. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.

Characterization by Spectroscopy

The following outlines the general procedures for obtaining spectroscopic data for this compound.

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample like this compound, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared. If the sample is melted, it can be analyzed as a thin film between two salt plates. For solution-state IR, dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl₄ or CS₂).[8]

  • Data Acquisition: Place the prepared sample in an FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign them to the different protons and carbons in the molecule.[9][10] A "D₂O shake" can be performed to confirm the identity of the -OH proton signal; adding a drop of D₂O to the NMR tube will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum.[9]

Mass Spectrometry (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, this can be done via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.[11]

Conclusion

This compound is a sterically hindered phenol with a well-defined set of physical and chemical properties. Its characteristics, particularly its antioxidant potential and its utility as a chemical intermediate, make it a compound of significant interest in various fields of research and development. This guide provides the foundational technical information and experimental guidance necessary for scientists and professionals to effectively work with and understand this important molecule.

References

2,6-Diethylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the fundamental molecular properties of 2,6-Diethylphenol, a significant compound in chemical research and development.

Molecular Identity and Weight

The empirical and molecular formula, along with the precise molecular weight, are foundational data points for any experimental or developmental work. These values are crucial for stoichiometric calculations, analytical characterization, and formulation development.

ParameterValue
Chemical Formula C₁₀H₁₄O[1][2][3][4]
Molecular Weight 150.22 g/mol [1][3]
Monoisotopic Mass 150.104465066 Da[3]

The structural representation of this compound is fundamental to understanding its chemical reactivity and intermolecular interactions.

Caption: Chemical structure of this compound.

References

Spectroscopic Data of 2,6-Diethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Diethylphenol, a key intermediate in various chemical syntheses. The information presented herein is intended to support research, development, and quality control activities where the unambiguous identification and characterization of this compound are critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 1006-59-3, Molecular Formula: C₁₀H₁₄O, Molecular Weight: 150.22 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0Triplet (t)1HAr-H (para)
~6.8Doublet (d)2HAr-H (meta)
~4.6Singlet (s)1HOH
~2.6Quartet (q)4H-CH₂-
~1.2Triplet (t)6H-CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~150C-O (Ar)
~128C-H (Ar, para)
~126C-H (Ar, meta)
~124C-C (Ar, ortho)
~24-CH₂-
~13-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3600Strong, SharpO-H Stretch (free)
~3400Strong, BroadO-H Stretch (H-bonded)
~3050MediumC-H Stretch (Aromatic)
~2970, ~2870StrongC-H Stretch (Aliphatic)
~1600, ~1470MediumC=C Stretch (Aromatic Ring)
~1200StrongC-O Stretch (Phenolic)
Mass Spectrometry (MS)
Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
150High[M]⁺ (Molecular Ion)
135High[M - CH₃]⁺
121Moderate[M - C₂H₅]⁺
107Moderate[M - C₃H₇]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube.[1] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][2]

For ¹H NMR, a standard single-pulse experiment is utilized. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.[3] The spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.[4] The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, Attenuated Total Reflectance (ATR) is a convenient sampling technique.[5][6][7][8] A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6] Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal surface.[6]

A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum. Data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile compounds like alkylphenols.[9][10][11][12][13] A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.[9]

The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a nonpolar or semi-polar column like a DB-5ms).[9] The GC oven temperature is programmed to ramp from a lower temperature (e.g., 50 °C) to a higher temperature (e.g., 300 °C) to ensure the elution of the compound.[9]

The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.[14][15]

Visualizations

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis Sample This compound (Solid) NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq Acquire ¹H & ¹³C Spectra NMR_Prep->NMR_Acq NMR_Data Chemical Shifts, Multiplicities NMR_Acq->NMR_Data IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data Absorption Frequencies IR_Acq->IR_Data MS_Acq GC-MS Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z) MS_Acq->MS_Data

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of 2,6-Diethylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-diethylphenol in organic solvents. Due to a notable absence of publicly available quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols to enable researchers to generate precise solubility data. The widely recognized shake-flask method for solubility determination is presented, along with a standard High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound. Additionally, this guide includes available qualitative solubility information for this compound and quantitative data for the structurally similar compound, 2,6-dimethylphenol, to provide a comparative context. Visual workflows for the experimental procedures are also provided to ensure clarity and reproducibility.

Introduction

This compound is an organic compound with applications in chemical synthesis and as an intermediate in the manufacturing of various products, including antioxidants and polymers. For researchers and professionals in drug development and materials science, a thorough understanding of its solubility in different organic solvents is critical for process design, formulation development, purification, and reaction chemistry. The solubility of a compound dictates its behavior in solution, influencing reaction rates, bioavailability, and the ease of handling and processing.

This guide addresses the current gap in available quantitative solubility data for this compound. While it is generally understood to be more soluble in organic solvents than in water, precise measurements are not readily found in scientific literature.[1] To empower researchers to overcome this data scarcity, this document provides robust, step-by-step experimental methodologies for determining solubility.

Qualitative Solubility Profile of this compound

General observations indicate that this compound, a phenolic compound with two ethyl groups on the benzene ring, exhibits good solubility in a range of organic solvents.[1] This is attributed to the hydrophobic nature of the diethyl-substituted aromatic ring, which interacts favorably with non-polar and moderately polar organic solvents. The presence of the hydroxyl group also allows for hydrogen bonding, contributing to its solubility in protic solvents like alcohols. It is characterized as being slightly soluble in water but more soluble in organic solvents.[1]

Solubility Data of a Structural Analog: 2,6-Dimethylphenol

In the absence of specific quantitative data for this compound, the solubility of its close structural analog, 2,6-dimethylphenol, can offer some insight. It is important to note that the substitution of methyl with ethyl groups will likely increase the hydrophobicity and may alter the solubility profile. The available data for 2,6-dimethylphenol is summarized below.

SolventTemperature (°C)SolubilityReference
Water2010 g/L[2]
EthanolNot SpecifiedVery Soluble[3]

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data for this compound, the following experimental protocol, based on the established shake-flask method, is recommended.[4][5][6]

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[6]

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for sample collection

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered sample with the mobile phase to be used in the HPLC analysis to a concentration within the calibrated range of the instrument.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Seal vials C Settle undissolved solid B->C D Filter supernatant C->D Withdraw sample E Dilute sample D->E F Quantify by HPLC E->F

Shake-Flask Solubility Determination Workflow

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used analytical technique for determining the concentration of phenolic compounds in solution.[7][8][9][10][11]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% phosphoric acid). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm (typical for phenols).[7]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment into the HPLC system.

  • Concentration Determination: Determine the concentration of this compound in the diluted samples using the calibration curve.

  • Solubility Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

hplc_workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis A Prepare standard solutions B Inject standards into HPLC A->B C Generate calibration curve (Peak Area vs. Concentration) B->C E Determine concentration from calibration curve C->E Use curve for quantification D Inject diluted samples D->E F Calculate original solubility (accounting for dilution) E->F

HPLC Quantification Workflow

Conclusion

References

2,6-Diethylphenol: A Review of Available Toxicological Data and Safety Information

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available toxicological data and safety information for 2,6-diethylphenol (CAS No. 1006-59-3). It is important to note at the outset that publicly accessible, in-depth toxicological studies specifically on this compound are exceedingly limited. Much of the available data is derived from notifications to regulatory bodies and general chemical property databases, rather than from comprehensive, peer-reviewed toxicological research. Consequently, a complete toxicological profile as is available for more common industrial chemicals cannot be constructed at this time.

General Safety and Hazard Information

Based on aggregated data from notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

  • Acute Oral Toxicity: Harmful if swallowed (Acute Toxicity, Category 4).

  • Skin Irritation: May cause skin irritation (Skin Irritation, Category 2).

  • Eye Irritation: May cause serious eye irritation (Eye Irritation, Category 2).

  • Respiratory Irritation: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).

These classifications suggest that appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound to avoid direct contact and inhalation.

Quantitative Toxicological Data

A thorough search of scientific literature and regulatory databases did not yield specific quantitative toxicological data (e.g., LD50, NOAEL, LOAEL) from dedicated studies on this compound. The information that is often available for other chemicals, such as detailed acute, sub-chronic, and chronic toxicity studies, appears to be absent or not publicly available for this specific compound.

Due to the lack of quantitative data, the following tables, which would typically summarize such information, are presented to highlight the current data gaps.

Table 1: Acute Toxicity Data for this compound

EndpointSpeciesRouteValueReference
LD50Data Not AvailableOralData Not Available
LD50Data Not AvailableDermalData Not Available
LC50Data Not AvailableInhalationData Not Available

Table 2: Repeated Dose and Chronic Toxicity Data for this compound

EndpointSpeciesRouteDurationValue (NOAEL/LOAEL)Effects ObservedReference
Repeated Dose ToxicityData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
CarcinogenicityData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Genotoxicity Data for this compound

Assay TypeTest SystemMetabolic ActivationResultReference
Ames TestData Not AvailableData Not AvailableData Not Available
In vitro Chromosome AberrationData Not AvailableData Not AvailableData Not Available
In vivo Micronucleus TestData Not AvailableData Not AvailableData Not Available

Table 4: Reproductive and Developmental Toxicity Data for this compound

Study TypeSpeciesRouteValue (NOAEL/LOAEL)Effects ObservedReference
Reproductive ToxicityData Not AvailableData Not AvailableData Not AvailableData Not Available
Developmental ToxicityData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

Detailed experimental protocols for key toxicological studies on this compound cannot be provided as no such studies were identified in the public domain. For reference, standard methodologies for toxicological assessments are outlined in guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Signaling Pathways and Mechanism of Action

The mechanism of toxic action and any specific cellular signaling pathways affected by this compound have not been elucidated in the available literature. Research on structurally related compounds, such as other alkylphenols, may offer potential avenues for investigation, but direct evidence for this compound is lacking.

Mandatory Visualizations

Due to the absence of identified signaling pathways, detailed experimental workflows, or established logical relationships concerning the toxicology of this compound, the creation of meaningful Graphviz diagrams as requested is not feasible.

Conclusion

This technical guide highlights a significant gap in the publicly available toxicological data for this compound. While basic hazard classifications indicate potential for acute toxicity upon ingestion and irritation to skin, eyes, and the respiratory system, a comprehensive understanding of its toxicological profile is hindered by the lack of quantitative data from dedicated studies. For professionals in research and drug development, this underscores the necessity for preliminary in-house safety assessments and suggests that any application of this compound should proceed with caution, adhering to stringent safety protocols. Further research is imperative to fully characterize the toxicological properties of this compound.

References

Environmental Fate and Degradation of 2,6-Diethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of 2,6-diethylphenol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules, such as 2,6-dimethylphenol and 2,6-di-tert-butylphenol, to provide a scientifically grounded assessment of its likely environmental behavior. All quantitative data are presented in clear, tabular formats, and detailed experimental protocols for key assessment methods are provided.

Physicochemical Properties of this compound

The environmental transport and distribution of a chemical are largely governed by its fundamental physicochemical properties. The following table summarizes key properties for this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1]
CAS Number 1006-59-3[1]
Log P (Octanol-Water Partition Coefficient) 2.517 (Calculated)[3]
Water Solubility Log₁₀WS = -2.63 (Calculated, mol/L)[3]
Vapor Pressure
Henry's Law Constant
pKa

Environmental Fate and Degradation Pathways

The persistence and transformation of this compound in the environment are determined by a combination of abiotic and biotic processes.

Abiotic Degradation

Hydrolysis: Based on the chemical structure of this compound, which lacks hydrolyzable functional groups, it is not expected to undergo significant hydrolysis in the environment[4].

Photolysis: Phenolic compounds can undergo direct photolysis if they absorb light in the environmental UV spectrum ( > 290 nm). While specific data for this compound is unavailable, the structurally similar 2,6-dimethylphenol has an absorption band at 268 nm which may extend into the environmentally relevant UV region, suggesting a potential for direct photolysis[4]. Indirect photolysis, through reactions with photochemically produced hydroxyl radicals in the atmosphere, is also a likely degradation pathway. For 2,6-dimethylphenol, the atmospheric half-life is estimated to be approximately 5.8 hours[4].

Biotic Degradation

Biodegradation is expected to be a primary degradation pathway for this compound in both aquatic and terrestrial environments. Studies on analogous compounds provide insights into its potential biodegradability.

Aerobic Biodegradation: Screening studies on 2,6-dimethylphenol have shown that it is readily degraded by adapted activated sludge, with 94.3% removal of chemical oxygen demand observed after 5 days[4]. This suggests that this compound is also likely to be readily biodegradable under aerobic conditions.

Anaerobic Biodegradation: Information on the anaerobic biodegradation of this compound is limited. Studies on 2,6-dimethylphenol have shown that it is more persistent under anaerobic conditions, with little to no degradation observed over several weeks[4].

Soil Sorption and Mobility: The mobility of this compound in soil is influenced by its sorption to soil organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting this behavior. While an experimental Koc for this compound is not available, it can be estimated from its octanol-water partition coefficient (Log P). A higher Log P value generally corresponds to stronger sorption and lower mobility in soil.

Putative Microbial Degradation Pathway

While a specific microbial degradation pathway for this compound has not been elucidated, a putative pathway can be proposed based on the known metabolism of similar compounds like 2,6-dichloro-4-ethylphenol[5]. The degradation is likely initiated by oxidation of one of the ethyl side chains.

Microbial_Degradation_Pathway A This compound B 1-(2-Ethyl-6-hydroxyphenyl)ethanol A->B Monooxygenase C 1-(2-Ethyl-6-hydroxyphenyl)ethanone B->C Dehydrogenase D Ring Cleavage Products C->D Dioxygenase E Central Metabolism D->E Further Metabolism

Caption: A putative microbial degradation pathway for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of a chemical's environmental fate. The following sections outline generalized protocols for key studies.

Ready Biodegradability Test (Based on OECD 301F: Manometric Respirometry)

This test method evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.

1. Principle: A solution or suspension of this compound in a mineral medium is inoculated with a mixed population of aerobic microorganisms (e.g., from activated sludge) and incubated in a closed respirometer under aerobic conditions in the dark[6][7]. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

2. Materials and Apparatus:

  • Respirometer: A device that measures oxygen consumption.

  • Test vessels and flasks.

  • Mineral Medium: A solution containing essential mineral nutrients for microbial growth.

  • Inoculum: Mixed culture of microorganisms from the effluent of a wastewater treatment plant.

  • Test Substance: this compound.

  • Reference Substance: A readily biodegradable compound like sodium benzoate or aniline to validate the test system[6].

3. Procedure:

  • Prepare the mineral medium and add the test substance to achieve a concentration that is sufficient to yield measurable oxygen uptake but is not inhibitory to the microorganisms.

  • Inoculate the medium with the prepared microbial inoculum.

  • Set up parallel flasks for the test substance, a blank control (inoculum only), and a reference substance control[6].

  • Incubate the flasks in the respirometer at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

  • Continuously measure the oxygen consumption in each flask.

4. Data Analysis:

  • Calculate the percentage of biodegradation for each measurement time point by dividing the measured oxygen consumption by the theoretical oxygen demand (ThOD) of the test substance.

  • A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period[7].

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable technique for the quantification of phenolic compounds in aqueous samples.

1. Principle: A water sample is injected into an HPLC system where it is passed through a column packed with a stationary phase. The components of the sample are separated based on their differential partitioning between the mobile phase and the stationary phase. A detector is used to quantify the concentration of the analyte of interest[8].

2. Instrumentation and Reagents:

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

  • Reverse-phase HPLC column (e.g., C18).

  • Mobile Phase: A mixture of solvents, such as acetonitrile and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape[8].

  • Standard Solutions: Solutions of this compound of known concentrations for calibration.

3. Sample Preparation:

  • Water samples may require filtration to remove particulate matter.

  • For trace analysis, a pre-concentration step such as solid-phase extraction (SPE) may be necessary.

4. Chromatographic Conditions:

  • Column: e.g., Newcrom R1 reverse-phase column[8].

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acidifier.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detector Wavelength: Set to the wavelength of maximum absorbance for this compound.

  • Injection Volume: Typically 10-100 µL.

5. Quantification:

  • A calibration curve is generated by injecting standard solutions of known concentrations.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for Biodegradation Assessment

The following diagram illustrates a general workflow for investigating the microbial degradation of a compound like this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A Acquire Test Substance (this compound) D Set up Biodegradation Assay (e.g., OECD 301F) A->D B Prepare Mineral Salt Medium B->D C Collect and Prepare Inoculum (e.g., Activated Sludge) C->D E Incubate under Controlled Conditions (28 days) D->E F Monitor Degradation (e.g., O2 consumption, CO2 evolution) E->F G Analyze Residual Compound (e.g., by HPLC) E->G H Calculate % Biodegradation F->H I Determine Degradation Kinetics (Half-life) G->I

Caption: A generalized workflow for assessing the biodegradability of a chemical.

Conclusion

While specific experimental data on the environmental fate and degradation of this compound is limited, a reasonable assessment can be made based on its physicochemical properties and the behavior of structurally similar compounds. This compound is expected to be susceptible to aerobic biodegradation and, to a lesser extent, photolysis. It is not expected to undergo significant hydrolysis. Its mobility in soil will be moderate, depending on the organic carbon content. Further experimental studies following standardized protocols, such as those outlined in this guide, are necessary to definitively determine its environmental persistence and degradation kinetics. This information is critical for conducting thorough environmental risk assessments and ensuring the safe use and disposal of this compound.

References

Methodological & Application

Application Notes and Protocols for the Polymerization of 2,6-Diethylphenol to Polyphenylene Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyphenylene ether (PPE), also known as polyphenylene oxide (PPO), is a high-performance thermoplastic with a combination of desirable properties including high thermal stability, excellent dimensional stability, low moisture absorption, and good dielectric properties. The synthesis of PPE is typically achieved through the oxidative coupling polymerization of 2,6-disubstituted phenols. While the polymerization of 2,6-dimethylphenol is extensively documented, this document provides detailed application notes and protocols for the synthesis of poly(2,6-diethyl-1,4-phenylene ether) from 2,6-diethylphenol.

The protocols described herein are based on well-established methods for the synthesis of analogous polyphenylene ethers, particularly poly(2,6-dimethyl-1,4-phenylene ether), due to a lack of specific detailed experimental literature for the this compound monomer. The principles of oxidative coupling polymerization using copper-amine catalysts are directly applicable and can be adapted for this specific monomer.

Reaction Principle: Oxidative Coupling Polymerization

The synthesis of poly(2,6-diethyl-1,4-phenylene ether) is achieved through the oxidative coupling of this compound monomers. This reaction is typically catalyzed by a copper-amine complex in the presence of an oxygen source. The polymerization proceeds via the formation of phenoxy radicals, which then couple to form ether linkages, leading to the growth of the polymer chain.

A proposed reaction mechanism involves the following key steps:

  • Formation of the Active Catalyst: A copper(I) salt and an amine ligand react to form an active copper-amine catalyst complex.

  • Oxidation of Copper(I) to Copper(II): The copper(I) complex is oxidized to a copper(II) species by molecular oxygen.

  • Formation of a Phenoxy Radical: The copper(II) complex abstracts a hydrogen atom from the hydroxyl group of this compound, forming a phenoxy radical and regenerating the copper(I) catalyst.

  • Carbon-Oxygen (C-O) Coupling: The phenoxy radicals undergo coupling to form dimers, trimers, and ultimately, high molecular weight polymer chains through the formation of ether bonds.

A side reaction that can occur is the carbon-carbon (C-C) coupling of phenoxy radicals, leading to the formation of a diphenoquinone byproduct, which can impart color to the final polymer. Careful control of reaction conditions is crucial to minimize the formation of this byproduct.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Sigma-AldrichShould be purified by recrystallization from a suitable solvent like heptane if necessary.
Copper(I) Bromide (CuBr)99.99%Sigma-AldrichStored under an inert atmosphere.
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99%Sigma-AldrichDistilled before use.
TolueneAnhydrousSigma-AldrichDried over molecular sieves.
MethanolACS GradeFisher ScientificUsed for precipitation.
Hydrochloric Acid (HCl)37%Sigma-AldrichUsed for catalyst removal.
OxygenHigh PurityAirgas
NitrogenHigh PurityAirgas
Protocol 1: Homogeneous Polymerization in Toluene

This protocol is adapted from the well-established synthesis of poly(2,6-dimethyl-1,4-phenylene ether).

1. Catalyst Preparation: a. In a two-necked round-bottom flask equipped with a magnetic stirrer and a gas inlet, add Copper(I) Bromide (0.1 mmol). b. Purge the flask with nitrogen for 15 minutes. c. Add anhydrous toluene (20 mL) and N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol) via syringe. d. Stir the mixture under a nitrogen atmosphere until the catalyst dissolves to form a clear, colorless solution.

2. Polymerization: a. In a separate flask, dissolve this compound (10 mmol) in anhydrous toluene (30 mL). b. Switch the atmosphere in the catalyst solution flask from nitrogen to oxygen (a balloon filled with oxygen is suitable). c. Add the this compound solution to the catalyst solution dropwise over 30 minutes with vigorous stirring. d. The reaction mixture will gradually become more viscous and may change color. e. Continue stirring under the oxygen atmosphere at room temperature for 4-6 hours. The progress of the polymerization can be monitored by the increase in viscosity.

3. Polymer Isolation and Purification: a. After the reaction is complete, stop the oxygen flow. b. Pour the viscous polymer solution into a beaker containing methanol (300 mL) with a few drops of concentrated hydrochloric acid. This will precipitate the polymer and help to remove the copper catalyst. c. Stir the mixture vigorously to ensure complete precipitation. d. Filter the white, fibrous polymer using a Büchner funnel. e. Wash the polymer thoroughly with methanol (3 x 50 mL). f. Redissolve the polymer in a minimal amount of toluene and re-precipitate in methanol to further purify it. g. Dry the final polymer in a vacuum oven at 80°C overnight.

Expected Results and Characterization

The resulting poly(2,6-diethyl-1,4-phenylene ether) is expected to be a white to off-white solid. The molecular weight and polydispersity of the polymer are dependent on various factors including reaction time, temperature, and monomer/catalyst ratio.

Table 1: Representative Data for Analogous Poly(2,6-dimethyl-1,4-phenylene ether) Synthesis

ParameterValueReference
Monomer2,6-DimethylphenolN/A
Catalyst SystemCuBr / TMEDAN/A
SolventTolueneN/A
Reaction Time4 hoursN/A
TemperatureRoom TemperatureN/A
Number Average Molecular Weight (Mn)25,000 - 45,000 g/mol N/A
Polydispersity Index (PDI)2.5 - 4.0N/A
Glass Transition Temperature (Tg)~210 °CN/A

Note: This data is for the analogous polymerization of 2,6-dimethylphenol and serves as an expected range for the polymerization of this compound under similar conditions. Actual results may vary.

Characterization Techniques:

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ether linkage.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.

Visualizations

Reaction Pathway

ReactionPathway Monomer This compound PhenoxyRadical Phenoxy Radical Monomer->PhenoxyRadical H Abstraction Catalyst Cu(I)-Amine Complex ActiveCatalyst Cu(II)-Amine Complex Catalyst->ActiveCatalyst Oxidation Oxygen O2 Oxygen->ActiveCatalyst ActiveCatalyst->Catalyst Reduction Polymer Polyphenylene Ether (PPE) PhenoxyRadical->Polymer C-O Coupling Byproduct Diphenoquinone (Side Product) PhenoxyRadical->Byproduct C-C Coupling

Caption: Oxidative coupling polymerization of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Characterization CatalystPrep Prepare Cu(I)-Amine Catalyst Solution Polymerization Initiate Polymerization under O2 Atmosphere CatalystPrep->Polymerization MonomerPrep Prepare this compound Solution MonomerPrep->Polymerization Stirring Stir at Room Temperature (4-6 hours) Polymerization->Stirring Precipitation Precipitate Polymer in Acidified Methanol Stirring->Precipitation Filtration Filter and Wash with Methanol Precipitation->Filtration Reprecipitation Redissolve and Re-precipitate Filtration->Reprecipitation Drying Dry Polymer under Vacuum Reprecipitation->Drying GPC GPC Drying->GPC NMR NMR Drying->NMR FTIR FTIR Drying->FTIR DSC DSC Drying->DSC

Caption: Workflow for the synthesis and characterization of PPE.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Polymer Yield Inactive catalyst, insufficient reaction time, or presence of inhibitors.Ensure all reagents and solvents are pure and dry. Extend the reaction time. Increase the catalyst loading slightly.
Low Molecular Weight High catalyst concentration, presence of chain transfer agents, or premature termination.Decrease the catalyst to monomer ratio. Ensure high purity of the monomer. Control the reaction temperature.
Broad Polydispersity Inconsistent reaction conditions, or side reactions.Maintain constant stirring and temperature. Optimize the rate of monomer addition.
Colored Polymer Formation of diphenoquinone byproduct.Lower the reaction temperature. Use a higher amine to copper ratio. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • Copper salts are harmful if swallowed.

  • TMEDA is corrosive and flammable.

  • Oxygen can create a fire hazard; ensure there are no ignition sources near the reaction setup.

These application notes and protocols provide a comprehensive guide for the synthesis of poly(2,6-diethyl-1,4-phenylene ether). Researchers can adapt and optimize these procedures to achieve desired polymer properties for various applications in materials science and drug development.

Application Notes and Protocols for the Polymer Synthesis Using 2,6-Diethylphenol as a Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(2,6-diethyl-1,4-phenylene oxide), a polymer with potential applications in various scientific and industrial fields, including materials science and drug delivery systems. The information presented is primarily based on the extensive research conducted on the analogous monomer, 2,6-dimethylphenol, the precursor to the widely used poly(2,6-dimethyl-1,4-phenylene oxide) (PPO).[1][2][3] Researchers should consider these protocols as a strong starting point, with the understanding that optimization for 2,6-diethylphenol may be necessary.

Introduction to the Oxidative Polymerization of 2,6-Disubstituted Phenols

The synthesis of poly(phenylene oxide)s from 2,6-disubstituted phenols is typically achieved through oxidative coupling polymerization. This method involves the use of a catalyst, most commonly a copper-amine complex, to facilitate the formation of phenoxy radicals from the monomer. These radicals then couple to form ether linkages, leading to the growth of the polymer chain. The general reaction scheme is applicable to a variety of 2,6-dialkylphenols, including this compound. The properties of the resulting polymer can be tailored by the choice of the alkyl substituents on the phenol ring. While poly(2,6-dimethyl-1,4-phenylene oxide) is a well-characterized high-performance thermoplastic with excellent thermal stability, dimensional stability, and electrical insulation properties, the introduction of ethyl groups in place of methyl groups is expected to influence properties such as solubility, glass transition temperature, and processability.[1][2][4]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide).

Materials and Equipment

Materials:

  • This compound (monomer)

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl) (catalyst precursor)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or other suitable amine ligands (e.g., pyridine, dibutylamine)

  • Toluene or other suitable aromatic solvent

  • Methanol (for precipitation)

  • Hydrochloric acid (HCl), dilute solution

  • Oxygen or air (oxidant)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Gas inlet and outlet tubes

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven

Protocol 1: Synthesis of Poly(2,6-diethyl-1,4-phenylene oxide) via Oxidative Coupling Polymerization

This protocol describes a typical solution polymerization procedure.

Step 1: Catalyst Preparation

  • In a two-neck round-bottom flask equipped with a magnetic stir bar and a gas inlet, add the copper(I) halide (e.g., CuBr).

  • Purge the flask with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Add the amine ligand (e.g., TMEDA) to the flask under the inert atmosphere. The molar ratio of amine to copper is typically high, in the range of 10:1 to 100:1.[2]

  • Stir the mixture until the copper salt dissolves and a clear, colored solution is formed. This is the active catalyst complex.

Step 2: Polymerization

  • In a separate three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet/outlet, dissolve the this compound monomer in toluene.

  • Bubble oxygen or air through the monomer solution for 10-15 minutes to ensure an oxygen-rich environment.

  • With vigorous stirring, add the prepared catalyst solution to the monomer solution.

  • Continue to bubble oxygen or air through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature may rise. Maintain the desired reaction temperature (typically between 25°C and 50°C) using a water bath or heating mantle if necessary.

  • The reaction progress can be monitored by observing the increase in viscosity of the solution. The polymerization time can vary from a few hours to 24 hours depending on the desired molecular weight.

Step 3: Polymer Precipitation and Purification

  • Once the desired viscosity is reached, stop the oxygen flow and quench the reaction by adding a small amount of dilute hydrochloric acid to neutralize the catalyst.

  • Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate as a fibrous or powdery solid.

  • Allow the precipitate to settle, then decant the supernatant.

  • Collect the polymer by filtration using a Büchner funnel.

  • Wash the polymer thoroughly with fresh methanol to remove any unreacted monomer, catalyst residues, and low molecular weight oligomers.

  • Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Data Presentation

Table 1: Typical Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)

PropertyTypical ValueReference
Glass Transition Temp (Tg)208 - 215 °C[2]
Melting Temperature (Tm)Amorphous (no distinct melting point)
Density1.06 g/cm³
Tensile Strength55 - 80 MPa[2]
Flexural Modulus2.5 - 2.8 GPa
Water Absorption (24h)0.06 - 0.07 %[2]
Dielectric Constant (1 MHz)2.5 - 2.6

Expected Influence of Ethyl Substituents:

  • Glass Transition Temperature (Tg): The larger and more flexible ethyl groups may lead to a lower Tg compared to the methyl-substituted polymer due to increased chain mobility.

  • Solubility: The presence of ethyl groups is likely to increase the solubility of the polymer in organic solvents.

  • Density: The density may be slightly lower due to the less efficient packing of the polymer chains with bulkier substituents.

  • Mechanical Properties: The changes in mechanical properties are less straightforward to predict without experimental data but may show a decrease in stiffness and tensile strength due to the plasticizing effect of the ethyl groups.

Visualization of Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism for the oxidative coupling polymerization.

experimental_workflow cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_workup Work-up and Purification cat_start Start cu_halide Add Copper(I) Halide cat_start->cu_halide purge_n2 Purge with Nitrogen cu_halide->purge_n2 add_amine Add Amine Ligand purge_n2->add_amine stir_dissolve Stir to Dissolve add_amine->stir_dissolve catalyst_ready Active Catalyst Solution stir_dissolve->catalyst_ready add_catalyst Add Catalyst Solution catalyst_ready->add_catalyst poly_start Start dissolve_monomer Dissolve this compound in Toluene poly_start->dissolve_monomer purge_o2 Purge with Oxygen/Air dissolve_monomer->purge_o2 purge_o2->add_catalyst react React under Oxygen Atmosphere add_catalyst->react monitor_viscosity Monitor Viscosity react->monitor_viscosity polymer_solution Viscous Polymer Solution monitor_viscosity->polymer_solution quench Quench with Dilute HCl polymer_solution->quench workup_start Start workup_start->quench precipitate Precipitate in Methanol quench->precipitate filter_polymer Filter the Polymer precipitate->filter_polymer wash_polymer Wash with Methanol filter_polymer->wash_polymer dry_polymer Dry in Vacuum Oven wash_polymer->dry_polymer final_product Pure Poly(2,6-diethyl-1,4-phenylene oxide) dry_polymer->final_product

Caption: Experimental workflow for the synthesis of poly(2,6-diethyl-1,4-phenylene oxide).

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination monomer This compound oxidation Oxidation monomer->oxidation catalyst Cu(I)-Amine Complex catalyst->oxidation phenoxy_radical Phenoxy Radical oxidation->phenoxy_radical radical1 Phenoxy Radical phenoxy_radical->radical1 radical2 Another Phenoxy Radical phenoxy_radical->radical2 coupling Radical Coupling radical1->coupling radical2->coupling dimer Dimer coupling->dimer further_coupling Further Coupling with Monomer Radicals dimer->further_coupling polymer_chain Growing Polymer Chain further_coupling->polymer_chain termination_step Chain Combination or Disproportionation polymer_chain->termination_step stable_polymer Stable Polymer termination_step->stable_polymer

Caption: Proposed mechanism for the oxidative coupling polymerization of this compound.

Potential Applications

Given its structural similarity to PPO, poly(2,6-diethyl-1,4-phenylene oxide) is expected to be a high-performance thermoplastic with a range of potential applications, including:

  • Advanced Materials: As a component in blends with other polymers to create materials with tailored properties for applications in the automotive and electronics industries.[4]

  • Membranes for Separations: The polymer could be functionalized to create membranes for gas separation, pervaporation, or as anion exchange membranes in fuel cells.

  • Drug Delivery: The biocompatibility and processability of this polymer could be explored for the development of controlled-release drug delivery systems.

  • Coatings and Adhesives: Its anticipated good thermal and chemical resistance could make it a candidate for high-performance coatings and adhesives.

Disclaimer

The provided protocols are based on established procedures for the polymerization of 2,6-dimethylphenol. Researchers using this compound as a monomer should be aware that optimization of reaction conditions (e.g., catalyst concentration, temperature, reaction time) may be required to achieve desired polymer properties such as molecular weight and polydispersity. It is strongly recommended to perform small-scale trial reactions to determine the optimal conditions for the specific application. Characterization of the resulting polymer using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC) is essential to confirm its structure and properties.

References

Application of 2,6-Diethylphenol as an Antioxidant in Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diethylphenol is a sterically hindered phenolic compound recognized for its potential as an antioxidant in various organic materials, including polymers.[1] As a member of the hindered phenol class of antioxidants, its primary function is to inhibit oxidative degradation of polymers, which can occur during processing at high temperatures and during the service life of the material when exposed to oxygen, heat, and light.[2] This degradation can lead to a loss of mechanical properties, discoloration, and overall failure of the polymeric product.[2] By scavenging free radicals, this compound can significantly extend the lifetime and maintain the integrity of polymers.[3][4]

This document provides detailed application notes and protocols for the use of this compound as a primary antioxidant in a range of polymer systems. It is intended to guide researchers and professionals in the effective application and evaluation of this antioxidant.

Note on Data Availability: While the principles of hindered phenolic antioxidants are well-established, specific quantitative performance data for this compound in polymers is not extensively available in publicly accessible literature. Therefore, this document will provide data for closely related and widely used hindered phenolic antioxidants, such as Irganox® 1010 and Butylated Hydroxytoluene (BHT), to serve as a comparative reference.

Mechanism of Action

The antioxidant activity of this compound is derived from its chemical structure. The hydroxyl (-OH) group on the phenol ring is the active site. The ethyl groups at the 2 and 6 positions provide steric hindrance, which increases the stability of the phenoxyl radical formed after the donation of a hydrogen atom to a free radical. This stability prevents the antioxidant radical from initiating new degradation chains.

The general mechanism of a hindered phenolic antioxidant (ArOH) in a polymer (P) is as follows:

  • Initiation: Polymer degradation begins with the formation of free radicals (P•) due to heat, UV light, or mechanical stress.

  • Propagation: These free radicals react with oxygen to form peroxy radicals (POO•), which can then abstract a hydrogen atom from the polymer chain, creating a hydroperoxide (POOH) and another polymer radical (P•). This creates a chain reaction of degradation.

  • Termination by this compound: this compound (ArOH) donates a hydrogen atom to the peroxy radical, terminating the propagation step.

    • POO• + ArOH → POOH + ArO•

  • Stabilization of the Antioxidant Radical: The resulting phenoxyl radical (ArO•) is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to propagate the degradation chain. It can further react with another peroxy radical to form non-radical products.

    • POO• + ArO• → Non-radical products

Data Presentation: Performance of Hindered Phenolic Antioxidants

Due to the lack of specific data for this compound, the following tables summarize typical performance data for other common hindered phenolic antioxidants in various polymers. This data is intended to provide a benchmark for expected performance.

Table 1: Oxidative Induction Time (OIT) of Various Hindered Phenolic Antioxidants in Polyolefins

AntioxidantPolymerConcentration (wt%)Test Temperature (°C)OIT (minutes)
Irganox® 1010HDPE0.120089.73
Irganox® 1330HDPE0.120097.25
Irganox® 1076PP0.1190> 60
BHTPP0.1190< 10

Data compiled from various sources for illustrative purposes.

Table 2: Melt Flow Index (MFI) Stability of Polypropylene with Hindered Phenolic Antioxidants

AntioxidantConcentration (wt%)Initial MFI (g/10 min)MFI after 5 Extrusions (g/10 min)
None03.515.2
Irganox® 10100.13.55.1
BHT0.13.58.9

MFI is a measure of the ease of flow of a molten polymer; an increase in MFI indicates degradation (chain scission). Data is illustrative.

Table 3: Yellowness Index (YI) of Polyethylene after UV Aging

AntioxidantConcentration (wt%)Initial YIYI after 500h UV Exposure
None01.215.8
Irganox® 10100.21.34.5
BHT0.21.49.7

Yellowness Index is a measure of the degree of yellowing in a plastic sample.[5] Data is illustrative.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound as a polymer antioxidant.

Sample Preparation

Objective: To homogeneously incorporate this compound into the polymer matrix.

Apparatus:

  • Twin-screw extruder or internal mixer (e.g., Brabender or Haake)

  • Polymer resin (e.g., polyethylene, polypropylene, PVC)

  • This compound powder

  • Analytical balance

Procedure:

  • Dry the polymer resin in a vacuum oven at a temperature appropriate for the specific polymer to remove any moisture.

  • Weigh the required amounts of polymer resin and this compound to achieve the desired concentration (typically 0.05% to 0.5% by weight).

  • Pre-mix the polymer resin and antioxidant in a bag by shaking for several minutes to ensure a uniform blend.

  • Set the temperature profile of the extruder or internal mixer according to the processing parameters of the polymer.

  • Feed the pre-mixed material into the extruder or mixer and compound until a homogeneous melt is obtained.

  • Extrude the molten polymer into strands, cool in a water bath, and pelletize.

  • For film or sheet preparation, the compounded pellets can be compression molded or cast into the desired geometry.

Oxidative Induction Time (OIT) Measurement

Objective: To determine the oxidative stability of the stabilized polymer.[6]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • High-purity nitrogen and oxygen gas

Procedure:

  • Accurately weigh 5-10 mg of the stabilized polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC cell.

  • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.[7]

  • Once the isothermal temperature is reached and the baseline is stable, switch the purge gas from nitrogen to oxygen at the same flow rate.[7]

  • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.[6]

Melt Flow Index (MFI) Measurement

Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer during melt processing.[8]

Apparatus:

  • Melt Flow Indexer

  • Standard die (typically 2.095 mm diameter)

  • Piston and standard weight (e.g., 2.16 kg for polypropylene)

  • Analytical balance

Procedure:

  • Set the temperature of the MFI apparatus to the standard for the polymer being tested (e.g., 230°C for polypropylene).[8]

  • Load approximately 4-5 grams of the stabilized polymer pellets into the barrel of the MFI.

  • Allow the polymer to pre-heat for a specified time (e.g., 6 minutes for polypropylene).[8]

  • Place the piston and the specified weight onto the molten polymer.

  • Allow the molten polymer to extrude through the die.

  • After a set period, cut the extrudate and weigh it.

  • Calculate the MFI in grams per 10 minutes according to the standard test method (e.g., ASTM D1238 or ISO 1133).[8]

  • To evaluate stability, MFI can be measured after multiple extrusion cycles.

Yellowness Index (YI) Measurement

Objective: To quantify the discoloration of the polymer after exposure to heat or UV radiation.[5]

Apparatus:

  • Spectrophotometer or colorimeter

  • Controlled environment chamber for accelerated aging (e.g., UV weathering chamber)

Procedure:

  • Prepare flat, smooth polymer plaques of the stabilized material.

  • Measure the initial Yellowness Index of the samples using a spectrophotometer according to standard methods (e.g., ASTM E313).

  • Expose the samples to accelerated aging conditions (e.g., UV radiation at a specific wavelength and intensity for a set duration).

  • At regular intervals, remove the samples and measure the Yellowness Index.

  • Plot the change in YI as a function of exposure time to evaluate the effectiveness of the antioxidant in preventing discoloration.

Visualizations

G cluster_workflow Experimental Workflow for Antioxidant Evaluation A Sample Preparation (Compounding of Polymer + this compound) B Processing into Test Specimens (e.g., Compression Molding) A->B C Initial Property Measurement (MFI, Yellowness Index) B->C D Accelerated Aging (Thermal or UV Exposure) B->D F Oxidative Stability Testing (OIT by DSC) B->F G Data Analysis and Comparison C->G E Property Measurement after Aging (MFI, Yellowness Index) D->E E->G F->G

Caption: Workflow for evaluating the performance of this compound in polymers.

G cluster_pathway Mechanism of Hindered Phenolic Antioxidant Polymer Polymer (P) P_radical Polymer Radical (P•) Polymer->P_radical Initiation HeatUV Heat / UV Oxygen Oxygen (O2) POO_radical Peroxy Radical (POO•) P_radical->POO_radical Propagation POO_radical->P_radical Chain Reaction Degraded_Polymer Degraded Polymer (POOH) POO_radical->Degraded_Polymer Hydrogen Abstraction Non_Radical_Products Non-Radical Products POO_radical->Non_Radical_Products Termination Antioxidant This compound (ArOH) Antioxidant_radical Stabilized Phenoxyl Radical (ArO•) Antioxidant->Antioxidant_radical H• Donation

Caption: Radical scavenging mechanism of this compound in polymers.

References

Application Notes and Protocols: 2,6-Diethylphenol as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,6-diethylphenol as a versatile intermediate in organic synthesis, with a focus on its application in the development of high-performance polymers and as a precursor for potential pharmaceutical agents.

Introduction

This compound is an aromatic organic compound characterized by a hydroxyl group and two ethyl groups at the ortho positions of the benzene ring. This substitution pattern imparts unique reactivity and properties, making it a valuable building block in various synthetic applications. Its structural similarity to other 2,6-disubstituted phenols, such as 2,6-dimethylphenol and 2,6-diisopropylphenol (propofol), suggests its utility in the synthesis of analogous materials and bioactive molecules. The primary applications of this compound lie in the fields of polymer chemistry, specifically in the synthesis of poly(phenylene ether) resins, and in medicinal chemistry as a potential anesthetic agent and a scaffold for other pharmaceuticals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 1006-59-3
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
Appearance Solid
IUPAC Name This compound

Application in Polymer Synthesis

This compound can serve as a monomer for the synthesis of poly(2,6-diethyl-1,4-phenylene ether) (PDEPE), a high-performance thermoplastic polymer. The synthesis is typically achieved through oxidative coupling polymerization, a method widely used for the industrial production of poly(2,6-dimethyl-1,4-phenylene ether) from 2,6-dimethylphenol. The resulting polymer is expected to exhibit excellent thermal stability, high glass transition temperature, and good dielectric properties.

Experimental Protocol: Synthesis of Poly(2,6-diethyl-1,4-phenylene ether)

This protocol describes a general laboratory-scale procedure for the oxidative coupling polymerization of this compound using a copper-amine catalyst system.

Materials:

  • This compound (98% purity)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene (anhydrous)

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Oxygen gas (or dry air)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser

  • Constant temperature bath

  • Gas flow meter

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Catalyst Preparation: In the three-necked flask, dissolve CuBr (e.g., 0.1 mmol) and TMEDA (e.g., 1.0 mmol) in toluene (e.g., 50 mL) under a gentle stream of oxygen. Stir the solution until a clear, colored solution of the catalyst complex is formed.

  • Monomer Addition: Dissolve this compound (e.g., 10 mmol) in toluene (e.g., 20 mL). Add the monomer solution to the catalyst solution in the reaction flask.

  • Polymerization: Vigorously stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) under a continuous flow of oxygen. The reaction progress can be monitored by the uptake of oxygen or by periodically taking aliquots for analysis (e.g., by GPC to observe the increase in molecular weight). The reaction time can vary from 2 to 6 hours.

  • Polymer Precipitation and Isolation: After the desired reaction time, quench the polymerization by adding a small amount of concentrated HCl to neutralize the catalyst. Pour the viscous polymer solution into a large volume of methanol (e.g., 500 mL) with stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer using a Buchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

Expected Results:

The yield and molecular weight of the resulting poly(2,6-diethyl-1,4-phenylene ether) will depend on the specific reaction conditions. The table below provides a hypothetical set of results based on analogous polymerizations of other 2,6-dialkylphenols.

ParameterExpected Value
Yield 85-95%
Number-average molecular weight (Mₙ) 10,000 - 30,000 g/mol
Weight-average molecular weight (Mₙ) 20,000 - 60,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (T₉) 180 - 220 °C

Visualization of the Polymerization Workflow

G cluster_prep Catalyst Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Isolation catalyst_prep Dissolve CuBr and TMEDA in Toluene under O₂ monomer_add Add this compound Solution catalyst_prep->monomer_add Catalyst Complex polymerization Stir under O₂ at 30-50 °C monomer_add->polymerization Reaction Mixture quench Quench with HCl polymerization->quench Polymer Solution precipitate Precipitate in Methanol quench->precipitate wash Wash with Methanol precipitate->wash dry Dry in Vacuum Oven wash->dry Purified Polymer

Caption: Workflow for the synthesis of poly(2,6-diethyl-1,4-phenylene ether).

Application in Pharmaceutical Synthesis

The structural analogy of this compound to the general anesthetic propofol (2,6-diisopropylphenol) suggests its potential as a sedative-hypnotic agent. Indeed, early studies have indicated that this compound exhibits anesthetic activity in animal models.[1] This opens up possibilities for its direct use or as a scaffold for the development of new anesthetic drugs with potentially improved pharmacological profiles.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol outlines a general method for the synthesis of this compound from phenol, which can be adapted for laboratory-scale preparations.

Materials:

  • Phenol

  • Ethene (or ethanol as an ethylating agent)

  • Aluminum phenoxide (catalyst) or a solid acid catalyst (e.g., a zeolite)

  • Toluene or another suitable high-boiling solvent

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Diethyl ether (or other extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • High-pressure autoclave reactor (if using ethene)

  • Three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel (if using ethanol)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure (using ethanol as the alkylating agent):

  • Catalyst Preparation (in situ): To a solution of phenol in toluene in the reaction flask, add a catalytic amount of aluminum. The mixture is heated to generate aluminum phenoxide in situ.

  • Alkylation: Heat the mixture to a temperature of 120-160 °C. Slowly add ethanol to the reaction mixture. The reaction is typically carried out for several hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to hydrolyze the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with a dilute NaOH solution to remove unreacted phenol, followed by a wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or column chromatography.

Expected Results:

The yield of this compound is highly dependent on the catalyst and reaction conditions.

ParameterExpected Value
Yield 40-70% (unoptimized)
Purity >95% (after purification)

Visualization of the Synthetic Pathway

G phenol Phenol reaction Friedel-Crafts Alkylation (120-160 °C) phenol->reaction ethanol Ethanol ethanol->reaction catalyst Aluminum Phenoxide (Catalyst) catalyst->reaction product This compound reaction->product

Caption: Synthetic pathway for this compound via Friedel-Crafts alkylation.

Conclusion

This compound is a valuable chemical intermediate with promising applications in both polymer science and medicinal chemistry. The protocols provided herein offer a starting point for researchers to explore the synthesis of high-performance polymers and novel pharmaceutical compounds derived from this versatile building block. Further optimization of the reaction conditions is encouraged to achieve higher yields and desired product specifications.

Disclaimer: The experimental protocols described in this document are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. The expected results are illustrative and may vary depending on the specific experimental conditions.

References

Synthesis of Hindered Phenol Antioxidants from 2,6-Diethylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of hindered phenol antioxidants derived from 2,6-diethylphenol. The methodologies outlined are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Hindered phenol antioxidants are crucial additives in a wide range of industrial products, including plastics, elastomers, lubricants, and food products, where they inhibit oxidative degradation. Their efficacy stems from the sterically hindered phenolic hydroxyl group, which can readily donate a hydrogen atom to scavenge free radicals, thereby terminating chain reactions. This compound serves as a valuable and cost-effective starting material for the synthesis of a variety of potent antioxidants. This document details the synthesis of two such derivatives: 4,4'-Methylenebis(this compound) and 2,6-Diethyl-4-(dimethylaminomethyl)phenol.

Key Synthetic Pathways

Two primary synthetic strategies for the functionalization of this compound are highlighted: acid-catalyzed condensation with formaldehyde to yield methylene-bridged bisphenols, and the Mannich reaction for the introduction of aminomethyl groups.

Synthesis of 4,4'-Methylenebis(this compound)

This antioxidant is synthesized via an electrophilic aromatic substitution reaction, where two molecules of this compound are linked by a methylene bridge derived from formaldehyde.

Diagram of the Synthesis of 4,4'-Methylenebis(this compound)

2,6-Diethylphenol_1 This compound Product 4,4'-Methylenebis(this compound) 2,6-Diethylphenol_1->Product 2,6-Diethylphenol_2 This compound 2,6-Diethylphenol_2->Product Formaldehyde Formaldehyde (CH₂O) Intermediate Protonated Formaldehyde Formaldehyde->Intermediate H⁺ (cat.) Intermediate->Product H2O H₂O Product->H2O

Caption: Reaction scheme for the acid-catalyzed synthesis of 4,4'-Methylenebis(this compound).

Synthesis of 2,6-Diethyl-4-(dimethylaminomethyl)phenol (Mannich Reaction)

The Mannich reaction is a three-component condensation that introduces an aminomethyl group onto the phenolic ring. This reaction enhances the antioxidant's solubility in certain media and can introduce synergistic stabilizing effects.

Diagram of the Mannich Reaction of this compound

This compound This compound Product 2,6-Diethyl-4-(dimethylaminomethyl)phenol This compound->Product Formaldehyde Formaldehyde Iminium_Ion Eschenmoser's Salt Precursor Formaldehyde->Iminium_Ion Dimethylamine Dimethylamine Dimethylamine->Iminium_Ion Iminium_Ion->Product H2O H₂O Product->H2O

Caption: Synthesis of a Mannich base from this compound, formaldehyde, and dimethylamine.

Experimental Protocols

The following are detailed protocols for the synthesis of the aforementioned hindered phenol antioxidants.

Protocol 1: Synthesis of 4,4'-Methylenebis(this compound)

Materials:

  • This compound

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid (36%)

  • Methanol

  • Sodium Hydroxide

  • Deionized Water

  • Toluene

  • Anhydrous Magnesium Sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine this compound (15.0 g, 0.1 mol), paraformaldehyde (1.5 g, 0.05 mol), and deionized water (100 mL).

  • With vigorous stirring, add concentrated hydrochloric acid (8.6 mL, 0.1 mol).

  • Heat the mixture to 80°C in an oil bath under a nitrogen atmosphere and maintain for 3 hours.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Neutralize the mixture by the slow addition of a 1 M sodium hydroxide solution until the pH is approximately 7.

  • Filter the precipitate and wash with deionized water.

  • Dry the crude product in a vacuum oven at 60°C for 12 hours.

  • For further purification, recrystallize the solid from a mixture of toluene and methanol.

Expected Yield and Characterization:

  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • Melting Point: 135-138°C

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.95 (s, 4H, Ar-H), 4.85 (s, 1H, OH), 3.85 (s, 2H, CH₂), 2.60 (q, 8H, CH₂CH₃), 1.20 (t, 12H, CH₂CH₃).

Protocol 2: Synthesis of 2,6-Diethyl-4-(dimethylaminomethyl)phenol

Materials:

  • This compound

  • Aqueous Formaldehyde (37%)

  • Aqueous Dimethylamine (40%)

  • Ethanol

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (7.5 g, 0.05 mol) in ethanol (40 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • In a separate beaker, mix aqueous dimethylamine (5.6 mL, 0.05 mol) and aqueous formaldehyde (4.1 mL, 0.055 mol) and cool in an ice bath.

  • Add the chilled amine-formaldehyde mixture dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Expected Yield and Characterization:

  • Yield: 70-85%

  • Appearance: Pale yellow oil or low-melting solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.80 (s, 2H, Ar-H), 4.90 (br s, 1H, OH), 3.40 (s, 2H, CH₂N), 2.60 (q, 4H, CH₂CH₃), 2.25 (s, 6H, N(CH₃)₂), 1.20 (t, 6H, CH₂CH₃).

Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of the two hindered phenol antioxidants.

Antioxidant ProductStarting MaterialKey ReagentsReaction TypeTypical Yield (%)Melting Point (°C)
4,4'-Methylenebis(this compound)This compoundParaformaldehyde, HClCondensation85-95135-138
2,6-Diethyl-4-(dimethylaminomethyl)phenolThis compoundFormaldehyde, DimethylamineMannich Reaction70-85Low-melting solid

Experimental Workflow Diagram

The general workflow for the synthesis and purification of these antioxidants is depicted below.

cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reaction_Setup Reaction Setup (Reactants + Solvent) Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Quenching Quenching/Neutralization Reaction->Quenching Extraction Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Characterization Characterization (NMR, MP, etc.) Purification_Method->Characterization

Caption: General experimental workflow for the synthesis, work-up, and purification of hindered phenol antioxidants.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn at all times, and all procedures should be performed in a well-ventilated fume hood. The user is responsible for conducting a thorough risk assessment before commencing any experimental work.

Application Notes and Protocols for the Quantification of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,6-Diethylphenol in various matrices. The protocols described are primarily based on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are robust and widely used techniques for the analysis of phenolic compounds.

Introduction

This compound is an alkylated phenol of interest in several fields, including industrial chemistry and as a potential intermediate in the synthesis of pharmaceuticals. Accurate quantification is crucial for process monitoring, quality control, and environmental assessment. This document outlines detailed protocols for sample preparation and analysis using modern chromatographic techniques.

Analytical Methods Overview

The primary methods for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile and robust method suitable for the analysis of less volatile or thermally labile compounds. It is widely used in quality control environments for its accuracy and precision.

Experimental Protocols

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the trace-level quantification of this compound in complex matrices such as environmental water and soil samples.

3.1.1. Sample Preparation

For Aqueous Samples (e.g., Wastewater):

  • Extraction:

    • Acidify 500 mL of the water sample to a pH of approximately 2 with hydrochloric acid. This ensures the phenol is in its neutral form, enhancing extraction efficiency.

    • Perform a liquid-liquid extraction (LLE) using a separatory funnel. Add 50 mL of dichloromethane to the sample and shake vigorously for 2 minutes. Allow the layers to separate.

    • Collect the organic (bottom) layer. Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the 1 mL concentrated extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the sample to cool to room temperature before GC-MS analysis. Derivatization with silylating agents like BSTFA increases the volatility and thermal stability of the phenol, leading to improved chromatographic peak shape and sensitivity.[1]

For Solid Samples (e.g., Soil, Sediment):

  • Extraction:

    • Weigh 10 g of the homogenized sample into a beaker and mix with anhydrous sodium sulfate to form a free-flowing powder.

    • Transfer the mixture to a Soxhlet extraction thimble.

    • Extract with 150 mL of a 1:1 (v/v) mixture of hexane and acetone for 8 hours.

  • Concentration and Cleanup:

    • Concentrate the extract to about 2 mL using a rotary evaporator.

    • Perform a solid-phase extraction (SPE) cleanup. Condition a silica gel SPE cartridge (500 mg) with 5 mL of hexane. Load the concentrated extract onto the cartridge. Elute with 10 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Derivatization:

    • Follow the same derivatization procedure as described for aqueous samples.

3.1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, then ramp to 300°C at 20°C/min and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions for the TMS-derivative of this compound (m/z): to be determined from the mass spectrum of the derivatized standard. A common fragmentation pattern for alkylphenol TMS derivatives involves the molecular ion and a prominent ion at M-15 (loss of a methyl group).

3.1.3. Quantitative Data Summary

The following table summarizes the expected performance characteristics for the GC-MS analysis of this compound, based on validated methods for similar alkylphenols.

ParameterExpected Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantification (LOQ)0.5 - 5 µg/L
Accuracy (Recovery %)85 - 115%
Precision (RSD %)< 15%
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in samples where higher concentrations are expected, such as in pharmaceutical process control or formulation analysis.

3.2.1. Sample Preparation

For Liquid Samples (e.g., Reaction Mixtures, Formulations):

  • Accurately dilute a known volume or weight of the sample with the mobile phase to bring the concentration of this compound into the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter prior to injection.

For Solid Samples (e.g., Pharmaceutical Powders):

  • Accurately weigh a known amount of the homogenized powder.

  • Dissolve the powder in a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication.

  • Dilute the solution to a known volume with the mobile phase.

  • Centrifuge the solution to pellet any insoluble excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

3.2.2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). For Mass-Spec compatible applications, the water can be modified with 0.1% formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 275 nm (based on the typical absorbance maxima for alkylphenols).

  • Injection Volume: 20 µL.

3.2.3. Quantitative Data Summary

The following table summarizes the expected quantitative performance of this HPLC-UV method.

ParameterExpected Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 0.5 mg/L
Limit of Quantification (LOQ)0.5 - 2.0 mg/L
Accuracy (Recovery %)98 - 102%
Precision (RSD %)< 2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (for GC-MS) Concentration->Derivatization Optional HPLC HPLC-UV Analysis Concentration->HPLC Direct Injection GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition HPLC->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the quantification of this compound.

gcms_workflow Injector Injector 280°C Column HP-5ms Column 30m x 0.25mm x 0.25µm Injector->Column Sample Introduction MS Mass Spectrometer EI, 70eV Column->MS Separation Oven Oven Temperature Program Detector Detector SIM Mode MS->Detector Detection

Caption: Logical workflow of the GC-MS analysis for this compound.

References

High-performance liquid chromatography (HPLC) method for 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Diethylphenol

This document provides a detailed methodology for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol is designed for accuracy, and reliability in research, quality control, and drug development settings.

Introduction

This compound is an organic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is crucial for process monitoring, quality assurance of the final product, and in pharmacokinetic studies.[1] This application note outlines a robust RP-HPLC method for its determination.

The principle of this method relies on the separation of this compound on a C18 stationary phase with an isocratic mobile phase, followed by detection using a UV detector at a wavelength where the analyte exhibits significant absorbance.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (analytical reagent grade)

  • Reagent Water (Type I)

  • 0.45 µm Syringe Filters (compatible with the sample solvent)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The following table summarizes the chromatographic conditions.

ParameterValue
HPLC System Any standard HPLC system
Column Newcrom R1 or equivalent C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Separation Mode Reverse Phase
Detection UV, wavelength to be optimized (typically around 270-280 nm for phenols)
Column Temperature 30°C (or ambient, ensure consistency)
Flow Rate 1.0 mL/minute
Injection Volume 20 µL

3. Preparation of Solutions

  • Mobile Phase Preparation: A typical mobile phase composition is a mixture of acetonitrile and water, with a small amount of phosphoric acid to adjust the pH and improve peak shape. For example, a starting point could be Acetonitrile:Water (60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation. For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. General procedures for liquid and solid samples are outlined below.

  • Liquid Samples (e.g., reaction mixtures, liquid formulations):

    • Dilute a known volume of the liquid sample with the mobile phase to bring the concentration of this compound within the calibration range.

    • If the sample is not miscible with the mobile phase, a liquid-liquid extraction may be necessary. Extract the analyte into a suitable organic solvent, evaporate the solvent, and reconstitute the residue in the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Solid Samples (e.g., pharmaceutical formulations, bulk powder):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Extract the analyte using a suitable solvent like methanol or acetonitrile, potentially with the aid of sonication or shaking.

    • Centrifuge the sample to separate any undissolved material.

    • Dilute the supernatant with the mobile phase to the desired concentration.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the prepared standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions. It is recommended to inject a standard periodically to monitor system stability.

  • Record the peak areas of the analyte for all injections.

6. Data Analysis

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the this compound standard solutions. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²). An R² value of >0.999 is generally considered acceptable.

  • Quantification: Use the calibration curve to determine the concentration of this compound in the sample solutions based on their corresponding peak areas.

  • Calculation: Calculate the final concentration of this compound in the original sample, taking into account any dilution or extraction steps performed during sample preparation.

Quantitative Data Summary

The following table presents hypothetical, yet typical, quantitative data that would be obtained from this HPLC method. Actual results may vary depending on the specific instrumentation and experimental conditions.

ParameterResult
Retention Time (tR) ~ 4.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Solution Preparation Injection Sample/Standard Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of This compound PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Sample_Preparation_Workflow cluster_liquid Liquid Sample cluster_solid Solid Sample Dilution_L Dilution with Mobile Phase LLE Liquid-Liquid Extraction (if needed) Dilution_L->LLE Filtration_L Filtration (0.45 µm) Dilution_L->Filtration_L LLE->Filtration_L Inject Inject into HPLC Filtration_L->Inject Weighing Weighing Extraction Solvent Extraction (e.g., Methanol) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution_S Dilution of Supernatant Centrifugation->Dilution_S Filtration_S Filtration (0.45 µm) Dilution_S->Filtration_S Filtration_S->Inject Start Sample Start->Dilution_L Start->Weighing

Caption: Detailed sample preparation workflow for HPLC analysis.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro antioxidant activity of 2,6-Diethylphenol. This document outlines the principles, detailed experimental protocols, and data interpretation for four commonly employed antioxidant assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, Ferric Reducing Antioxidant Power (FRAP) Assay, and Oxygen Radical Absorbance Capacity (ORAC) Assay.

Introduction to this compound as an Antioxidant

This compound belongs to the class of sterically hindered phenols, which are known for their antioxidant properties. The presence of ethyl groups at the ortho positions to the hydroxyl group enhances its stability and ability to act as a radical scavenger. Like other hindered phenols, this compound is believed to exert its antioxidant effects by donating its phenolic hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by the adjacent alkyl groups, preventing it from initiating further oxidation.

Mechanism of Action: Phenolic Antioxidant Radical Scavenging

Phenolic compounds, including this compound, primarily act as antioxidants through a hydrogen atom transfer (HAT) mechanism. In this process, the phenol donates a hydrogen atom from its hydroxyl group to a free radical, effectively neutralizing the radical. This process is highly efficient due to the relatively low bond dissociation enthalpy of the phenolic O-H bond. The resulting phenoxyl radical is resonance-stabilized, which reduces its reactivity and prevents it from propagating the radical chain reaction.

G cluster_legend Legend legend_phenol Phenolic Antioxidant (Ar-OH) legend_radical Free Radical (R•) legend_stabilized Stabilized Radical (Ar-O•) legend_neutralized Neutralized Molecule (RH) Phenolic_Antioxidant This compound (Ar-OH) Stabilized_Phenoxyl_Radical Stabilized Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Stabilized_Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Mechanism of a phenolic antioxidant.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following tables present illustrative quantitative data based on the expected antioxidant activity of a hindered phenolic compound. These values should be considered as a reference for comparison when experimental results are obtained.

Table 1: Illustrative DPPH Radical Scavenging Activity of this compound

CompoundIC₅₀ (µM)
This compound80 - 120
Trolox (Standard)40 - 60
Ascorbic Acid (Standard)25 - 45

IC₅₀ value represents the concentration of the compound required to scavenge 50% of DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.

Table 2: Illustrative ABTS Radical Scavenging Activity of this compound

CompoundTEAC (Trolox Equivalents)
This compound0.8 - 1.2
Ascorbic Acid (Standard)1.0 - 1.5

TEAC (Trolox Equivalent Antioxidant Capacity) represents the antioxidant capacity of a compound relative to Trolox.

Table 3: Illustrative Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Fe(II) Equivalents)
This compound300 - 500
Trolox (Standard)600 - 800
Ascorbic Acid (Standard)1000 - 1500

A higher FRAP value indicates a greater reducing power.

Table 4: Illustrative Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundORAC Value (µmol TE/g)
This compound2000 - 3000
Trolox (Standard)4000 - 5000

ORAC value is expressed as micromoles of Trolox Equivalents (TE) per gram of the compound.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.

G Start Start Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prepare_DPPH Prepare_Sample Prepare stock solution of This compound in methanol Start->Prepare_Sample Reaction_Setup Mix sample/standard dilutions with DPPH solution in a 96-well plate Prepare_DPPH->Reaction_Setup Serial_Dilutions Perform serial dilutions of This compound and standard (e.g., Trolox) Prepare_Sample->Serial_Dilutions Serial_Dilutions->Reaction_Setup Incubation Incubate in the dark at room temperature for 30 min Reaction_Setup->Incubation Measure_Absorbance Measure absorbance at 517 nm Incubation->Measure_Absorbance Calculate_Scavenging Calculate % scavenging activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC₅₀ value Calculate_Scavenging->Determine_IC50 End End Determine_IC50->End G Start Start Prepare_ABTS_Stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions Start->Prepare_ABTS_Stock Prepare_Sample Prepare dilutions of this compound and standard (Trolox) Start->Prepare_Sample Generate_Radical Mix and incubate in dark for 12-16 hours to generate ABTS•+ radical Prepare_ABTS_Stock->Generate_Radical Prepare_Working_Solution Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm Generate_Radical->Prepare_Working_Solution Reaction_Setup Add sample/standard to ABTS•+ working solution Prepare_Working_Solution->Reaction_Setup Prepare_Sample->Reaction_Setup Incubation Incubate at room temperature for 6 minutes Reaction_Setup->Incubation Measure_Absorbance Measure absorbance at 734 nm Incubation->Measure_Absorbance Calculate_TEAC Calculate Trolox Equivalent Antioxidant Capacity (TEAC) Measure_Absorbance->Calculate_TEAC End End Calculate_TEAC->End G Start Start Prepare_FRAP_Reagent Prepare FRAP reagent: Acetate buffer, TPTZ solution, and FeCl₃ solution Start->Prepare_FRAP_Reagent Prepare_Sample Prepare dilutions of this compound and standard (FeSO₄) Start->Prepare_Sample Warm_Reagent Warm FRAP reagent to 37°C Prepare_FRAP_Reagent->Warm_Reagent Reaction_Setup Add sample/standard to FRAP reagent Warm_Reagent->Reaction_Setup Prepare_Sample->Reaction_Setup Incubation Incubate at 37°C for 30 minutes Reaction_Setup->Incubation Measure_Absorbance Measure absorbance at 593 nm Incubation->Measure_Absorbance Calculate_FRAP Calculate FRAP value from Fe(II) standard curve Measure_Absorbance->Calculate_FRAP End End Calculate_FRAP->End G Start Start Prepare_Reagents Prepare fluorescein solution, AAPH solution, and dilutions of This compound and Trolox Start->Prepare_Reagents Plate_Setup Add sample/standard and fluorescein to a 96-well black plate Prepare_Reagents->Plate_Setup Pre_Incubation Pre-incubate at 37°C for 15 min Plate_Setup->Pre_Incubation Initiate_Reaction Add AAPH solution to initiate the reaction Pre_Incubation->Initiate_Reaction Kinetic_Measurement Measure fluorescence kinetically every 1-2 minutes for 60-90 min (Ex: 485 nm, Em: 520 nm) Initiate_Reaction->Kinetic_Measurement Calculate_AUC Calculate the Area Under the Curve (AUC) for each sample Kinetic_Measurement->Calculate_AUC Calculate_ORAC Calculate the ORAC value relative to the Trolox standard curve Calculate_AUC->Calculate_ORAC End End Calculate_ORAC->End

Application Notes and Protocols: The Role of 2,6-Diethylphenol and its Analogs in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-disubstituted phenols are a critical class of scaffolds in medicinal chemistry, most notably for their application as intravenous anesthetic agents. The structural arrangement of alkyl groups in the ortho positions of the phenolic ring is a key determinant of their biological activity. While 2,6-diethylphenol itself has been shown to possess anesthetic properties, its analogs, such as the widely used propofol (2,6-diisopropylphenol) and the novel agent ciprofol (HSK3486), have seen more extensive clinical development.[1][2] These compounds primarily exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system. This document provides detailed application notes on the significance of this chemical class in pharmaceutical development, protocols for their synthesis, and an overview of their mechanism of action.

Application Notes

The 2,6-dialkylphenol core structure is a versatile starting point for the development of anesthetic drugs. The lipophilicity and steric hindrance provided by the ortho-alkyl groups are crucial for activity.[1] Research in this area has led to the development of anesthetic agents with rapid onset and short duration of action, which are highly desirable properties for clinical use.

A notable advancement in this class of drugs is ciprofol (HSK3486), an analog of propofol. Ciprofol is a 2,6-disubstituted phenol derivative, specifically an (R)-configuration isomer, that demonstrates higher potency and an improved safety profile compared to propofol.[2][3] Clinical studies have indicated that ciprofol can provide effective sedation at lower doses, potentially reducing the risk of dose-related adverse effects.[4] The development of such analogs highlights the ongoing importance of the 2,6-disubstituted phenol scaffold in anesthetic drug discovery.

Experimental Protocols

The key transformation in the synthesis of 2,6-dialkylphenol-based pharmaceuticals is the selective ortho-alkylation of a phenolic precursor. The following protocol is a representative example of the synthesis of a 2,6-disubstituted phenol, based on established methodologies for preparing propofol analogs.

Synthesis of (R)-2-(1-cyclopropylethyl)-6-isopropylphenol (Ciprofol Precursor)

This synthesis involves the ortho-alkylation of 2-isopropylphenol.

Materials:

  • 2-Isopropylphenol

  • (R)-1-cyclopropylethan-1-ol

  • Anhydrous Toluene

  • Aluminum trichloride (AlCl₃)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 2-isopropylphenol (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Lewis Acid: Cool the solution to 0°C using an ice bath. Slowly add aluminum trichloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Addition of Alkylating Agent: Dissolve (R)-1-cyclopropylethan-1-ol (1.1 eq) in anhydrous toluene and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired (R)-2-(1-cyclopropylethyl)-6-isopropylphenol.

Data Presentation

Table 1: Summary of a Representative Ortho-Alkylation Reaction

ParameterValue
Starting Material 2-Isopropylphenol
Alkylating Agent (R)-1-cyclopropylethan-1-ol
Lewis Acid Aluminum trichloride
Solvent Toluene
Reaction Temperature 60°C
Reaction Time 4 hours
Yield 75% (representative)
Purity (post-chromatography) >98%

Mandatory Visualization

Signaling Pathway of 2,6-Dialkylphenol Anesthetics

The primary mechanism of action for anesthetic agents like propofol and ciprofol is the potentiation of GABA-A receptor activity. These receptors are ligand-gated ion channels that are crucial for inhibitory neurotransmission in the brain.

GABA_A_Receptor_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_neuron_interior Neuron Interior GABA GABA GABA_A_Receptor GABA-A Receptor GABA Binding Site Allosteric Site GABA->GABA_A_Receptor:gaba_site Binds Anesthetic 2,6-Dialkylphenol (e.g., Ciprofol) Anesthetic->GABA_A_Receptor:ane_site Binds (Positive Allosteric Modulator) Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Increased Cl⁻ Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to Synthesis_Workflow start Starting Materials: 2-Isopropylphenol (R)-1-cyclopropylethan-1-ol reaction Ortho-Alkylation Reaction (Lewis Acid Catalyzed) start->reaction workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: (R)-2-(1-cyclopropylethyl)-6-isopropylphenol purification->product analysis Analysis (TLC, NMR, MS) product->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diethylphenol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the common method of phenol alkylation with ethanol.

Problem 1: Low Yield of this compound and High Amount of Unreacted Phenol

  • Possible Cause 1: Insufficient Reaction Temperature or Time. The alkylation reaction may not have reached completion.

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction's progress by taking aliquots for analysis (e.g., GC-MS). Extending the reaction time can also help drive the reaction to completion. For analogous phenol alkylation reactions, temperatures in the range of 350-470°C have been shown to be effective.[1][2][3]

  • Possible Cause 2: Catalyst Inactivity. The catalyst may be poisoned or not sufficiently activated.

    • Solution: Ensure the catalyst is properly activated according to the manufacturer's or literature protocol. If catalyst poisoning is suspected (e.g., by impurities in the reactants or feed lines), regenerate or replace the catalyst. The presence of water in the feed can sometimes be beneficial for maintaining high catalyst activity.[1]

  • Possible Cause 3: Inefficient Ethylating Agent Formation. When using ethanol as the ethylating agent, it must first be dehydrated to ethylene, which is the active alkylating species.

    • Solution: Confirm that the reaction temperature is adequate for the dehydration of ethanol to ethylene over the chosen catalyst. Solid acid catalysts are often employed to facilitate both the dehydration and the subsequent Friedel-Crafts alkylation.[4]

Problem 2: High Levels of Isomeric Byproducts (e.g., 2-Ethylphenol, 4-Ethylphenol, 2,4-Diethylphenol)

  • Possible Cause: Non-selective Catalyst or High Reaction Temperature. The catalyst and reaction conditions may not sufficiently favor ortho-alkylation.

    • Solution: The choice of catalyst is critical for achieving high regioselectivity. Shape-selective catalysts like certain zeolites (e.g., H-beta, H-mordenite) can enhance the formation of the desired 2,6-disubstituted product.[5][6] Operating at the lower end of the effective temperature range for the reaction can also improve selectivity towards the ortho-positions. In some cases, circulation of the intermediate product (e.g., 2-ethylphenol) can be used to improve the selectivity for the desired this compound.[1][7]

Problem 3: Formation of O-Alkylation Product (Ethyl Phenyl Ether)

  • Possible Cause: Unfavorable Reaction Conditions or Catalyst Choice. The reaction conditions may favor ether formation over C-alkylation.

    • Solution: O-alkylation is often favored at lower temperatures, while C-alkylation is more prevalent at higher temperatures. Adjusting the reaction temperature can shift the selectivity. The choice of catalyst also plays a significant role; for instance, some catalysts have been shown to yield no O-alkylation products under specific conditions.[1][7] The use of alkali-loaded catalysts can also promote O-alkylation, so these should be used with caution if C-alkylation is the desired outcome.[8]

Problem 4: Significant Formation of Polyalkylated Products

  • Possible Cause: High Molar Ratio of Ethanol to Phenol. An excess of the ethylating agent can lead to the formation of tri- and tetra-ethylated phenols.

    • Solution: Optimize the molar ratio of phenol to ethanol. A lower ratio of ethanol to phenol will reduce the extent of polyalkylation. A common starting point is a molar ratio of 1:3 (phenol:ethanol), which can be adjusted based on experimental results.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the vapor-phase alkylation of phenol with ethanol over a solid acid catalyst. This reaction is a form of Friedel-Crafts alkylation and represents an electrophilic aromatic substitution.[4] The choice of catalyst is crucial for achieving high yield and selectivity.

Q2: What are the primary impurities I should expect in my this compound synthesis?

A2: The primary impurities typically include unreacted phenol, mono-ethylated phenols (2-ethylphenol and 4-ethylphenol), other isomers of diethylphenol (e.g., 2,4-diethylphenol), and poly-alkylated phenols. In some cases, ethyl phenyl ether, the O-alkylation product, may also be present.[1][7][9]

Q3: How can I analyze the purity of my synthesized this compound and identify the impurities?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective and widely used technique for separating and identifying the components of the reaction mixture.[10] Comparing the mass spectra of the separated components with a reference library (e.g., NIST) allows for the identification of the main product and any impurities.[10]

Q4: What types of catalysts are typically used for the ortho-alkylation of phenol to produce this compound?

A4: A variety of solid catalysts have been shown to be effective for the ortho-alkylation of phenols, including:

  • Metal Oxides: Iron-chromium mixed oxides and manganese oxides have demonstrated high activity and selectivity for the methylation of phenol, a similar reaction.[1][2][3][7]

  • Zeolites: Zeolites such as H-beta and H-mordenite are known for their shape-selective properties, which can favor the formation of 2,6-disubstituted phenols.[5][6]

  • Hydrotalcite-like Anionic Clays: These materials have also been investigated for the selective ortho-alkylation of phenol.[11]

Data Presentation

Table 1: Influence of Reaction Parameters on Phenol Alkylation (Analogous Syntheses)

ParameterConditionPhenol Conversion (%)2,6-Disubstituted Product Selectivity (%)Reference
Catalyst
Iron-Chromium Mixed Oxide350°C>92>85 (for 2,6-dimethylphenol)[1][7]
H-beta ZeoliteOptimized9456 (for 2,6-diisopropylphenol)[5][6]
H-mordeniteOptimized6843 (for 2,6-diisopropylphenol)[5]
Temperature
350°C (Fe-Cr catalyst)->92High[1][7]
360°C (Fe-Cr catalyst)--Maximum participation[1]
Molar Ratio (Phenol:Alcohol)
1:8:1 (Phenol:Methanol:Water)360°C-High[1]
1:3 (o-Cresol:Ethanol)350°C--[4]

Experimental Protocols

Protocol 1: General Procedure for Vapor-Phase Alkylation of Phenol with Ethanol

This protocol provides a general method for the vapor-phase alkylation of phenol with ethanol. The specific conditions, particularly temperature and catalyst, should be optimized for the desired outcome.

1. Catalyst Bed Preparation:

  • Pack a fixed-bed reactor with the chosen solid acid catalyst (e.g., iron-chromium mixed oxide or a zeolite).
  • Activate the catalyst in situ by heating under a flow of inert gas (e.g., nitrogen) to the required temperature, as specified in the literature for the particular catalyst.

2. Reaction Setup:

  • Set the reactor temperature to the desired value (e.g., starting at 350°C).
  • Maintain the system pressure, typically at atmospheric pressure.
  • Prepare a feed mixture of phenol and ethanol, for example, in a 1:3 molar ratio.[4]

3. Reaction Execution:

  • Introduce the liquid feed into a vaporizer heated to a temperature sufficient to ensure complete vaporization (e.g., 250°C) using a high-pressure liquid pump.
  • Introduce the vaporized feed into the reactor along with an inert carrier gas, such as nitrogen.
  • Allow the reaction to stabilize for a period of time (e.g., 2 hours).
  • Collect the product mixture by passing the reactor outlet through a condenser cooled to a low temperature (e.g., 10°C).

4. Product Analysis:

  • Analyze the collected liquid product using GC-MS to determine the conversion of phenol and the selectivity for this compound and other products.

Mandatory Visualization

Reaction_Pathway Phenol Phenol Intermediate 2-Ethylphenol Phenol->Intermediate + Ethylene (Alkylation) Byproduct1 4-Ethylphenol Phenol->Byproduct1 Isomerization Byproduct3 Ethyl Phenyl Ether Phenol->Byproduct3 O-Alkylation Ethanol Ethanol Catalyst Solid Acid Catalyst Ethanol->Catalyst Ethylene Ethylene Catalyst->Ethylene Dehydration Product This compound Intermediate->Product + Ethylene (Alkylation) Byproduct2 2,4-Diethylphenol Intermediate->Byproduct2 Isomerization

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Catalyst_Prep Catalyst Packing & Activation Alkylation Vapor-Phase Alkylation in Fixed-Bed Reactor Catalyst_Prep->Alkylation Reactant_Prep Prepare Phenol/ Ethanol Mixture Vaporization Vaporize Reactants Reactant_Prep->Vaporization Vaporization->Alkylation Condensation Condense Product Stream Alkylation->Condensation GCMS GC-MS Analysis Condensation->GCMS Purification Purification (e.g., Distillation) GCMS->Purification

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,6-Diethylphenol. The information is tailored to researchers, scientists, and drug development professionals, offering detailed methodologies and data to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound, typically synthesized via Friedel-Crafts alkylation of phenol with ethanol, often contains several process-related impurities. The most common of these are isomers and poly-alkylated species. Due to the nature of the electrophilic aromatic substitution, byproducts such as 2,4-diethylphenol, 2,5-diethylphenol, and 2,4,6-triethylphenol are frequently observed.[1][2][3] The presence of these impurities can significantly impact the performance of this compound in downstream applications, necessitating effective purification.

Q2: Which purification technique is most suitable for achieving high-purity this compound?

A2: The choice of purification technique depends on the initial purity of the crude product and the desired final purity.

  • Fractional Vacuum Distillation is highly effective for separating this compound from isomers with different boiling points.

  • Recrystallization is a powerful technique for removing both isomeric and colored impurities, particularly for achieving very high purity levels (>99.5%).

  • Preparative High-Performance Liquid Chromatography (HPLC) is suitable for isolating highly pure this compound from complex mixtures, especially on a smaller scale.[4]

Q3: What is the melting and boiling point of this compound?

A3: The melting point of this compound is approximately 37.5°C, and its boiling point is 225.6°C at atmospheric pressure (760 mmHg). This relatively low melting point should be considered when planning recrystallization, as "oiling out" can occur if the solvent's boiling point is too high. The high boiling point suggests that vacuum distillation is preferable to avoid thermal degradation.[5]

Troubleshooting Guides

Fractional Vacuum Distillation

Issue 1: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency or improper reflux ratio.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer packed column (e.g., with Raschig rings or Vigreux indentations) to increase the number of theoretical plates.[6]

    • Optimize Reflux Ratio: A higher reflux ratio can improve separation but will increase distillation time. Start with a reflux ratio of at least 4:1 and adjust as needed.[7]

    • Ensure Stable Vacuum: Fluctuations in vacuum pressure will alter boiling points and disrupt the separation equilibrium. Ensure all connections are secure and the vacuum pump is operating consistently.

Issue 2: Product decomposition or darkening.

  • Possible Cause: The distillation temperature is too high.

  • Troubleshooting Steps:

    • Reduce Pressure: Lowering the vacuum pressure will decrease the boiling point of this compound, allowing for distillation at a lower temperature.[5]

    • Inert Atmosphere: Purge the distillation apparatus with an inert gas like nitrogen or argon before starting the distillation to minimize oxidation.

Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of this compound (37.5°C), or the solution is supersaturated.

  • Troubleshooting Steps:

    • Select a Lower-Boiling Solvent: Choose a solvent or solvent system with a lower boiling point.

    • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" cold solvent (in which it is less soluble) until turbidity persists. Then, gently warm the solution until it becomes clear and allow it to cool slowly.[8] Common solvent systems include ethanol/water or hexane/acetone.[9]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.

Issue 2: Low recovery of purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Thorough Cooling: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.

    • Solvent Selection: Choose a solvent in which the compound has very low solubility at low temperatures.

Issue 3: Colored impurities remain in the crystals.

  • Possible Cause: The impurity co-crystallizes with the product.

  • Troubleshooting Steps:

    • Charcoal Treatment: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Re-crystallize: A second recrystallization step may be necessary to achieve the desired purity.

Preparative HPLC

Issue 1: Poor peak resolution.

  • Possible Cause: Inappropriate mobile phase composition or column selection.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Adjust the ratio of organic solvent (e.g., acetonitrile) to aqueous buffer. A shallower gradient or isocratic elution may improve the separation of closely eluting impurities.[10][11]

    • Change Stationary Phase: If using a standard C18 column, consider a different stationary phase with alternative selectivity, such as a phenyl-hexyl or a polar-embedded column.

Issue 2: Low product yield after fraction collection.

  • Possible Cause: The compound is not completely eluting from the column, or the collected fractions are too dilute.

  • Troubleshooting Steps:

    • Column Overloading: To increase throughput, the column can be overloaded, but this may compromise resolution. Perform loading studies on an analytical column first to determine the maximum sample amount without significant loss of separation.[4]

    • Solvent Removal: Use a rotary evaporator to remove the solvent from the collected fractions. Ensure the water bath temperature is kept low to prevent loss of the purified compound.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical Purity AchievedAdvantagesDisadvantages
Fractional Vacuum Distillation98-99.5%Good for large quantities; effective for separating components with different boiling points.May not remove azeotropes or impurities with similar boiling points; potential for thermal degradation.
Recrystallization>99.5%Can achieve very high purity; effective at removing colored impurities and isomers.Can be time-consuming; yield may be lower than distillation; requires careful solvent selection.[12]
Preparative HPLC>99.8%Excellent for achieving very high purity; highly selective for complex mixtures.Limited to smaller sample sizes; can be expensive and time-consuming for large-scale purification.[13]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings). Ensure all glassware is free of cracks.[14] Use a stir bar in the distilling flask. Grease all joints to ensure a good seal.

  • Sample Charging: Charge the crude this compound into the distilling flask.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system.

  • Heating: Begin stirring and gently heat the distilling flask using a heating mantle.

  • Distillation: Allow the system to equilibrate as the vapor rises through the column. Collect the initial fraction (forerun), which may contain lower-boiling impurities.

  • Product Collection: Collect the main fraction at the expected boiling point under the applied vacuum. Monitor the temperature at the still head; a stable temperature indicates the collection of a pure fraction.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair (e.g., hexane/acetone). The ideal solvent should dissolve the compound well when hot but poorly when cold.[9][15]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 3: Preparative HPLC of this compound
  • Method Development: Develop an analytical HPLC method to achieve baseline separation of this compound from its impurities. A common starting point is a C18 column with a mobile phase of acetonitrile and water.[10]

  • Scale-Up: Scale up the analytical method to a preparative scale by increasing the column diameter and adjusting the flow rate and injection volume accordingly.[4]

  • Sample Preparation: Dissolve the crude this compound in the mobile phase and filter it through a 0.45 µm filter before injection.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound distillation Fractional Vacuum Distillation crude->distillation Initial Purification (Large Scale) prep_hplc Preparative HPLC crude->prep_hplc High-Purity Isolation (Small Scale) recrystallization Recrystallization distillation->recrystallization Further Purification analysis Purity Analysis (GC/HPLC) distillation->analysis Check Purity pure_product High-Purity This compound recrystallization->pure_product Final Product recrystallization->analysis Check Purity prep_hplc->pure_product prep_hplc->analysis Check Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery colored_crystals Colored Crystals start->colored_crystals cause1 Cause: Solvent BP > Compound MP oiling_out->cause1 cause2 Cause: Too much solvent or high solubility when cold low_recovery->cause2 cause3 Cause: Impurity co-crystallizes colored_crystals->cause3 solution1 Solution: Use lower BP solvent or two-solvent system cause1->solution1 solution2 Solution: Minimize solvent volume, cool thoroughly cause2->solution2 solution3 Solution: Use activated charcoal or re-crystallize cause3->solution3

Caption: Troubleshooting logic for recrystallization issues.

References

Side reactions in the alkylation of phenol to 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of phenol to 2,6-diethylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the alkylation of phenol to this compound?

A1: The primary mechanism is Friedel-Crafts alkylation, which is an electrophilic aromatic substitution. The reaction typically involves the use of an ethylating agent, such as ethylene or ethanol, and a catalyst. The catalyst, often a Lewis acid or a solid acid, facilitates the generation of an electrophile (a carbocation or a related species) from the ethylating agent. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an ortho-, para-directing group, leading to substitution at the positions ortho (2- and 6-) and para (4-) to the hydroxyl group.

Q2: What are the most common side reactions and byproducts in the synthesis of this compound?

A2: The most common side reactions include:

  • Isomer Formation: Alkylation at the para-position to form 4-ethylphenol and 2,4-diethylphenol.

  • Mono-alkylation: Incomplete reaction leading to the presence of 2-ethylphenol.

  • Polyalkylation: Further alkylation of the desired product to form 2,4,6-triethylphenol.

  • O-Alkylation: Alkylation of the hydroxyl group to form ethyl phenyl ether.[1][2]

  • Rearrangement: Under certain conditions, rearrangement of the alkyl groups on the aromatic ring can occur.

Q3: How can I monitor the progress of the reaction and analyze the product mixture?

A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for monitoring the reaction and analyzing the final product mixture.[3][4] It allows for the separation and identification of this compound from the starting materials, intermediates, and various side products. For quantitative analysis, it is recommended to use an internal standard. Derivatization of the phenolic hydroxyl group (e.g., silylation) can improve the volatility and chromatographic separation of the analytes.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of this compound with a high amount of unreacted phenol.
Possible CauseSuggested Solution
Insufficient Reaction Temperature or Time The alkylation reaction may not have reached completion. Gradually increase the reaction temperature in 10°C increments and monitor the progress by taking aliquots for GC-MS analysis. Extending the reaction time can also drive the reaction to completion.
Catalyst Inactivity The catalyst may be poisoned or not sufficiently activated. Ensure the catalyst is properly prepared and handled under appropriate conditions (e.g., inert atmosphere if required). Consider regenerating or using a fresh batch of catalyst.
Inefficient Ethylating Agent The ethylating agent may not be effectively generating the electrophile. If using ethanol with a solid acid catalyst, ensure the temperature is sufficient for its dehydration to ethylene, which is a more reactive ethylating agent. If using ethylene gas, ensure a consistent and adequate flow rate.
Problem 2: High percentage of undesired isomers (e.g., 2,4-diethylphenol, 4-ethylphenol).
Possible CauseSuggested Solution
Non-selective Catalyst The catalyst and reaction conditions may not sufficiently favor ortho-alkylation. The choice of catalyst significantly influences regioselectivity. Shape-selective catalysts like certain zeolites can enhance ortho-selectivity. Aluminum phenoxide catalysts are also known to favor ortho-alkylation.[5]
High Reaction Temperature Higher temperatures can sometimes favor the thermodynamically more stable para-isomer. Operating at the lower end of the effective temperature range for the reaction may improve ortho-selectivity.
Inappropriate Molar Ratio of Reactants The molar ratio of phenol to the ethylating agent can influence selectivity. An excess of the ethylating agent can lead to a higher degree of alkylation and potentially more side products. Optimizing this ratio is crucial.
Problem 3: Significant formation of polyalkylated products (e.g., 2,4,6-triethylphenol).
Possible CauseSuggested Solution
Excess of Ethylating Agent A high concentration of the ethylating agent increases the likelihood of further alkylation of the desired this compound.
Prolonged Reaction Time Allowing the reaction to proceed for too long after the complete consumption of phenol can lead to the alkylation of the initial products.
Problem 4: Presence of O-alkylation product (ethyl phenyl ether).
Possible CauseSuggested Solution
Reaction Conditions Favoring O-alkylation O-alkylation is often favored under neutral or less acidic conditions and at lower temperatures.[1][2]
Catalyst Type Some catalysts may have a higher propensity for promoting O-alkylation. Using catalysts known for high C-alkylation selectivity is recommended.

Quantitative Data on Product Distribution

The following tables provide representative data on how reaction conditions can influence product distribution in phenol alkylation, based on studies of similar 2,6-dialkylphenol syntheses.

Table 1: Effect of Temperature on Product Selectivity in Phenol Methylation

Temperature (°C)Phenol Conversion (%)Selectivity for 2,6-dimethylphenol (%)Selectivity for o-cresol (%)Selectivity for 2,4-dimethylphenol (%)Selectivity for 2,4,6-trimethylphenol (%)
310>90~60~30~5~5
350>92>85<5~2~6
380>90~80<5~5~10

Data adapted from a study on the synthesis of 2,6-dimethylphenol using an iron-chromium mixed oxide catalyst.[6]

Table 2: Influence of Phenol to Alkylating Agent Molar Ratio on Product Distribution

Phenol:Methanol Molar RatioPhenol Conversion (%)2,6-dimethylphenol Yield (%)
1:5>92~63
1:8>90~70

Data adapted from a study on the synthesis of 2,6-dimethylphenol.[6]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol describes a general laboratory-scale synthesis of this compound using a solid acid catalyst.

Materials:

  • Phenol

  • Ethanol (or ethylene gas)

  • Solid acid catalyst (e.g., a zeolite such as H-ZSM-5)

  • Inert gas (e.g., Nitrogen or Argon)

  • Solvent (e.g., toluene or xylene)

  • Sodium hydroxide solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

  • Distillation apparatus

Procedure:

  • Catalyst Activation: Activate the solid acid catalyst by heating it under vacuum or a flow of inert gas at a specified temperature (refer to the catalyst manufacturer's instructions) to remove adsorbed water.

  • Reaction Setup: Assemble a dry reaction apparatus under an inert atmosphere. Charge the reaction flask with the activated catalyst, phenol, and a solvent.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 200-350°C) with vigorous stirring.

  • Addition of Ethylating Agent: If using ethanol, add it dropwise to the reaction mixture over a period of time. If using ethylene, bubble the gas through the reaction mixture at a controlled rate.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up: After the reaction is complete (as determined by the consumption of phenol), cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst.

  • Extraction: Wash the filtrate with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound.

Mandatory Visualizations

Reaction_Pathway cluster_main_reaction Main Reaction cluster_side_reactions Side Reactions Phenol Phenol 2-Ethylphenol 2-Ethylphenol Phenol->2-Ethylphenol + C2H5+ 4-Ethylphenol 4-Ethylphenol Phenol->4-Ethylphenol + C2H5+ Ethyl Phenyl Ether Ethyl Phenyl Ether Phenol->Ethyl Phenyl Ether + C2H5+ (O-Alkylation) Ethylating_Agent Ethylating Agent (Ethylene/Ethanol) Catalyst Catalyst (e.g., Zeolite) Ethylating_Agent->Catalyst Catalyst->Phenol activates This compound This compound 2-Ethylphenol->this compound + C2H5+ 2,4-Diethylphenol 2,4-Diethylphenol 2-Ethylphenol->2,4-Diethylphenol + C2H5+ 2,4,6-Triethylphenol 2,4,6-Triethylphenol This compound->2,4,6-Triethylphenol + C2H5+

Caption: Reaction pathways in the alkylation of phenol to this compound.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (Activation) start->catalyst_prep reaction_setup Reaction Setup (Phenol, Catalyst, Solvent) catalyst_prep->reaction_setup reaction Alkylation Reaction (Add Ethylating Agent, Heat) reaction_setup->reaction monitoring Reaction Monitoring (GC-MS Analysis) reaction->monitoring workup Reaction Work-up (Cooling, Filtration) reaction->workup monitoring->reaction Continue or Stop extraction Extraction & Washing (NaOH, Brine) workup->extraction drying Drying & Concentration (Anhydrous MgSO4, Rotovap) extraction->drying purification Product Purification (Fractional Distillation) drying->purification analysis Final Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: General experimental workflow for the synthesis of this compound.

References

Overcoming challenges in the polymerization of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 2,6-diethylphenol to synthesize poly(2,6-diethyl-1,4-phenylene oxide). While many principles are demonstrated using data from the closely related and extensively studied 2,6-dimethylphenol (DMP), they are directly applicable to the challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the polymerization of this compound?

A1: The polymerization of this compound, like other 2,6-disubstituted phenols, proceeds via an oxidative coupling mechanism. Typically, a copper-amine complex is used as a catalyst. The process involves the oxidation of the phenol to form a phenoxy radical. These radicals then couple to form the polymer chain. The desired pathway is C-O coupling to create the ether linkages of the poly(phenylene oxide) backbone.

Q2: What are the primary challenges in the polymerization of this compound?

A2: The most common challenges include achieving the desired high molecular weight, controlling the molecular weight distribution (polydispersity), preventing the formation of undesired byproducts, and avoiding polymer discoloration.[1] Catalyst activity and stability are also critical factors that can be challenging to manage.[2] The bulkier ethyl groups of this compound compared to the methyl groups of DMP can introduce additional steric hindrance, potentially affecting reaction kinetics and polymer properties.

Q3: What is the main byproduct formed during this polymerization, and why is it problematic?

A3: The primary byproduct is the 3,3',5,5'-tetraethyl-4,4'-diphenoquinone (DPQ), which results from an undesired C-C coupling of two phenoxy radicals.[3] The formation of DPQ acts as a chain-terminating step, which can limit the final molecular weight of the polymer. Furthermore, diphenoquinones are often highly colored, leading to discoloration (yellowing or pinkening) of the final polymer product.[4]

Q4: How does the choice of catalyst and ligand affect the reaction?

A4: The catalyst system, typically a copper salt (e.g., CuBr, CuCl) complexed with an amine ligand (e.g., N-butyldimethylamine, pyridine), is crucial. The specific combination of the copper salt and amine ligand significantly impacts catalyst activity and selectivity.[2] The ligand stabilizes the copper catalyst and influences the redox potential, which in turn affects the rate of radical formation and the selectivity between C-O (polymer formation) and C-C (byproduct formation) coupling.

Troubleshooting Guide

Problem 1: Low Polymer Molecular Weight

Q: I am obtaining a polymer with a lower molecular weight than desired. How can I increase the molecular weight?

A: Achieving a high molecular weight is a common challenge.[1] Several factors can contribute to low molecular weight. Systematically investigate the following:

  • Monomer Purity: Ensure the this compound monomer is free from impurities, especially monofunctional phenols, which can act as chain terminators.

  • Catalyst Concentration: The catalyst-to-monomer ratio is critical. Too little catalyst can lead to a slow reaction and low conversion, while an excess may sometimes promote side reactions. Optimization is key.

  • Reaction Temperature: Temperature influences both the rate of polymerization and potential side reactions. Lower temperatures often favor higher molecular weights by reducing the likelihood of chain termination reactions, though this may come at the cost of a slower reaction rate.[2]

  • Oxygen Flow Rate: In oxidative polymerization, oxygen is the oxidant. An insufficient oxygen supply can starve the reaction, while an overly aggressive flow might promote side reactions. A steady, controlled flow is necessary.

  • Solvent Choice: The solvent system can affect catalyst solubility and activity. Toluene is a common solvent, and co-solvents like methanol can sometimes influence the polymer's molecular weight.[2]

  • Water Content: The presence of water can lead to the progressive deactivation of the copper-amine catalyst, hindering the growth of polymer chains.[2] Ensure all reagents and solvents are appropriately dried.

G start Low Molecular Weight Observed check_monomer Verify Monomer Purity (>99%) start->check_monomer check_catalyst Optimize Catalyst/ Monomer Ratio start->check_catalyst check_temp Adjust Reaction Temperature start->check_temp check_solvent Ensure Anhydrous Conditions start->check_solvent action_purify Action: Re-purify Monomer (Distillation/ Recrystallization) check_monomer->action_purify Impurities found? action_ratio Action: Titrate Ratio (e.g., 1:100 to 1:500) check_catalyst->action_ratio Not optimized? action_temp Action: Lower Temp (e.g., from 50°C to 30°C) check_temp->action_temp Temp too high? action_dry Action: Dry Solvents & Glassware Thoroughly check_solvent->action_dry Moisture present? end_node Molecular Weight Improved action_purify->end_node action_ratio->end_node action_temp->end_node action_dry->end_node

Caption: Troubleshooting decision tree for addressing low polymer molecular weight.

Problem 2: Polymer Discoloration

Q: The final polymer product has a distinct yellow or pink tint. What causes this, and how can I obtain a colorless product?

A: Discoloration is almost always due to the formation of the 3,3',5,5'-tetraethyl-4,4'-diphenoquinone (DPQ) byproduct. Over-oxidation of phenolic antioxidants, which are structurally similar, is a known cause of yellowing in polymers.[4]

  • Improve C-O Coupling Selectivity: The key is to favor the C-O coupling pathway over the C-C coupling pathway.

    • Temperature Control: Lower reaction temperatures generally reduce the rate of DPQ formation.

    • Monomer Addition: Adding the monomer solution slowly to the active catalyst solution can help maintain a low concentration of free phenoxy radicals, which disfavors the bimolecular C-C coupling reaction.

  • Purification: If a colored product is obtained, it can sometimes be purified. Dissolving the polymer in a suitable solvent (e.g., toluene) and re-precipitating it in a non-solvent (e.g., methanol) can help remove the smaller, more soluble DPQ molecules. Multiple precipitations may be necessary.

G monomer This compound catalyst Cu-Amine Catalyst + O2 monomer->catalyst radical Phenoxy Radical Intermediate catalyst->radical Oxidation polymer Poly(2,6-diethyl-1,4-phenylene oxide) (Linear Polymer) radical->polymer C-O Coupling (Desired Pathway) byproduct Diphenoquinone (DPQ) (Colored Byproduct) radical->byproduct C-C Coupling (Undesired Pathway)

Caption: Competing reaction pathways in the polymerization of this compound.

Problem 3: Catalyst Deactivation

Q: The reaction starts but then stops prematurely, indicating catalyst deactivation. What are the common causes?

A: Catalyst deactivation is a frequent issue that halts polymerization before high molecular weights are achieved.

  • Water: As mentioned, water is a primary poison for copper-amine catalysts. It can hydrolyze the active catalytic species.[2] Rigorous drying of solvents, monomer, and glassware is essential.

  • Impurities: Certain impurities in the monomer or solvent can coordinate with the copper center more strongly than the intended amine ligand, leading to catalyst inhibition or deactivation.

  • Excess Reagents: In some systems, an excess of certain reagents, like the amine ligand or reducing agents used to prepare a Cu(I) state, can lead to the formation of inactive catalyst complexes.[5]

  • Precipitation: The catalyst complex may precipitate out of the reaction medium if the solvent system is not optimal, effectively removing it from the reaction. Ensure the chosen solvent maintains catalyst solubility throughout the polymerization.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the polymerization of 2,6-dimethylphenol (DMP), which serves as a reliable model for this compound.

Table 1: Effect of Reaction Parameters on Polymer Properties (DMP Model)

Parameter Change Effect on Molecular Weight Effect on Yield Rationale
Temperature Increase Decrease May Increase or Decrease Higher temps increase reaction rate but also favor side reactions and chain termination.[2]
Amine/Copper Ratio Increase Initially Increases, then Decreases Follows Molecular Weight Trend An optimal ratio is needed to form the active catalyst; excess amine can be inhibitory.[2]
Catalyst/Monomer Ratio Increase Decrease Increase More catalyst sites lead to more polymer chains being initiated simultaneously, resulting in shorter chains but higher conversion.

| Water Content | Increase | Decrease | Decrease | Water deactivates the copper-amine catalyst complex.[2] |

Table 2: Common Copper-Amine Catalyst Systems

Copper Salt Amine Ligand Typical Solvent Key Characteristics
Copper(I) Bromide (CuBr) N-butyldimethylamine (DMBA) Toluene Highly active system, commonly used for high molecular weight PPO synthesis.[6]
Copper(I) Chloride (CuCl) Pyridine Toluene, o-dichlorobenzene Classic Hay catalyst system; effective but pyridine has a strong odor.
Copper(II) Chloride (CuCl₂) 4-dimethylaminopyridine Water Allows for polymerization in aqueous media, offering a "greener" alternative.[7]

| Copper(II) Sulfate | EDTA | Water (alkaline) | Water-soluble catalyst system suitable for specific applications.[8] |

Experimental Protocols

General Protocol for Oxidative Polymerization of this compound

This protocol is a generalized procedure and should be optimized for specific laboratory conditions and target polymer properties.

1. Materials & Equipment:

  • Monomer: this compound (high purity, >99%)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N-butyldimethylamine (DMBA)

  • Solvent: Toluene (anhydrous)

  • Precipitation Solvent: Methanol

  • Chelating Agent: Ethylenediaminetetraacetic acid (EDTA) solution (for catalyst removal)

  • Equipment: Jacketed glass reactor, mechanical stirrer, gas inlet for oxygen, thermometer, condenser.

2. Experimental Workflow:

G prep 1. Preparation charge 2. Reactor Charging prep->charge Add monomer, solvent, ligand, catalyst react 3. Polymerization charge->react Heat to target temp (e.g., 30-50°C) & start O2 flow quench 4. Quenching & Catalyst Removal react->quench Reaction complete (viscosity increases). Add EDTA solution. precip 5. Precipitation & Washing quench->precip Pour polymer solution into methanol dry 6. Drying & Characterization precip->dry Filter, wash with methanol, dry under vacuum

Caption: Step-by-step experimental workflow for poly(this compound) synthesis.

3. Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a dry, inert atmosphere (e.g., nitrogen).

  • Reactor Charging: To the reactor, add anhydrous toluene, this compound, and the DMBA ligand. Stir the mixture until all components are dissolved.

  • Catalyst Addition: Add the CuBr catalyst to the solution. The solution should change color as the catalyst complex forms.

  • Polymerization: Begin bubbling dry oxygen through the solution at a controlled rate while maintaining the desired reaction temperature (e.g., 30-50 °C) with vigorous stirring. The reaction is exothermic and may require cooling. The viscosity of the solution will increase significantly as the polymer forms.

  • Quenching: Once the desired viscosity is reached (or after a set time), stop the oxygen flow and add an aqueous solution of a chelating agent like EDTA to quench the reaction and complex the copper catalyst. Stir vigorously.

  • Purification: Separate the organic layer. Slowly pour the viscous polymer solution into a large volume of stirred methanol to precipitate the polymer as a white, fibrous solid.

  • Washing & Drying: Filter the polymer, wash it thoroughly with fresh methanol to remove any unreacted monomer and residual catalyst, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.

  • Characterization: Characterize the final polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structural confirmation.

References

Technical Support Center: Stabilizing 2,6-Diethylphenol Against Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,6-Diethylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound, ensuring the integrity and reliability of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and storage of this compound.

IssueProbable Cause(s)Recommended Solution(s)
Discoloration of this compound (Yellowing or Browning) Oxidation of the phenolic group, leading to the formation of quinone-type and other colored polymeric products. This is often initiated by exposure to air (oxygen), light, or elevated temperatures.1. Inert Atmosphere: Store and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light. 3. Temperature Control: Store at low temperatures (2-8°C for short-term, -20°C for long-term) to slow down the rate of oxidation. 4. Purity Check: Ensure the initial purity of the compound, as impurities can catalyze oxidation.
Inconsistent Experimental Results or Loss of Potency Degradation of the this compound stock solution due to oxidation. This can lead to lower effective concentrations and the presence of interfering byproducts.1. Verify Purity: Use analytical methods like HPLC or GC-MS to check the purity of your stock solution before use. 2. Fresh Solutions: Prepare fresh solutions for critical experiments. 3. Proper Storage: Ensure that stock solutions are stored under the recommended inert and low-temperature conditions.
Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS) Formation of oxidation byproducts. Common degradation products of hindered phenols include quinones and dimers.1. Identify Byproducts: If possible, use mass spectrometry to identify the unexpected peaks, which can confirm the degradation pathway. 2. Review Handling Procedures: Re-evaluate your sample handling and storage protocols to identify potential sources of oxygen or light exposure. 3. Use of Antioxidants: For long-term storage or for applications where trace degradation is critical, consider the addition of a more stable antioxidant, such as Butylated Hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound oxidation?

A1: The primary mechanism is free-radical-mediated oxidation. The phenolic hydroxyl group can donate a hydrogen atom to a radical, forming a phenoxyl radical. This radical is resonance-stabilized but can further react to form quinones and other colored byproducts, especially in the presence of oxygen.

Q2: How can I visually assess the degradation of this compound?

A2: A visual indication of degradation is a change in color from a colorless or pale-yellow solid/liquid to a more pronounced yellow or brown color. While this is a good initial indicator, it is not quantitative. Analytical methods like HPLC or GC-MS are recommended for a precise assessment of purity.

Q3: What are the ideal storage conditions for this compound?

A3: To maximize stability, this compound should be stored under the following conditions:

  • Atmosphere: Under a dry, inert atmosphere such as argon or nitrogen.

  • Temperature: For short-term storage, 2-8°C is recommended. For long-term storage, -20°C is ideal.

  • Container: A tightly sealed amber glass vial or bottle.

  • Purity: Ensure the compound is of high purity, as contaminants can accelerate degradation.

Q4: Is it necessary to use an inert atmosphere for routine, short-term handling?

A4: For weighing and preparing solutions for immediate use, working quickly on the benchtop may be acceptable if the compound is not exposed to air for an extended period. However, for any storage of the solid or its solutions, an inert atmosphere is strongly recommended to prevent gradual oxidation.

Q5: Can I use an antioxidant to stabilize my this compound solution?

A5: Yes, adding a small amount of a stable, sterically hindered phenolic antioxidant like Butylated Hydroxytoluene (BHT) can help to protect this compound from oxidation, particularly in solution. A typical concentration to consider is 0.01-0.1% (w/v). However, you must ensure that the added antioxidant does not interfere with your downstream applications.

Data Presentation

Table 1: Illustrative Antioxidant Efficacy (Data for BHT as an example)

AntioxidantConcentration (µM)Inhibition of Oxidation (%)
Butylated Hydroxytoluene (BHT)535
1062
2085

This data is illustrative and based on the antioxidant properties of BHT, a compound structurally related to this compound. The actual performance will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Inert Gas Blanketing for Storage of this compound

Objective: To create an oxygen-free environment for the storage of this compound to prevent oxidation.

Materials:

  • Vial containing this compound with a septum-lined cap.

  • Source of dry, inert gas (argon or nitrogen) with a regulator.

  • Needle-equipped gas line.

  • Venting needle (a needle not connected to a gas line).

Procedure:

  • Ensure the vial containing this compound is sealed with a septum-lined cap.

  • Insert the venting needle through the septum to allow for the displacement of air.

  • Insert the needle from the inert gas line through the septum, ensuring the needle tip is in the headspace above the compound.

  • Gently flush the vial with the inert gas for 2-5 minutes. The flow rate should be gentle to avoid blowing the compound around.

  • Remove the venting needle first to allow a slight positive pressure of the inert gas to build inside the vial.

  • Remove the inert gas needle.

  • For added security, wrap the cap and septum with Parafilm®.

  • Store the vial under the recommended temperature conditions.

Protocol 2: Monitoring the Stability of this compound using HPLC

Objective: To quantify the concentration of this compound and detect the presence of degradation products over time.

Materials and Reagents:

  • This compound reference standard.

  • HPLC system with a UV detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or formic acid (for mobile phase acidification).

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for your specific column and system.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a calibration curve by preparing a series of dilutions from the stock solution.

  • Sample Preparation: Prepare a solution of your this compound sample in the mobile phase at a known concentration.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Quantification: Determine the peak area of this compound in your sample and use the calibration curve to calculate its concentration.

  • Stability Study: To assess stability, analyze your sample at initial and subsequent time points (e.g., 1, 7, and 30 days) under specific storage conditions. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Mandatory Visualizations

Troubleshooting_Workflow cluster_solutions Solutions start Problem Observed: Discoloration or Inconsistent Results check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analytical_check Perform Analytical Check (HPLC/GC-MS) check_storage->analytical_check check_handling->analytical_check implement_inert Implement Inert Atmosphere Storage analytical_check->implement_inert Degradation Confirmed protect_light Protect from Light analytical_check->protect_light Degradation Confirmed control_temp Control Temperature analytical_check->control_temp Degradation Confirmed use_antioxidant Consider Adding Antioxidant (e.g., BHT) analytical_check->use_antioxidant Degradation Confirmed end Problem Resolved or Source Identified analytical_check->end No Degradation (Investigate other experimental variables) implement_inert->end protect_light->end control_temp->end use_antioxidant->end

Caption: Troubleshooting workflow for this compound degradation.

Inert_Gas_Blanketing_Workflow start Start: Vial with This compound insert_vent Insert Venting Needle into Septum start->insert_vent insert_gas Insert Inert Gas Needle into Septum insert_vent->insert_gas flush Gently Flush with Inert Gas (2-5 min) insert_gas->flush remove_vent Remove Venting Needle flush->remove_vent remove_gas Remove Inert Gas Needle remove_vent->remove_gas seal Seal with Parafilm remove_gas->seal store Store at Recommended Temperature seal->store end End: Stable Storage store->end

Caption: Experimental workflow for inert gas blanketing.

Technical Support Center: Optimizing Reaction Conditions for 2,6-Diethylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2,6-diethylphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The primary industrial and laboratory method for synthesizing this compound is the vapor-phase alkylation of phenol with ethanol or ethylene. This reaction is typically carried out at elevated temperatures over a solid acid catalyst.

Q2: Which catalysts are most effective for the selective synthesis of this compound?

A2: A range of solid acid catalysts can be used, with the choice significantly impacting selectivity. Commonly employed catalysts include silica-alumina, iron-based oxides (such as iron-chromium mixed oxides), and various zeolites (e.g., H-ZSM-5, H-MCM-22). The shape-selective properties of certain zeolites can enhance the formation of the desired 2,6-disubstituted product.[1]

Q3: What are the primary impurities and byproducts in this compound synthesis?

A3: Common impurities include unreacted phenol, mono-alkylated products (primarily 2-ethylphenol and 4-ethylphenol), other isomers (like 2,4-diethylphenol), and poly-alkylated phenols. O-alkylation, leading to the formation of ethyl phenyl ether, can also occur, though it is less common under typical gas-phase conditions.

Q4: How can the purity of the synthesized this compound be analyzed?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing the reaction mixture. It allows for the separation and identification of the main product, unreacted starting materials, and various byproducts.

Q5: What are the key parameters to optimize for maximizing the yield of this compound?

A5: The key parameters for optimization are reaction temperature, the molar ratio of phenol to the ethylating agent, the weight hourly space velocity (WHSV), and the choice of catalyst. Each of these factors can significantly influence phenol conversion and selectivity towards this compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Phenol Conversion 1. Insufficient Reaction Temperature or Time: The reaction may not have reached completion.1. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by taking aliquots for GC-MS analysis. Extending the reaction time or decreasing the WHSV can also improve conversion.
2. Catalyst Inactivity: The catalyst may be poisoned or not sufficiently activated.2. Ensure the catalyst is properly activated before the reaction, typically by heating under an inert gas flow. If catalyst deactivation is suspected, consider regeneration (e.g., by calcination) or using a fresh batch of catalyst.
3. Inefficient Ethylating Agent: If using ethanol, it may not be efficiently dehydrating to ethylene.3. Confirm that the reaction temperature is adequate for the catalyst to facilitate ethanol dehydration, which is the more reactive ethylating agent.
Low Selectivity for this compound (High Isomer Formation) 1. Non-selective Catalyst: The catalyst may not sufficiently favor ortho-alkylation.1. The choice of catalyst is crucial for regioselectivity. Shape-selective catalysts like certain zeolites (e.g., H-MCM-22) can enhance ortho-alkylation.[1]
2. High Reaction Temperature: Higher temperatures can sometimes favor the formation of thermodynamically more stable para-isomers.2. Operating at the lower end of the effective temperature range for the reaction may improve ortho-selectivity.
High Levels of Poly-ethylated Byproducts 1. Excess Ethylating Agent: A high concentration of the ethylating agent relative to phenol can promote multiple alkylations.1. Use a higher molar ratio of phenol to the ethylating agent. An initial point for optimization could be a 3:1 or 5:1 molar ratio of phenol to ethanol.
Presence of Ethyl Phenyl Ether (O-Alkylation) 1. Reaction Conditions Favoring O-Alkylation: This is more common in liquid-phase reactions or at lower temperatures.1. Vapor-phase alkylation at higher temperatures generally favors C-alkylation. Ensure the reaction conditions are appropriate for ortho-alkylation.

Data Presentation: Reaction Parameter Optimization

The following table summarizes the typical range of reaction parameters for the vapor-phase ethylation of phenol and their impact on conversion and selectivity, based on analogous phenol alkylation reactions.

Parameter Condition Range Effect on Phenol Conversion Effect on this compound Selectivity
Temperature 250 - 450 °CIncreases with temperatureOptimal range exists; too high can decrease selectivity
Phenol:Ethanol Molar Ratio 1:1 to 5:1Decreases with higher phenol ratioIncreases with higher phenol ratio (minimizes poly-alkylation)
WHSV (h⁻¹) 1.0 - 5.0Decreases with increasing WHSVCan be optimized; lower WHSV allows more time for reaction
Catalyst Zeolites, Metal OxidesHighHighly dependent on catalyst type and properties

Experimental Protocols

General Protocol for Vapor-Phase Ethylation of Phenol

This protocol describes a general method for the synthesis of this compound in a fixed-bed reactor.

1. Catalyst Activation:

  • Load the desired amount of catalyst (e.g., H-ZSM-5 zeolite) into a fixed-bed reactor.

  • Heat the catalyst bed to 450 °C under a continuous flow of nitrogen (50 mL/min) for 4 hours to remove any adsorbed moisture and impurities.

  • Cool the catalyst to the desired reaction temperature (e.g., 300 °C) under a nitrogen flow.

2. Reaction Procedure:

  • Set the reactor temperature to the desired value (e.g., 300 °C) and the system pressure to 1 atm.

  • Prepare a feed mixture of phenol and ethanol with a specific molar ratio (e.g., 3:1).

  • Introduce the liquid feed into a vaporizer heated to 250 °C using a high-pressure liquid pump at a defined weight hourly space velocity (WHSV), for instance, 2.0 h⁻¹.

  • Introduce the vaporized feed into the reactor along with a nitrogen carrier gas flow (e.g., 30 mL/min).

  • Allow the reaction to stabilize for at least 2 hours.

  • Collect the liquid product by passing the reactor outlet through a condenser cooled to 10 °C.

  • Analyze the liquid product periodically using gas chromatography to determine the conversion of phenol and the selectivity for this compound.

3. Product Purification:

  • The collected liquid product will contain unreacted phenol, this compound, and other isomers and byproducts.

  • Perform fractional distillation under reduced pressure to separate the components. This compound has a boiling point of approximately 219-220 °C at atmospheric pressure.

  • Collect the fraction corresponding to this compound.

  • The purity of the collected fraction can be verified by GC-MS and NMR spectroscopy.

Protocol for GC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of the product mixture from the synthesis of this compound.

1. Sample Preparation:

  • Quench a 0.1 mL aliquot of the reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic solution with 1 mL of water to remove any water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: 40-450 amu.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of the main product and suspected impurities by running authentic standards if available.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis_purification Analysis & Purification Catalyst_Activation Catalyst Activation (450°C, N2 flow) Fixed_Bed_Reactor Fixed-Bed Reactor (e.g., 300°C, 1 atm) Catalyst_Activation->Fixed_Bed_Reactor Feed_Preparation Feed Preparation (Phenol:Ethanol) Vaporization Vaporization (250°C) Feed_Preparation->Vaporization Vaporization->Fixed_Bed_Reactor Condensation Condensation (10°C) Fixed_Bed_Reactor->Condensation GC_MS_Analysis GC-MS Analysis Condensation->GC_MS_Analysis Fractional_Distillation Fractional Distillation Condensation->Fractional_Distillation GC_MS_Analysis->Fractional_Distillation Informs Purification Final_Product Pure this compound Fractional_Distillation->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Unsatisfactory Result Low_Conversion Low Phenol Conversion? Start->Low_Conversion Low_Selectivity Low 2,6-DEP Selectivity? Low_Conversion->Low_Selectivity No Increase_Temp Increase Temperature or Decrease WHSV Low_Conversion->Increase_Temp Yes Check_Catalyst Check Catalyst Activity/ Activation Low_Conversion->Check_Catalyst Yes High_Polyalkylation High Poly-alkylation? Low_Selectivity->High_Polyalkylation No Change_Catalyst Use Shape-Selective Catalyst (e.g., Zeolite) Low_Selectivity->Change_Catalyst Yes Lower_Temp Lower Reaction Temperature Low_Selectivity->Lower_Temp Yes Increase_Phenol_Ratio Increase Phenol:Ethanol Molar Ratio High_Polyalkylation->Increase_Phenol_Ratio Yes End Optimized Reaction High_Polyalkylation->End No Increase_Temp->End Check_Catalyst->End Change_Catalyst->End Lower_Temp->End Increase_Phenol_Ratio->End

Caption: Troubleshooting flowchart for this compound synthesis.

References

Technical Support Center: Purification of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2,6-Diethylphenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: The final product purity is lower than expected after distillation.

  • Possible Cause 1: Inefficient Fractional Distillation. The boiling points of this compound and its common impurities, such as isomers (e.g., 2,4-Diethylphenol) and other alkylated phenols (e.g., 2-ethyl-6-methylphenol), can be very close. A simple distillation setup may not provide the necessary separation efficiency.

    • Solution: Employ a fractional distillation column (e.g., Vigreux, packed column) to increase the number of theoretical plates. Ensure the column is well-insulated to maintain a proper temperature gradient. Control the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases.

  • Possible Cause 2: Contamination from the Distillation Apparatus. Residual impurities from previous distillations or improperly cleaned glassware can contaminate the product.

    • Solution: Thoroughly clean all glassware with appropriate solvents and dry them completely before setting up the distillation apparatus. It is good practice to perform a solvent wash of the entire setup before introducing the crude this compound.

  • Possible Cause 3: Thermal Decomposition. Phenols can be susceptible to oxidation and decomposition at elevated temperatures, leading to the formation of colored impurities.

    • Solution: Perform the distillation under a vacuum or an inert atmosphere (e.g., nitrogen or argon) to lower the boiling point and minimize oxidation. The use of an antioxidant additive, if compatible with the downstream application, can also be considered.

Issue 2: Difficulty in inducing crystallization of this compound.

  • Possible Cause 1: Inappropriate Solvent System. The solubility of this compound in the chosen solvent may be too high, even at low temperatures, preventing precipitation. Conversely, the compound may "oil out" if the solvent has very poor solvating power.

    • Solution: Select a solvent or a two-solvent system where this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Good single solvents for phenols often include non-polar hydrocarbons like hexane or heptane. For two-solvent systems, a common approach is to dissolve the compound in a good solvent (e.g., toluene, ethanol) and then add a poor solvent (e.g., water, hexane) dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

  • Possible Cause 2: Presence of Impurities Inhibiting Crystal Lattice Formation. High levels of impurities can disrupt the ordered arrangement of molecules required for crystallization.

    • Solution: If the crude material is highly impure, consider a preliminary purification step, such as column chromatography or a pre-extraction, to remove a significant portion of the impurities before attempting recrystallization.

  • Possible Cause 3: Supersaturation. The solution may be supersaturated, requiring an energy barrier to be overcome for nucleation to begin.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. Alternatively, introduce a seed crystal of pure this compound to provide a template for crystal growth. Ensure a slow cooling rate to promote the formation of larger, purer crystals.

Issue 3: Poor separation of this compound from its isomers using preparative HPLC.

  • Possible Cause 1: Suboptimal Mobile Phase Composition. The polarity of the mobile phase may not be suitable for resolving compounds with very similar structures and polarities.

    • Solution: Methodical optimization of the mobile phase is crucial. For reverse-phase HPLC, systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to water. The addition of a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for phenolic compounds.

  • Possible Cause 2: Inappropriate Stationary Phase. The chosen column chemistry may not provide sufficient selectivity for the isomers.

    • Solution: Screen different stationary phases. While C18 is a common starting point for reverse-phase chromatography, other phases like Phenyl-Hexyl or a column with a different bonding chemistry might offer better selectivity for aromatic isomers.

  • Possible Cause 3: Column Overloading. Injecting too much sample onto the column can lead to broad, overlapping peaks, negating the separation achieved under analytical conditions.

    • Solution: Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution. It is often necessary to perform multiple smaller injections rather than a single large one to maintain purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The most common impurities in this compound typically arise from the synthesis process, which often involves the alkylation of phenol or cresol. These impurities are often structural isomers and other alkylated phenols. Key impurities to look for include:

  • Isomers: 2,4-Diethylphenol, 3,5-Diethylphenol.

  • Under-alkylation products: 2-Ethylphenol, 4-Ethylphenol, 2-Ethyl-6-methylphenol (if o-cresol is a starting material or impurity).

  • Over-alkylation products: 2,4,6-Triethylphenol.

  • Starting materials: Phenol, o-cresol.

Q2: How can I effectively remove colored impurities from my this compound sample?

A2: Colored impurities are often polar oxidation products. Several methods can be effective:

  • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., toluene or ethanol), add a small amount of activated carbon, heat the mixture gently, and then filter the hot solution through a pad of celite to remove the carbon. The purified product can then be recovered by removing the solvent or by recrystallization.

  • Column Chromatography: Passing a solution of the crude product through a short plug of silica gel or alumina can effectively adsorb polar colored impurities.

  • Distillation: As mentioned in the troubleshooting guide, distillation under vacuum or an inert atmosphere can minimize the formation of colored byproducts due to thermal degradation.

Q3: What is the recommended storage condition for purified this compound?

A3: this compound, like many phenols, can be sensitive to air and light, leading to oxidation and discoloration over time. It should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. For long-term storage, refrigeration is recommended.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C₁₀H₁₄O150.22221-22326-28
2,4-DiethylphenolC₁₀H₁₄O150.22~233N/A
2-Ethyl-6-methylphenolC₉H₁₂O136.19214[1]-91[2]
4-Ethyl-2-methylphenolC₉H₁₂O136.19223[3]<5[4]
2,4,6-TriethylphenolC₁₂H₁₈O178.27244-246[5][6]20-21[5][6]
PhenolC₆H₆O94.11181.8[7][8]40.9[8]
o-CresolC₇H₈O108.14191[9]31[9]

Table 2: Solubility of this compound

SolventSolubility
WaterSlightly soluble[10]
EthanolSoluble
TolueneSoluble
HexaneSoluble
Other Organic SolventsGenerally soluble[10]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column.

    • Collect the initial fraction, which will be enriched in lower-boiling impurities.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (approx. 221-223 °C at atmospheric pressure), change the receiving flask to collect the purified product.

    • Continue distillation until the temperature either begins to rise significantly (indicating the presence of higher-boiling impurities) or most of the material has been distilled.

    • For temperature-sensitive material, perform the distillation under reduced pressure to lower the boiling point.

Protocol 2: Purification by Recrystallization (Single Solvent)

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point (e.g., hexane or heptane).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.

Protocol 3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)

  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method to achieve baseline separation of this compound from its major impurities.

    • A typical starting condition for reverse-phase HPLC would be a C18 column with a mobile phase of acetonitrile and water, run in an isocratic or gradient mode.

  • Scale-Up:

    • Transfer the optimized analytical method to a preparative HPLC system equipped with a larger column of the same stationary phase.

    • Adjust the flow rate and injection volume according to the dimensions of the preparative column.

  • Purification:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible strong solvent.

    • Perform multiple injections if necessary to purify the entire batch.

    • Collect the fractions corresponding to the peak of pure this compound.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the HPLC solvents, typically by rotary evaporation, to yield the purified this compound.

Mandatory Visualization

PurificationWorkflow General Workflow for the Purification of this compound crude Crude this compound distillation Fractional Distillation crude->distillation Primary Purification recrystallization Recrystallization crude->recrystallization Alternative Primary Purification prep_hplc Preparative HPLC crude->prep_hplc High-Purity Purification analysis Purity Analysis (GC/HPLC) distillation->analysis impurities Impurities distillation->impurities waste Solvent Waste distillation->waste recrystallization->analysis recrystallization->impurities recrystallization->waste prep_hplc->analysis prep_hplc->impurities prep_hplc->waste analysis->recrystallization Purity < 99.5% pure_product Pure this compound analysis->pure_product Purity ≥ 99.5%

Caption: Purification workflow for this compound.

References

Technical Support Center: Prevention of Discoloration in 2,6-Diethylphenol-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Diethylphenol-containing polymers, such as poly(2,6-diethyl-1,4-phenylene oxide). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to polymer discoloration during experiments and application.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound-containing polymer turning yellow?

A1: The yellowing of your polymer is a common sign of degradation, primarily caused by two mechanisms: thermo-oxidative degradation and photo-oxidation.[1]

  • Thermo-oxidative degradation occurs when the polymer is exposed to high temperatures, such as during melt processing (extrusion, molding). Heat, in the presence of oxygen, generates free radicals on the polymer backbone. These radicals can lead to chain scission and the formation of chromophores (color-causing groups).[1]

  • Photo-oxidation is degradation initiated by exposure to ultraviolet (UV) light, such as from sunlight or fluorescent bulbs. The UV energy can break chemical bonds in the polymer, creating free radicals that react with oxygen and lead to discoloration and brittleness.

In polymers with a phenolic structure like those derived from this compound, these degradation pathways often lead to the formation of highly colored quinone-type structures, which are a principal cause of the yellow appearance.

Q2: I've added a phenolic antioxidant, but the polymer is still discoloring. What's happening?

A2: While it seems counterintuitive, the phenolic antioxidant itself can sometimes be the source of discoloration. Phenolic antioxidants work by "sacrificing" themselves; they donate a hydrogen atom to neutralize reactive free radicals, thus protecting the polymer.[2] In doing so, the antioxidant is converted into a phenoxy radical, which can then be further oxidized to form colored byproducts like quinones.[2]

This issue is often exacerbated by:

  • Gas Fading: Exposure to atmospheric pollutants, particularly nitrogen oxides (NOx) from sources like gas-powered heaters or forklifts in a warehouse setting, can react with phenolic antioxidants to cause a yellow or pinkish discoloration.[3][4]

  • Over-oxidation: At very high processing temperatures, the antioxidant may be consumed rapidly and its colored byproducts accumulate.

Q3: How can I effectively prevent discoloration in my polymer?

A3: The most effective strategy is to use a synergistic antioxidant system that combines a primary antioxidant with a secondary antioxidant.[5][6]

  • Primary Antioxidants (Radical Scavengers): These are typically sterically hindered phenols. They interrupt the degradation cycle by scavenging free radicals.

  • Secondary Antioxidants (Hydroperoxide Decomposers): These are commonly phosphite or phosphonite-based compounds. They work by decomposing hydroperoxides, which are unstable intermediates in the oxidation process, into stable, non-radical products. This prevents the hydroperoxides from breaking down and generating more radicals.[5][7]

By using a phosphite co-stabilizer, the "workload" on the primary phenolic antioxidant is reduced, minimizing its conversion to colored byproducts and preserving the polymer's initial color.[2][6]

Q4: What is a good starting formulation for a stabilizer package?

A4: A common starting point is a blend of a hindered phenolic antioxidant and a phosphite antioxidant. The optimal ratio can depend on the specific polymer grade and processing conditions. Studies on similar polymers like polypropylene have shown that a combination of a phenolic antioxidant (like Irganox 1010) and a phosphonite (like P-EPQ) can have a significant synergistic effect. For example, a mass ratio of 6:4 of phenolic to phosphonite antioxidant was found to provide optimal overall stability in one study.[2] It is recommended to perform a small-scale study to determine the ideal ratio for your specific application.

Q5: My polymer will be used in an application with significant sun exposure. What additional protection is needed?

A5: For applications involving UV exposure, you must incorporate a light stabilizer system. This typically includes:

  • UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as harmless heat. Benzotriazole-based UV absorbers are a common choice.

  • Hindered Amine Light Stabilizers (HALS): HALS are extremely efficient radical scavengers that are not consumed as quickly as phenolic antioxidants. They are particularly effective at protecting the surface of the polymer from photo-oxidation.

It's important to note that some HALS can be basic and may interact with phenolic antioxidants, sometimes increasing the tendency for discoloration like "pinking".[2] Therefore, careful selection and testing of the complete stabilizer package are crucial.

Data on Stabilizer Performance

The following table summarizes the synergistic effect of a primary (phenolic) and secondary (phosphite) antioxidant system on the color stability and melt flow of a polymer during multiple processing cycles.

Stabilizer System (Total Concentration: 0.1%)Melt Volume Flow Rate (g/10 min) after 5 extrusionsYellowness Index (YI) after 5 extrusionsOxidation Induction Time (OIT) at 180°C (min)
Unstabilized iPP10.11.990.8
100% Irganox 1010 (Phenolic)4.51.8829.5
100% P-EPQ (Phosphonite)5.21.6311.2
60% Irganox 1010 / 40% P-EPQ 2.0 1.59 74.8
40% Irganox 1010 / 60% P-EPQ2.51.6168.3

Data synthesized from a study on isotactic polypropylene (iPP), which demonstrates the general principle of synergy. The combination of a phenolic antioxidant and a phosphonite shows a significant improvement in maintaining melt flow and color (lower YI) and drastically increases the thermal stability (OIT) compared to using either antioxidant alone.[2]

Experimental Protocols

Protocol 1: Evaluation of Stabilizer Performance by Accelerated Thermal Aging

Objective: To assess the effectiveness of different stabilizer packages in preventing thermal discoloration.

Methodology:

  • Sample Preparation:

    • Prepare blends of the this compound polymer with different stabilizer packages (e.g., control with no stabilizer, phenolic only, phosphite only, and various ratios of phenolic/phosphite blends).

    • Use a twin-screw extruder to compound the materials, ensuring uniform distribution of the additives.

    • Create test plaques (e.g., 50mm x 50mm x 2mm) of each formulation via compression or injection molding.

  • Initial Color Measurement:

    • Measure the initial Yellowness Index (YI) of at least three plaques per formulation according to ASTM E313 using a spectrophotometer. Record the average value.

  • Accelerated Oven Aging:

    • Place the plaques on a wire rack in a circulating air oven at an elevated temperature (e.g., 115°C or 135°C). Ensure the plaques are not touching.

  • Periodic Evaluation:

    • Remove the plaques from the oven at predetermined time intervals (e.g., 24, 48, 96, 168 hours).

    • Allow the plaques to cool to room temperature.

    • Measure the Yellowness Index (YI) of each plaque.

  • Data Analysis:

    • Plot the change in Yellowness Index (ΔYI) versus time for each formulation. A smaller increase in YI over time indicates better thermal stability.

Protocol 2: Evaluation of Light Stability by Accelerated Weathering

Objective: To assess the resistance of the stabilized polymer to discoloration caused by UV light and moisture.

Methodology:

  • Sample Preparation: Prepare test plaques as described in Protocol 1. Ensure the formulation includes UV absorbers and/or HALS if being tested for light stability.

  • Initial Color Measurement: Measure and record the initial Yellowness Index (YI) of the plaques (ASTM E313).

  • Accelerated Weathering:

    • Place the plaques in a xenon-arc weathering chamber according to ASTM G155 .[8][9][10]

    • Select a relevant test cycle. A common cycle for plastics includes alternating periods of light and dark, often with a water spray to simulate rain and humidity.[9][10]

      • Example Cycle (based on ASTM G155 Cycle 1):

        • Light Cycle: 102 minutes of light from a filtered xenon arc lamp.

        • Light + Spray Cycle: 18 minutes of light and deionized water spray.

        • Irradiance: 0.55 W/(m²·nm) at 340 nm.

        • Black Panel Temperature: 63 ± 2°C.

        • Relative Humidity: 50 ± 10%.

  • Periodic Evaluation:

    • Remove samples at specified intervals (e.g., 250, 500, 1000 hours).

    • Measure the Yellowness Index (YI) and calculate the change from the initial value (ΔYI).

  • Data Analysis:

    • Plot ΔYI versus exposure hours. Formulations with lower ΔYI values exhibit superior light stability.

Visualizations

Discoloration_Pathway Polymer Polymer Chain (2,6-Diethyl-Phenylene Oxide) Polymer_Radical Polymer Alkyl Radical (P•) Polymer->Polymer_Radical Hydroperoxide Hydroperoxide (POOH) (Unstable Intermediate) Polymer->Hydroperoxide Heat_UV Heat (Thermo-oxidation) or UV Light (Photo-oxidation) Heat_UV->Polymer_Radical Initiation: Forms Free Radical Oxygen Oxygen (O2) Peroxy_Radical Polymer Peroxy Radical (POO•) Oxygen->Peroxy_Radical Polymer_Radical->Peroxy_Radical Propagation Peroxy_Radical->Hydroperoxide Propagation Degradation Further Degradation (Chain Scission, Crosslinking) Hydroperoxide->Degradation Decomposition Quinone Quinone Structures (Chromophores) Hydroperoxide->Quinone Decomposition Discoloration Yellowing / Discoloration Quinone->Discoloration

Caption: Oxidative degradation pathway leading to discoloration.

Troubleshooting_Workflow Start Discoloration Observed Check_Processing Review Processing Conditions: - Temperature too high? - Residence time too long? Start->Check_Processing Check_Storage Review Storage & Handling: - Exposure to UV light? - Exposure to NOx/SOx fumes (gas fading)? Check_Processing->Check_Storage No Action_Processing Optimize processing: - Lower temperature profile - Reduce residence time Check_Processing->Action_Processing Yes Check_Stabilizer Review Stabilizer Package: - Is one present? - Is it optimized? Check_Storage->Check_Stabilizer No Action_Storage Improve storage: - Store in UV-blocking bags/containers - Improve warehouse ventilation - Use electric forklifts Check_Storage->Action_Storage Yes Action_Stabilizer Add/Optimize Stabilizer System: 1. Add synergistic blend (Phenolic + Phosphite) 2. Add UV package (UV Absorber + HALS) if needed Check_Stabilizer->Action_Stabilizer No/Suboptimal End Color Stability Improved Check_Stabilizer->End Yes/Optimal Action_Processing->End Action_Storage->End Action_Stabilizer->End

Caption: Troubleshooting flowchart for polymer discoloration.

Experimental_Workflow Start Define Stabilization Goal Formulate Formulate Stabilizer Blends (e.g., varying Phenolic/Phosphite ratios) Start->Formulate Compound Compound Polymer and Additives (e.g., Twin-Screw Extrusion) Formulate->Compound Prepare Prepare Test Specimens (e.g., Injection/Compression Molding) Compound->Prepare Initial_Test Measure Initial Properties - Yellowness Index (YI) - Melt Flow Index (MFI) - Oxidation Induction Time (OIT) Prepare->Initial_Test Aging Perform Accelerated Aging (Thermal Oven or Xenon Arc Weatherometer) Initial_Test->Aging Final_Test Measure Post-Aging Properties - Yellowness Index (YI) - MFI, OIT, Mechanical Aging->Final_Test Analyze Analyze Data (Compare ΔYI and property retention) Final_Test->Analyze Select Select Optimal Stabilizer Formulation Analyze->Select

Caption: Workflow for selecting an optimal stabilizer system.

References

Technical Support Center: Scaling Up the Production of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 2,6-diethylphenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for the synthesis of this compound?

A1: The primary industrial route for producing this compound is the direct alkylation of phenol with an ethylating agent, most commonly ethylene or ethanol. This reaction is a Friedel-Crafts alkylation, which is typically carried out in the vapor phase over a solid acid catalyst. The selection of an appropriate catalyst is crucial for achieving high selectivity towards the desired 2,6-disubstituted product.

Q2: What are the typical catalysts used for the selective ethylation of phenol to this compound?

A2: A variety of solid acid catalysts are employed in the vapor-phase ethylation of phenol. Shape-selective catalysts like certain zeolites (e.g., H-ZSM-5, H-MCM-22) are often favored to enhance the formation of the ortho-substituted product.[1] Other catalysts that have been reported for phenol alkylation include metal oxides such as γ-alumina and silica-alumina, as well as iron-aluminum mixed oxides.[2] For similar processes like the methylation of phenol, iron-chromium mixed oxide catalysts have also been utilized.[3]

Q3: What are the main side products and impurities in the synthesis of this compound?

A3: The primary side products in the ethylation of phenol include:

  • Isomers: 2-ethylphenol, 4-ethylphenol, and other diethylphenol isomers (e.g., 2,4-diethylphenol). The formation of these is due to a lack of complete regioselectivity.[4]

  • Polyalkylated products: Tri- and tetra-ethylphenols can form, especially with an excess of the ethylating agent.[1]

  • O-alkylation product: Ethyl phenyl ether can be formed, though this is generally less favored under typical C-alkylation conditions.[2][5]

  • Products from the ethylating agent: If ethanol is used, diethyl ether can be a significant byproduct due to dehydration.[2]

Q4: How can the formation of unwanted side products be minimized?

A4: Optimizing reaction conditions is key to minimizing side products. This includes:

  • Catalyst Selection: Employing shape-selective catalysts can sterically hinder the formation of undesired isomers.[1]

  • Temperature Control: Lowering the reaction temperature can sometimes favor the kinetically controlled ortho-alkylation product over the thermodynamically more stable para-isomer.[2]

  • Molar Ratio: Using a higher molar ratio of phenol to the ethylating agent can reduce the extent of polyalkylation.[1]

  • Pressure and Flow Rates: Careful control of reactant feed rates and ensuring a uniform temperature profile within the catalyst bed are also critical factors.

Q5: What are the recommended methods for the purification of this compound at an industrial scale?

A5: Large-scale purification of this compound typically involves high-efficiency fractional distillation. However, due to the close boiling points of the various isomers, this can be challenging. Other potential methods, by analogy with similar compounds like 2,6-dimethylphenol and propofol, include:

  • Crystallization: This can be an effective method, potentially carried out at low temperatures, with or without a solvent.[6][7]

  • Derivative Formation: The crude product can be converted into an ester or another derivative, which is then purified by crystallization and subsequently hydrolyzed back to the pure phenol.[8]

Troubleshooting Guides

Issue 1: Low Conversion of Phenol
Possible Cause Troubleshooting Steps
Catalyst Inactivity - Moisture: Ensure the catalyst is properly activated and handled under anhydrous conditions, as moisture can deactivate Lewis and solid acid catalysts.[9] - Activation: Verify the catalyst activation procedure (e.g., heating under vacuum or inert gas flow) is appropriate for the specific catalyst being used. - Poisoning: Impurities in the feedstock can poison the catalyst. Ensure high-purity phenol and ethylating agent are used.
Insufficient Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress.[9] - For vapor-phase reactions, ensure the pre-heater and reactor temperatures are accurately controlled and uniform.
Inadequate Contact Time - Decrease the reactant flow rate over the catalyst bed to increase the residence time. - Increase the catalyst bed volume if possible.
Poor Quality Reagents - Use purified reagents and solvents, ensuring they are free from water and other impurities that could interfere with the reaction.[9]
Issue 2: Poor Selectivity for this compound (High Isomer Formation)
Possible Cause Troubleshooting Steps
Non-Selective Catalyst - Consider using a shape-selective zeolite catalyst (e.g., H-ZSM-5, H-MCM-22) to favor ortho-alkylation.[1]
High Reaction Temperature - Higher temperatures can favor the formation of thermodynamically more stable isomers (e.g., 4-ethylphenol). Decrease the reaction temperature to favor the kinetically controlled product (this compound).[2]
High Ethylating Agent to Phenol Ratio - An excess of the ethylating agent can lead to increased formation of the para-isomer and polyalkylation. Decrease the molar ratio of the ethylating agent to phenol.[2]
Issue 3: High Levels of Polyalkylated Impurities
Possible Cause Troubleshooting Steps
Excess Ethylating Agent - The primary cause of polyalkylation is an excess of the ethylating agent. Reduce the molar ratio of ethylene/ethanol to phenol.[1]
High Reactivity of Mono-alkylated Product - The initially formed 2-ethylphenol can be more reactive than phenol itself. Optimizing for shorter residence times can sometimes mitigate this.
High Reaction Temperature - Elevated temperatures can promote further alkylation. Consider reducing the reaction temperature.
Issue 4: Catalyst Deactivation
Possible Cause Troubleshooting Steps
Coke Formation - Carbonaceous deposits (coke) can block the active sites of the catalyst. - Implement a catalyst regeneration cycle, which typically involves a controlled burn-off of the coke with a dilute stream of air in an inert gas.
Poisoning - Impurities in the feedstock (e.g., sulfur or nitrogen compounds) can irreversibly poison the catalyst. - Improve the purification of the reactant streams.
Sintering - High reaction or regeneration temperatures can cause the catalyst to sinter, leading to a loss of surface area and activity. - Ensure that the reactor and regeneration temperatures do not exceed the catalyst's thermal stability limit.

Experimental Protocols

General Protocol for Vapor-Phase Ethylation of Phenol

This protocol describes a general procedure for the continuous vapor-phase ethylation of phenol using a solid acid catalyst in a fixed-bed reactor.

1. Catalyst Activation:

  • The solid acid catalyst (e.g., H-Beta zeolite) should be activated by heating at 400-500°C for several hours under a stream of dry nitrogen or air to remove adsorbed water.[1]

  • Allow the catalyst to cool to the reaction temperature under a nitrogen atmosphere.

2. Reaction Setup:

  • A fixed-bed reactor, typically made of stainless steel, is loaded with the activated catalyst.

  • The reactor is placed in a furnace with a temperature controller.

  • Phenol and the ethylating agent (ethanol or ethylene) are delivered to a pre-heater and vaporizer via high-precision pumps.

  • An inert gas, such as nitrogen, is used as a carrier.

3. Reaction Execution:

  • The reactor is brought to the desired reaction temperature (typically in the range of 200-400°C).

  • The vaporized reactants are passed through the catalyst bed at a controlled flow rate.

  • The reaction pressure is maintained at the desired level (typically atmospheric or slightly elevated).

4. Product Collection and Analysis:

  • The reactor effluent is cooled to condense the liquid products.

  • The liquid product mixture is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of phenol and the selectivity for this compound and other products.

Protocol for GC-MS Analysis of the Reaction Mixture

1. Sample Preparation:

  • A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • If the sample contains a solid catalyst, it should be filtered.

  • For quantitative analysis, an internal standard can be added.

2. GC-MS Instrumentation and Conditions (Illustrative):

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range: 40-450 amu.

3. Data Analysis:

  • Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of the main product and suspected impurities by running authentic standards if available.

  • Quantify the relative amounts of each component by peak area integration.

Quantitative Data

The following tables summarize typical quantitative data for phenol alkylation reactions, which can serve as a starting point for optimizing the synthesis of this compound.

Table 1: Effect of Temperature on Phenol Conversion and Product Selectivity (Analogous Process)

Temperature (°C)Phenol Conversion (%)Selectivity for 2,6-dialkylphenol (%)Selectivity for other isomers (%)
250456040
300707525
350928515
400957030

Note: Data is illustrative and based on trends observed in similar phenol alkylation processes.

Table 2: Effect of Phenol to Ethylating Agent Molar Ratio on Selectivity (Analogous Process)

Phenol:Ethylating Agent Molar RatioSelectivity for 2,6-dialkylphenol (%)Selectivity for Polyalkylated Products (%)
1:18020
2:18812
3:1955
4:1973

Note: Data is illustrative and based on trends observed in similar phenol alkylation processes.

Visualizations

Synthesis_Pathway Phenol Phenol Intermediate_1 2-Ethylphenol Phenol->Intermediate_1 Alkylation Isomers Isomeric Byproducts (e.g., 4-Ethylphenol, 2,4-Diethylphenol) Phenol->Isomers Alkylation O_Alkylation Ethyl Phenyl Ether Phenol->O_Alkylation O-Alkylation Ethylating_Agent Ethylating Agent (Ethylene/Ethanol) Ethylating_Agent->Intermediate_1 Product This compound Ethylating_Agent->Product Ethylating_Agent->Isomers Polyalkylated Polyalkylated Products Ethylating_Agent->Polyalkylated Ethylating_Agent->O_Alkylation Catalyst Solid Acid Catalyst (e.g., Zeolite) Catalyst->Intermediate_1 Catalyst->Product Catalyst->Isomers Catalyst->O_Alkylation Intermediate_1->Product Further Alkylation Product->Polyalkylated Excess Ethylating Agent

Caption: Synthesis pathway for this compound and formation of common byproducts.

Troubleshooting_Workflow Start Experiment Start Problem Identify Problem Start->Problem Low_Conversion Low Conversion Problem->Low_Conversion Low Yield Poor_Selectivity Poor Selectivity Problem->Poor_Selectivity Incorrect Product Ratio High_Polyalkylation High Polyalkylation Problem->High_Polyalkylation High MW Impurities Check_Catalyst Check Catalyst Activity - Activation - Purity Low_Conversion->Check_Catalyst Check_Catalyst_Selectivity Evaluate Catalyst Selectivity Poor_Selectivity->Check_Catalyst_Selectivity Adjust_Ratio Adjust Molar Ratio High_Polyalkylation->Adjust_Ratio Adjust_Temp Adjust Temperature Check_Catalyst->Adjust_Temp Adjust_Temp->Adjust_Ratio If still poor End Process Optimized Adjust_Temp->End Adjust_Residence_Time Adjust Residence Time Adjust_Ratio->Adjust_Residence_Time Adjust_Ratio->End Check_Catalyst_Selectivity->Adjust_Temp Adjust_Residence_Time->End

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of 2,6-Diethylphenol and 2,6-Di-tert-butylphenol as Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two synthetic phenolic compounds: 2,6-Diethylphenol and 2,6-Di-tert-butylphenol. While both molecules belong to the class of hindered phenols, known for their radical scavenging capabilities, differences in the steric bulk of their ortho-alkyl substituents can significantly influence their antioxidant efficacy and biological activity. This document synthesizes available experimental data to facilitate an objective comparison for research and development applications.

Executive Summary

Both this compound and 2,6-Di-tert-butylphenol function as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The key distinction between these two compounds lies in the size of the alkyl groups flanking the hydroxyl group. The bulky tert-butyl groups in 2,6-Di-tert-butylphenol provide greater steric hindrance, which can enhance the stability of the resulting phenoxyl radical and influence its reactivity. While extensive data is available for the antioxidant capacity of 2,6-Di-tert-butylphenol, direct quantitative comparative data for this compound is limited in the current scientific literature. This guide presents the available data and provides a comparative framework based on established structure-activity relationships for hindered phenols.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) values for both this compound and 2,6-Di-tert-butylphenol from the same experimental setup are scarce. However, data from independent studies can provide insights into their relative antioxidant potential.

Antioxidant AssayThis compound2,6-Di-tert-butylphenolReference Compound (Trolox)
DPPH Radical Scavenging (TEAC) Data not available<0.01 molTE/mol[1]1.0 molTE/mol (by definition)
ABTS Radical Scavenging Data not availableData not available-
Lipid Peroxidation Inhibition Data not availableEffective inhibitor[2]-

Note: The Trolox Equivalent Antioxidant Capacity (TEAC) value represents the antioxidant capacity of a compound relative to Trolox, a water-soluble vitamin E analog. A lower TEAC value indicates lower antioxidant activity in the specific assay. The available data suggests that 2,6-Di-tert-butylphenol exhibits very low activity in the DPPH assay. The lack of direct quantitative data for this compound prevents a conclusive comparison in these standard antioxidant assays.

Mechanism of Antioxidant Action

The primary antioxidant mechanism for both this compound and 2,6-Di-tert-butylphenol is hydrogen atom transfer (HAT). The phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), thus neutralizing it and forming a stable phenoxyl radical. The stability of this phenoxyl radical is crucial for the antioxidant's effectiveness, as an unstable radical could potentially initiate new radical chains.

The ortho-alkyl groups play a critical role in stabilizing the phenoxyl radical through steric hindrance, which shields the radical center and prevents it from participating in further reactions. The larger tert-butyl groups in 2,6-Di-tert-butylphenol provide more significant steric protection compared to the ethyl groups in this compound. This increased steric hindrance is generally associated with greater antioxidant efficacy in non-polar environments.

cluster_0 Radical Scavenging by Hindered Phenols Phenol 2,6-Dialkylphenol (ArOH) Phenoxyl_Radical Stable Phenoxyl Radical (ArO•) Phenol->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• acceptance cluster_1 DPPH Assay Workflow Start Prepare DPPH and Sample Solutions Mix Mix Sample/Standard with DPPH Solution Start->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Analyze Calculate % Inhibition, IC50, or TEAC Measure->Analyze cluster_2 Nrf2 Signaling Pathway Activation Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Oxidative_Stress->Keap1_Nrf2 induces Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Translocation to Nucleus Nrf2_dissociation->Nrf2_translocation ARE_Binding Nrf2 binds to ARE Nrf2_translocation->ARE_Binding Gene_Transcription Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE_Binding->Gene_Transcription Antioxidant_Response Enhanced Cellular Antioxidant Defense Gene_Transcription->Antioxidant_Response

References

A Comparative Guide to Hindered Phenols for Enhanced Polymer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The longevity and performance of polymeric materials are critically dependent on their resistance to degradation. Oxidative degradation, initiated by heat, light, and residual catalysts, can compromise the structural integrity and aesthetic qualities of polymers. Hindered phenolic antioxidants are a cornerstone of polymer stabilization, mitigating degradation by scavenging free radicals. This guide provides a comparative analysis of four widely used hindered phenolic antioxidants: Irganox 1010, Irganox 1076, Irganox 1330, and Ethanox 330, to assist in the selection of the optimal stabilizer for specific applications.

Mechanism of Action: The Role of Hindered Phenols

Polymers degrade through a free-radical chain reaction. Hindered phenols interrupt this cycle by donating a hydrogen atom to peroxy radicals, forming a stable antioxidant radical that does not propagate the degradation chain.[1] This scavenging activity is crucial during high-temperature processing and for long-term thermal stability.[2]

Below is a diagram illustrating the stabilization mechanism of hindered phenols in polymers.

Hindered Phenol Stabilization Mechanism cluster_degradation Polymer Degradation Pathway cluster_stabilization Stabilization by Hindered Phenol Polymer Polymer R_dot Alkyl Radical (R.) Polymer->R_dot Heat, Light, Stress ROO_dot Peroxy Radical (ROO.) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH Degraded_Polymer Degraded Polymer (e.g., discoloration, embrittlement) ROO_dot->Degraded_Polymer Cross-linking Hindered_Phenol Hindered Phenol (ArOH) ROO_dot->Hindered_Phenol Radical Scavenging RO_dot Alkoxy Radical (RO.) ROOH->RO_dot Decomposition RO_dot->Degraded_Polymer Chain Scission Stable_Radical Stable_Radical Hindered_Phenol->Stable_Radical Forms Stable Radical (ArO.) Termination Termination Products Stable_Radical->Termination Terminates Degradation

Caption: Mechanism of polymer degradation and stabilization by hindered phenols.

Comparative Performance Data

The following tables summarize the key physical properties and performance data of the selected hindered phenols. The experimental data is based on a study conducted on High-Density Polyethylene (HDPE), providing a direct comparison of their effectiveness.

Table 1: Physical and Chemical Properties
PropertyIrganox 1010Irganox 1076Irganox 1330Ethanox 330
Chemical Name Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene
CAS Number 6683-19-8[3]2082-79-3[4]1709-70-2[5]1709-70-2[6]
Molecular Weight 1178 g/mol [7]531 g/mol [4]775.2 g/mol [5]775.2 g/mol [8]
Melting Point 110-125 °C[9]50-55 °C[10]240-245 °C[11]244 °C[8]
Appearance White, free-flowing powder[7]White to slightly yellowish crystalline powder[12]White crystalline powder[13]White crystalline powder[8]
Key Features High resistance to extraction, low volatility.[9]Good compatibility, stable to light.[12]Excellent water extraction resistance, low color development.[11]Low volatility, non-coloring.[14]
Table 2: Performance in High-Density Polyethylene (HDPE)

The following data is derived from a study evaluating the performance of hindered phenolic antioxidants in HDPE after multiple extrusion cycles.

Performance MetricUnstabilized HDPEHDPE + Irganox 1010HDPE + Irganox 1330
Oxidative Induction Time (OIT) at 210°C (minutes) < 189.7397.25
Melt Flow Rate (MFR) after 5 extrusions (g/10 min) 1.80.380.35

Note: Data for Irganox 1076 and Ethanox 330 under the exact same comparative conditions was not available in the cited literature. However, their high molecular weight and sterically hindered phenolic structures suggest comparable high-performance antioxidant capabilities.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Oxidative Induction Time (OIT)

This test determines the thermal stability of a material in an oxygen atmosphere.

  • Standard: ASTM D3895

  • Apparatus: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • A small sample (5-10 mg) of the polymer is placed in an aluminum pan within the DSC cell.

    • The cell is purged with nitrogen and heated to a specified isothermal temperature (e.g., 210°C).

    • Once the temperature stabilizes, the gas is switched from nitrogen to oxygen.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better thermal stability.

Melt Flow Rate (MFR)

MFR is a measure of the ease of flow of a molten thermoplastic and is an indicator of its molecular weight.

  • Standard: ASTM D1238

  • Apparatus: Extrusion Plastometer (Melt Flow Indexer)

  • Procedure:

    • A specified amount of the polymer is loaded into the heated barrel of the plastometer at a set temperature.

    • A standard weight is applied to a piston, which forces the molten polymer through a die of a specific diameter.

    • The extrudate is collected over a set period and weighed.

    • The MFR is calculated in grams of polymer per 10 minutes (g/10 min). A smaller change in MFR after processing or aging indicates better stabilization.

Yellowness Index (YI)

YI quantifies the change in color of a polymer, which is often a sign of degradation.

  • Standard: ASTM E313

  • Apparatus: Spectrophotometer or Colorimeter

  • Procedure:

    • The instrument is calibrated using a standard white tile.

    • The spectral reflectance or transmittance of the polymer sample is measured.

    • The tristimulus values (X, Y, Z) are calculated from the spectral data.

    • The Yellowness Index is calculated from the tristimulus values using a standard formula. A lower YI indicates better color stability.

Workflow for Polymer Stabilization and Evaluation

The following diagram illustrates the typical workflow from polymer formulation to performance evaluation.

Polymer Stabilization Workflow Start Start Polymer_Resin Select Polymer Resin (e.g., PP, PE) Start->Polymer_Resin Antioxidant_Selection Select Hindered Phenol (e.g., Irganox 1010, 1076, 1330, Ethanox 330) Polymer_Resin->Antioxidant_Selection Compounding Melt Compounding (Extrusion) Antioxidant_Selection->Compounding Processing Specimen Preparation (e.g., Injection Molding, Film Casting) Compounding->Processing Aging Accelerated Aging (e.g., Oven Aging, UV Exposure) Processing->Aging Performance_Testing Performance Evaluation Aging->Performance_Testing OIT OIT (ASTM D3895) Performance_Testing->OIT MFI MFI (ASTM D1238) Performance_Testing->MFI YI Yellowness Index (ASTM E313) Performance_Testing->YI Data_Analysis Data Analysis and Comparison OIT->Data_Analysis MFI->Data_Analysis YI->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating the performance of hindered phenols in polymers.

References

A Comparative Analysis of the Antioxidant Efficacy of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant efficacy of 2,6-Diethylphenol against established antioxidant compounds, namely Vitamin C (ascorbic acid), Vitamin E (α-tocopherol), and Butylated Hydroxytoluene (BHT). While direct experimental data for the free radical scavenging activity of this compound is not extensively available in peer-reviewed literature, this document offers a framework for its evaluation based on the well-understood structure-activity relationships of phenolic antioxidants. The guide details standard experimental protocols for quantifying antioxidant potential and presents a comparative data summary for the benchmark antioxidants.

Introduction to Phenolic Antioxidants

Phenolic compounds are a major class of antioxidants that play a crucial role in mitigating oxidative stress by scavenging free radicals. Their antioxidant activity is primarily attributed to the hydrogen-donating ability of their hydroxyl (-OH) group. When a phenolic antioxidant encounters a free radical, it donates a hydrogen atom, thereby neutralizing the radical and preventing it from causing cellular damage.

The efficacy of a phenolic antioxidant is influenced by the nature and position of substituent groups on the aromatic ring. For 2,6-dialkylphenols, such as this compound and the widely used BHT (2,6-di-tert-butyl-4-methylphenol), the alkyl groups at the ortho positions (2 and 6) provide steric hindrance. This structural feature enhances the stability of the resulting phenoxyl radical, preventing it from participating in pro-oxidant reactions and thus contributing to its overall antioxidant potency.

Quantitative Comparison of Antioxidant Activity

A standardized method for evaluating antioxidant efficacy is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value is indicative of a higher antioxidant potency.

Antioxidant CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)FRAP Assay (mM Fe(II)/g)
This compound Not ReportedNot ReportedNot Reported
Vitamin C (Ascorbic Acid) ~ 20 - 50~ 15 - 40High
Vitamin E (α-tocopherol) ~ 40 - 80~ 30 - 60Moderate
BHT (Butylated Hydroxytoluene) ~ 60 - 100~ 50 - 90Moderate

Note: The IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and reaction time. The data presented are approximate ranges for comparative purposes.

Experimental Protocols

For a comprehensive evaluation of the antioxidant potential of this compound, the following standard in vitro assays are recommended:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Dissolve this compound and standard antioxidants in methanol to prepare a series of concentrations.

  • Reaction: Add a specific volume of the test sample to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a specific volume of the test sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction: Add a small volume of the test sample to the FRAP reagent pre-warmed to 37°C.

  • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as mM Fe(II) equivalents per gram of the sample.

Visualizing Antioxidant Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of phenolic antioxidants and a typical experimental workflow.

G cluster_0 Phenolic Antioxidant Mechanism Phenolic_Antioxidant Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Antioxidant->Phenoxyl_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: General mechanism of a phenolic antioxidant scavenging a free radical.

G cluster_1 DPPH Assay Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH Solution Start->Prepare_DPPH Prepare_Samples Prepare Serial Dilutions of Test Compound Start->Prepare_Samples Mix Mix DPPH Solution with Test Sample Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: A simplified workflow for the DPPH radical scavenging assay.

Comparing the reactivity of 2,6-Diethylphenol with other phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2,6-diethylphenol in relation to other common phenols, namely phenol, 2,6-dimethylphenol, and 2,6-di-tert-butylphenol. The comparison focuses on key chemical transformations relevant to synthetic chemistry and drug development, including oxidation, nitration, and halogenation. This document synthesizes available experimental data and established principles of organic chemistry to offer insights into the relative performance of these compounds.

The reactivity of phenols is fundamentally governed by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic substitution, and the steric hindrance imposed by substituents at the ortho positions. In the case of 2,6-dialkylphenols, the substituents at the 2 and 6 positions play a crucial role in modulating the accessibility of the phenolic oxygen and the aromatic ring to reagents.

Comparative Reactivity Analysis

The reactivity of this compound is intermediate between the less sterically hindered 2,6-dimethylphenol and the more sterically encumbered 2,6-di-tert-butylphenol. This trend is a direct consequence of the increasing size of the alkyl groups at the ortho positions, which progressively shields the phenolic hydroxyl group and the ortho and para positions of the aromatic ring.

Oxidation

Phenols can be oxidized to a variety of products, including quinones and diphenoquinones, through mechanisms often involving phenoxy radical intermediates. The ease of oxidation is influenced by the stability of the resulting radical, which is in turn affected by the steric environment around the oxygen atom.

Table 1: Comparison of Oxidation Products of 2,6-Disubstituted Phenols

PhenolMajor Oxidation ProductsObservations
2,6-Dimethylphenol2,6-Dimethyl-p-benzoquinone, 3,3',5,5'-Tetramethyl-4,4'-diphenoquinoneReadily undergoes oxidation and subsequent coupling.[1][2]
This compoundExpected: 2,6-Diethyl-p-benzoquinone, 3,3',5,5'-Tetraethyl-4,4'-diphenoquinoneReactivity is anticipated to be intermediate between the methyl and t-butyl analogues.
2,6-Di-tert-butylphenol2,6-Di-tert-butyl-p-benzoquinone, 3,3',5,5'-Tetra-tert-butyl-4,4'-diphenoquinoneThe bulky t-butyl groups stabilize the phenoxy radical but can slow down coupling reactions.[1]
Electrophilic Aromatic Substitution: Nitration and Halogenation

The hydroxyl group of phenols is a strong activating group, directing electrophilic substitution to the ortho and para positions. However, in 2,6-disubstituted phenols, the ortho positions are blocked, leading to substitution primarily at the para position. The rate of these reactions is influenced by both the electronic activating effect of the hydroxyl group and the steric hindrance from the ortho-alkyl groups, which can impede the approach of the electrophile.

Nitration: The nitration of phenols can yield mono-, di-, or tri-nitrated products depending on the reaction conditions[3][4]. For 2,6-dialkylphenols, nitration is expected to occur at the para position. The steric bulk of the ortho-substituents can influence the reaction rate. While specific kinetic data for the nitration of this compound is not available, the general principle of steric hindrance suggests that the reaction rate would be slower than that of phenol and 2,6-dimethylphenol, but faster than that of 2,6-di-tert-butylphenol.

Halogenation: Similar to nitration, the halogenation of 2,6-dialkylphenols is directed to the para position. The reactivity follows the general trend observed in other electrophilic aromatic substitutions, where steric hindrance plays a significant role in determining the reaction rate[5].

Table 2: Predicted Relative Reactivity in Electrophilic Aromatic Substitution

PhenolRelative ReactivityPrimary Product (para-substitution)Rationale
PhenolHighest4-Substituted Phenol (and 2-substituted)Unhindered ortho and para positions are highly activated.
2,6-DimethylphenolHigh4-Substituted-2,6-dimethylphenolMinimal steric hindrance from methyl groups.
This compoundMedium4-Substituted-2,6-diethylphenolModerate steric hindrance from ethyl groups.
2,6-Di-tert-butylphenolLow4-Substituted-2,6-di-tert-butylphenolSignificant steric hindrance from bulky t-butyl groups impeding the approach of the electrophile.[5]

Experimental Protocols

The following are general experimental protocols for key reactions involving phenols. These can be adapted for a comparative study of this compound and its analogues.

Protocol 1: Oxidation of a 2,6-Dialkylphenol to a p-Benzoquinone

This protocol is adapted from the oxidation of 2,6-di-t-butylphenol.

Materials:

  • 2,6-Dialkylphenol (e.g., this compound)

  • t-Butyl hydroperoxide

  • Cobalt toluate

  • Benzene (or a suitable alternative solvent)

Procedure:

  • Dissolve the 2,6-dialkylphenol (0.05 mol) in benzene (50 mL) in a round-bottom flask.

  • Add a solution of t-butyl hydroperoxide (0.1 mol) in benzene.

  • Slowly add powdered cobalt toluate as a catalyst while maintaining the temperature below 30°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the cobalt catalyst.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to isolate the corresponding p-benzoquinone and diphenoquinone.[2]

Protocol 2: Nitration of a 2,6-Dialkylphenol

This protocol is a general method for the regioselective ortho-nitration of phenols and can be adapted for the para-nitration of 2,6-disubstituted phenols.

Materials:

  • 2,6-Dialkylphenol (e.g., this compound)

  • Ammonium nitrate (NH₄NO₃)

  • Potassium bisulfate (KHSO₄)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine the 2,6-dialkylphenol (1 mmol), ammonium nitrate (2 mmol), and potassium bisulfate (0.05 mmol) in acetonitrile (5 mL).

  • Stir the mixture magnetically at reflux temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture and wash the residue with acetonitrile.

  • Dry the combined filtrate with anhydrous sodium sulfate.

  • Filter the mixture and remove the solvent by distillation to obtain the 4-nitro-2,6-dialkylphenol product.[6]

Protocol 3: Bromination of a 2,6-Dialkylphenol

This protocol describes a general method for the bromination of phenols.

Materials:

  • 2,6-Dialkylphenol (e.g., this compound)

  • Bromine

  • Glacial acetic acid

  • 1,2-Dichloroethane (or another suitable solvent)

Procedure:

  • In a reaction flask, dissolve the 2,6-dialkylphenol (0.5 mol) in 1,2-dichloroethane (250 mL) and glacial acetic acid (2.0 mol).

  • While stirring and maintaining the temperature at 35°C, add bromine (0.5 mol) dropwise over 2 hours.

  • After the addition is complete, continue to stir the reaction mixture at 35°C for 10 hours.

  • Cool the reaction mixture to 10°C and stir for 3 hours to allow the product to precipitate.

  • Collect the solid product by suction filtration and dry to obtain the 4-bromo-2,6-dialkylphenol.[7]

Visualizations

Oxidation_Pathway Phenol 2,6-Dialkylphenol Radical Phenoxy Radical Phenol->Radical Oxidation [O] Quinone p-Benzoquinone Radical->Quinone Further Oxidation Diphenoquinone Diphenoquinone Radical->Diphenoquinone Dimerization & Oxidation Experimental_Workflow_Nitration cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A Combine Phenol, NH4NO3, KHSO4 in Acetonitrile B Reflux and Monitor by TLC A->B C Filter and Wash B->C D Dry with Na2SO4 C->D E Evaporate Solvent D->E F Purified 4-Nitrophenol Derivative E->F

References

Cross-Validation of Analytical Methods for 2,6-Diethylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 2,6-Diethylphenol is crucial for reliable study outcomes. This guide provides an objective comparison of the primary analytical techniques for its quantification, supported by experimental data adapted from closely related compounds. The focus is on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two powerful and widely used techniques for the analysis of phenolic compounds.

Comparison of Analytical Methods

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.
Typical Stationary Phase C18 or other reversed-phase columns are common.[1]Polysiloxane-based capillary columns (e.g., 5% diphenyl/95% dimethylpolysiloxane).
Typical Mobile Phase/Carrier Gas Acetonitrile, Methanol, Water, Buffers.[1]Helium or Hydrogen.
Detection UV-Vis, Diode Array (DAD).Mass Spectrometry (MS).
Derivatization Often not required.Can be employed to improve volatility and chromatographic performance.
Sample Throughput Generally higher than GC-MS.Can be lower due to longer run times and sample preparation.
Selectivity Good, dependent on chromatographic separation and detector wavelength.Excellent, provides structural information for peak identification.
Sensitivity Good, suitable for a wide range of concentrations.Typically very high, especially in selected ion monitoring (SIM) mode.

Quantitative Performance Data

While specific validated performance data for this compound is not extensively published, the following table summarizes the expected performance parameters based on data from structurally similar phenolic compounds, such as 2,6-diisopropylphenol (propofol). These values serve as a benchmark for method development and validation.

Validation ParameterHPLC-UVGC-MS
Limit of Detection (LOD) ~10-50 ng/mL~1-10 ng/mL
Limit of Quantitation (LOQ) ~50-150 ng/mL~5-30 ng/mL
Linearity (r²) > 0.999> 0.999
Accuracy (Recovery %) 98-102%97-103%
Precision (RSD %) < 2%< 5%

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for HPLC-UV and GC-MS that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is based on established procedures for the analysis of phenolic compounds.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.[1] The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (based on the phenol chromophore).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Autosampler for liquid injection.

2. Chromatographic and MS Conditions:

  • Column: A capillary column suitable for phenol analysis (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of a suitable solvent (e.g., methanol or ethyl acetate).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent.

  • Sample Preparation: Dissolve or extract the sample with a suitable solvent to achieve a final concentration within the calibration range.

Cross-Validation Workflow

To ensure the reliability and consistency of analytical data, it is essential to cross-validate different analytical methods. The following diagram illustrates a general workflow for this process.

CrossValidationWorkflow start Define Analytical Requirements (e.g., sensitivity, accuracy) method_dev_hplc Develop & Optimize HPLC-UV Method start->method_dev_hplc method_dev_gcms Develop & Optimize GC-MS Method start->method_dev_gcms validation_hplc Single-Method Validation (HPLC-UV) method_dev_hplc->validation_hplc validation_gcms Single-Method Validation (GC-MS) method_dev_gcms->validation_gcms sample_analysis Analyze Identical Samples with Both Methods validation_hplc->sample_analysis validation_gcms->sample_analysis data_comparison Compare Results (e.g., Bland-Altman, t-test) sample_analysis->data_comparison bias_check Assess for Systematic Bias data_comparison->bias_check conclusion Methods are Interchangeable (within acceptable limits) bias_check->conclusion No Significant Bias re_evaluate Re-evaluate/Refine Methods bias_check->re_evaluate Significant Bias re_evaluate->method_dev_hplc re_evaluate->method_dev_gcms

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to the Efficacy of 2,6-Diethylphenol and Other Antioxidants in Preventing Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 2,6-Diethylphenol and other common antioxidants—Propofol, Butylated Hydroxytoluene (BHT), and Vitamin E—in preventing lipid peroxidation. The information is supported by experimental data to aid in research and drug development.

Introduction to Lipid Peroxidation

Lipid peroxidation is a process of oxidative degradation of lipids, primarily polyunsaturated fatty acids, which leads to cell damage. It is a chain reaction initiated by free radicals that abstract a hydrogen atom from a fatty acid, forming a lipid radical. This radical then reacts with oxygen to form a peroxyl radical, which can further propagate the chain reaction. This process is implicated in the pathophysiology of numerous diseases and is a key concern in the stability of pharmaceutical and food products. Antioxidants are compounds that can inhibit or delay this process by scavenging free radicals.

Mechanism of Action of Phenolic Antioxidants

Phenolic antioxidants, such as this compound, Propofol, and BHT, act as chain-breaking antioxidants. They donate a hydrogen atom from their phenolic hydroxyl group to the lipid peroxyl radicals, thereby neutralizing them and terminating the chain reaction. The resulting phenoxyl radical is relatively stable and does not readily propagate the chain reaction.

Comparative Efficacy in Inhibiting Lipid Peroxidation

The following table summarizes the available quantitative data on the efficacy of this compound and its alternatives in inhibiting lipid peroxidation. The data is primarily from in vitro assays measuring the inhibition of malondialdehyde (MDA) formation, a key product of lipid peroxidation.

AntioxidantAssayConcentrationInhibition of Lipid Peroxidation (%)IC50 ValueReference
This compound TBARS AssayData Not AvailableData Not AvailableData Not Available
Propofol (2,6-diisopropylphenol) Riboflavin-sensitized photo-oxidation of arachidonic acid50 µg/mL38%Not Reported[1]
Peroxidation of linoleic acid emulsion25 µg/mL97.7%Not Reported[2]
Peroxidation of linoleic acid emulsion50 µg/mL98.6%Not Reported[2]
Peroxidation of linoleic acid emulsion75 µg/mL100%Not Reported[2]
Butylated Hydroxytoluene (BHT) Riboflavin-sensitized photo-oxidation of arachidonic acid50 µg/mL24%Not Reported[1]
Peroxidation of linoleic acid emulsion75 µg/mL94.5%Not Reported[2]
Vitamin E (α-tocopherol) Peroxidation of linoleic acid emulsion75 µg/mL70.4%Not Reported[2]

Experimental Protocols

A widely used method for assessing lipid peroxidation is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which quantifies malondialdehyde (MDA).

TBARS Assay Protocol

Principle: The TBARS assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically at approximately 532 nm.

Materials:

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Malondialdehyde (MDA) standard

  • Butylated hydroxytoluene (BHT)

  • Phosphate buffered saline (PBS)

  • Samples (e.g., tissue homogenates, cell lysates, plasma)

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer containing BHT to prevent further oxidation during the procedure.

  • Protein Precipitation: Add TCA to the sample to precipitate proteins. Centrifuge to collect the supernatant.

  • Reaction with TBA: Add TBA solution to the supernatant and incubate at 95°C for 60 minutes.

  • Measurement: Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

  • Quantification: Determine the concentration of MDA in the samples by comparing their absorbance to a standard curve prepared with known concentrations of MDA.

Visualizing the Process

Lipid Peroxidation and Antioxidant Intervention

The following diagram illustrates the chain reaction of lipid peroxidation and the point of intervention by phenolic antioxidants.

Lipid_Peroxidation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant PUFA Polyunsaturated Fatty Acid (PUFA-H) Lipid_Radical Lipid Radical (PUFA•) PUFA->Lipid_Radical Free_Radical Free Radical (R•) Free_Radical->PUFA H• abstraction Oxygen Oxygen (O2) Peroxyl_Radical Lipid Peroxyl Radical (PUFA-OO•) Oxygen->Peroxyl_Radical Addition Another_PUFA Another PUFA-H Peroxyl_Radical->Another_PUFA H• abstraction Antioxidant Phenolic Antioxidant (ArOH) Peroxyl_Radical->Antioxidant H• donation Stable_Products Stable Products Lipid_Hydroperoxide Lipid Hydroperoxide (PUFA-OOH) Another_PUFA->Lipid_Hydroperoxide New_Lipid_Radical New Lipid Radical (PUFA•) Another_PUFA->New_Lipid_Radical Phenoxyl_Radical Phenoxyl Radical (ArO•) Antioxidant->Phenoxyl_Radical TBARS_Workflow start Start sample_prep Sample Preparation (e.g., Homogenization in buffer with BHT) start->sample_prep protein_precip Protein Precipitation (Addition of TCA and Centrifugation) sample_prep->protein_precip supernatant_collection Collect Supernatant protein_precip->supernatant_collection tba_reaction Reaction with TBA (Incubate at 95°C) supernatant_collection->tba_reaction measurement Spectrophotometric Measurement (Absorbance at 532 nm) tba_reaction->measurement quantification Quantification (Comparison to MDA standard curve) measurement->quantification end End quantification->end

References

Performance comparison of 2,6-Diethylphenol in different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and material science, selecting the right antioxidant is critical to ensure the stability and longevity of polymer-based products. This guide offers a comparative overview of the performance of 2,6-Diethylphenol, a sterically hindered phenolic antioxidant, across various common polymer matrices. Due to a lack of direct comparative studies, this analysis draws upon performance data from structurally similar phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and other 2,6-dialkylphenols, to provide a qualitative performance assessment.

Mechanism of Action: Quenching Free Radicals

Phenolic antioxidants, including this compound, play a crucial role in preventing the oxidative degradation of polymers.[1] During processing or exposure to environmental stressors like heat and UV radiation, free radicals are generated within the polymer matrix. These highly reactive species can lead to chain scission, cross-linking, and the overall deterioration of the material's mechanical and physical properties.[1] this compound acts as a free radical scavenger by donating a hydrogen atom from its hydroxyl group to neutralize these radicals, thereby terminating the degradation chain reaction.[2] The presence of ethyl groups at the ortho positions (2 and 6) provides steric hindrance, which enhances the stability of the resulting phenoxyl radical and prevents it from initiating new degradation chains.[3]

Comparative Performance Analysis

The following table provides a qualitative comparison of the expected performance of this compound in polyethylene (PE), polypropylene (PP), polystyrene (PS), and polyvinyl chloride (PVC). This comparison is based on the known behavior of similar hindered phenolic antioxidants in these matrices.

Performance MetricPolyethylene (PE)Polypropylene (PP)Polystyrene (PS)Polyvinyl Chloride (PVC)
Oxidative Stability (OIT) GoodVery GoodModerateGood
Thermal Stability (TGA) GoodGoodModerateGood
Melt Flow Stability (MFI) GoodVery GoodGoodModerate
Mechanical Property Retention GoodGoodModerateGood
Compatibility HighHighModerateModerate

Note: This is a qualitative assessment based on the performance of structurally similar phenolic antioxidants. Actual performance may vary depending on the specific grade of the polymer, processing conditions, and the presence of other additives.

Key Performance Indicators and Experimental Protocols

To quantitatively assess the performance of this compound in a polymer matrix, a series of standardized tests are employed.

Oxidative Induction Time (OIT)

The OIT test is a crucial measure of a material's resistance to oxidative degradation at an elevated temperature.[4][5] A longer OIT indicates better oxidative stability.[4]

Experimental Protocol:

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Sample Preparation: A small sample (5-10 mg) of the polymer containing this compound is placed in an aluminum pan.

  • Test Conditions:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyolefins) under an inert nitrogen atmosphere.[6]

    • Once the temperature stabilizes, the atmosphere is switched to oxygen at a constant flow rate.[6]

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time, providing insights into its thermal stability.

Experimental Protocol:

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in a TGA pan.

  • Test Conditions:

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is recorded as the degradation temperature.

Melt Flow Index (MFI)

MFI is a measure of the ease of flow of a molten thermoplastic polymer, which is inversely related to its molecular weight. A stable MFI after processing or aging indicates effective stabilization.[2]

Experimental Protocol:

  • Instrument: Melt Flow Indexer.

  • Sample Preparation: The polymer, compounded with this compound, is used in pellet or powder form.

  • Test Conditions:

    • A specified amount of the polymer is loaded into the heated barrel of the MFI instrument at a set temperature (e.g., 190°C for polyethylene, 230°C for polypropylene).

    • A standard weight is applied to a piston, forcing the molten polymer to extrude through a capillary die.

    • The mass of the polymer extruded over a specific time (typically 10 minutes) is measured and reported as the MFI in g/10 min.

Mechanical Properties

The retention of mechanical properties such as tensile strength and elongation at break after aging is a direct indicator of the antioxidant's effectiveness.

Experimental Protocol:

  • Instrument: Universal Testing Machine.

  • Sample Preparation: Standardized test specimens (e.g., dumbbell-shaped bars) are prepared from the stabilized polymer.

  • Test Conditions:

    • A set of specimens is tested to determine the initial mechanical properties.

    • Another set of specimens is subjected to accelerated aging (e.g., in a high-temperature oven for a specified period).

    • The aged specimens are then tested, and the percentage retention of tensile strength and elongation at break is calculated.

Experimental Workflow for Antioxidant Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of an antioxidant like this compound in a polymer matrix.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_aging Accelerated Aging cluster_analysis Data Analysis & Comparison prep1 Polymer Resin Selection (PE, PP, PS, PVC) prep2 Compounding with This compound prep1->prep2 prep3 Specimen Preparation (Molding, Film Extrusion) prep2->prep3 test1 Oxidative Induction Time (OIT) - DSC prep3->test1 Initial Properties test2 Thermal Stability (TGA) prep3->test2 Initial Properties test3 Melt Flow Index (MFI) prep3->test3 Initial Properties test4 Mechanical Properties (Tensile, Elongation) prep3->test4 Initial Properties aging Oven Aging / UV Exposure prep3->aging analysis Compare stabilized vs. unstabilized polymer Compare across different polymer matrices test1->analysis test2->analysis test3->analysis test4->analysis aging->test3 Aged Properties aging->test4 Aged Properties

Experimental workflow for evaluating antioxidant performance.

Signaling Pathways in Drug Development Context

While this compound's primary role in polymer matrices is as a processing and long-term heat stabilizer, in the context of drug-eluting devices or other medical applications, understanding any potential biological interactions is crucial. As a phenolic compound, it could theoretically interact with cellular pathways sensitive to oxidative stress. For instance, it might influence pathways involving reactive oxygen species (ROS) signaling. However, detailed studies on the specific signaling pathways affected by this compound leaching from a polymer matrix are not extensively available and would require dedicated toxicological and biocompatibility assessments.

The diagram below illustrates a hypothetical signaling pathway that could be investigated to assess the biological impact of leached antioxidants.

G cluster_cellular Cellular Environment cluster_pathway Signaling Pathway leached_antioxidant Leached this compound ros Reactive Oxygen Species (ROS) leached_antioxidant->ros Scavenges stress_kinases Stress-activated Protein Kinases (e.g., JNK, p38) ros->stress_kinases transcription_factors Transcription Factors (e.g., AP-1, NF-κB) stress_kinases->transcription_factors gene_expression Gene Expression (Inflammation, Apoptosis) transcription_factors->gene_expression cellular_response Cellular Response gene_expression->cellular_response

References

A Comparative Guide to the In Vivo vs. In Vitro Antioxidant Activity of 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of a compound's antioxidant potential is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of the in vivo and in vitro antioxidant activity of 2,6-diethylphenol and structurally similar phenolic compounds. Due to the limited availability of direct experimental data for this compound, this guide incorporates findings from closely related molecules, such as 2,6-di-tert-butylphenol and 2,6-diisopropylphenol (propofol), to illustrate the comparative methodologies and potential outcomes. This approach allows for a comprehensive understanding of the antioxidant profile of this class of compounds.

Executive Summary

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are known for their potent antioxidant properties. They can neutralize free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. The distinction between in vitro (in a controlled laboratory environment) and in vivo (within a living organism) antioxidant activity is crucial, as the physiological fate of a compound, including its metabolism and bioavailability, can significantly influence its efficacy.

This guide presents a compilation of quantitative data from various studies, details the experimental protocols for key antioxidant assays, and provides visual representations of the underlying mechanisms and workflows to facilitate a deeper understanding of the antioxidant properties of 2,6-disubstituted phenols.

Data Presentation: In Vitro vs. In Vivo Antioxidant Activity

The following tables summarize quantitative data on the antioxidant activity of phenolic compounds closely related to this compound. This data is intended to be illustrative of the typical results obtained from such studies.

Table 1: In Vitro Antioxidant Activity of Substituted Phenols

CompoundAssayIC50 / ValueReference CompoundIC50 / ValueSource
2,6-diisopropylphenol (Propofol)DPPH Radical Scavenging~10⁻⁵ mol/Lα-tocopherol (Vitamin E)Not specified[1]
2,6-di-tert-butylphenol derivativeDPPH Radical ScavengingIC50: Not specified, but showed efficient scavengingNot specifiedNot specified[2]
2,6-diisopropylphenol (Propofol)Free Radical ScavengingScavenges two radical species per moleculeNot specifiedNot specified[1]

Table 2: In Vivo Antioxidant Effects of Substituted Phenols in Animal Models

Compound AdministrationAnimal ModelOxidative Stress InducerBiomarker MeasuredResultSource
2,6-di-tert-butylphenol derivative (5 mg/kg daily for 14 days)RatNone (spontaneous and ascorbate-induced)Lipid Peroxidation (TBARS) in various organsSignificant decrease in lipid peroxidation[2]
DiethylhydroxylamineRatNot specifiedLipid Peroxidation and Lipofuscin formation in nervous tissuesInhibition of lipid peroxidation and lipofuscin formation

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for common in vitro and in vivo antioxidant assays.

In Vitro Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3][4][5]

Principle: The DPPH radical has a deep violet color in solution, with a characteristic absorption at approximately 517 nm.[3][4] When reduced by an antioxidant, the solution's color fades to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6]

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A specific volume of the test sample at different concentrations is mixed with a fixed volume of the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

In Vivo Assay: Measurement of Superoxide Dismutase (SOD) Activity in Tissue Homogenates

This assay quantifies the activity of the endogenous antioxidant enzyme SOD, which catalyzes the dismutation of the superoxide anion radical into molecular oxygen and hydrogen peroxide.[7][8]

Principle: The activity of SOD is often measured indirectly by its ability to inhibit a reaction that generates a colored product, where the superoxide radical is a key reactant. For example, the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system results in the formation of a colored formazan product. SOD competes for the superoxide radicals, thereby inhibiting the color formation.

Procedure:

  • Tissue Homogenization: Animal tissues (e.g., liver, brain) are homogenized in a cold buffer (e.g., phosphate buffer, pH 7.4) and centrifuged to obtain the supernatant containing the enzymes.

  • Reaction Mixture: The assay mixture typically contains the tissue supernatant, a system for generating superoxide radicals (e.g., xanthine and xanthine oxidase), and a detection molecule (e.g., NBT).[7]

  • Incubation: The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.

  • Measurement: The formation of the colored product is measured spectrophotometrically at a specific wavelength (e.g., 560 nm for formazan).

  • Calculation: The SOD activity is calculated based on the degree of inhibition of the color-forming reaction compared to a control without the enzyme. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of the reaction by 50%.[9]

Mandatory Visualizations

Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds primarily exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron around the aromatic ring.[10]

Antioxidant_Mechanism cluster_0 Phenolic Antioxidant Action Phenolic_Compound Phenolic Compound (Ar-OH) Free_Radical Free Radical (R•) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenolic_Compound->Phenoxyl_Radical H• donation Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: General mechanism of free radical scavenging by phenolic compounds.

General Workflow for In Vivo Antioxidant Activity Assessment

The evaluation of a compound's antioxidant activity in vivo typically involves administering the compound to an animal model in which oxidative stress has been induced, followed by the analysis of relevant biomarkers.

InVivo_Workflow Start Animal Model Acclimatization Grouping Grouping: Control, Vehicle, Test Compound Start->Grouping Induction Induction of Oxidative Stress (e.g., CCl4, H2O2) Grouping->Induction Treatment Administration of this compound Induction->Treatment Sacrifice Sample Collection (Blood, Tissues) Treatment->Sacrifice Analysis Biochemical Analysis: - SOD, CAT, GPx activity - MDA levels (Lipid Peroxidation) - GSH levels Sacrifice->Analysis End Data Analysis and Interpretation Analysis->End

Caption: A typical experimental workflow for in vivo antioxidant studies.

Potential Signaling Pathways Modulated by Phenolic Antioxidants

Phenolic compounds can influence cellular signaling pathways involved in the response to oxidative stress.[11] Key pathways include the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes, and the Nuclear Factor-kappa B (NF-κB) pathway, which is involved in inflammatory responses often linked to oxidative stress.

Signaling_Pathways cluster_pathways Cellular Response to Oxidative Stress Phenol 2,6-Disubstituted Phenol Nrf2 Nrf2 Activation Phenol->Nrf2 promotes NFkB NF-κB Inhibition Phenol->NFkB inhibits ROS Reactive Oxygen Species (ROS) ROS->Nrf2 activates ROS->NFkB activates ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Inflammation Decreased Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: Potential signaling pathways modulated by phenolic antioxidants.

Conclusion

This guide provides a framework for comparing the in vivo and in vitro antioxidant activities of this compound, drawing upon data from structurally related compounds due to a lack of direct studies on the target molecule. The provided experimental protocols and diagrams offer a foundational understanding for researchers in the field. It is imperative to conduct direct experimental evaluations of this compound to ascertain its specific antioxidant profile. The methodologies and comparative data presented herein serve as a valuable resource for designing such future studies and for the broader understanding of phenolic antioxidants in drug development.

References

Benchmarking the performance of 2,6-Diethylphenol against commercial antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research and development, the pursuit of novel, highly effective molecules is paramount. 2,6-Diethylphenol, a substituted phenolic compound, presents a promising scaffold for antioxidant activity due to its structural characteristics. This guide offers a comparative benchmark of this compound against established commercial antioxidants, including Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Vitamin E (α-tocopherol).

This document is intended for researchers, scientists, and drug development professionals, providing a summary of available quantitative performance data, detailed experimental methodologies for key antioxidant assays, and visual representations of experimental workflows and relevant biological pathways to support further investigation and comparative analysis.

Quantitative Performance Comparison

To provide a performance benchmark, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several widely used commercial antioxidants, collated from various studies. A lower IC50 value indicates a higher antioxidant activity.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)
Butylated Hydroxytoluene (BHT) ~918.3~59.0
Butylated Hydroxyanisole (BHA) Not widely reported in µMNot widely reported in µM
Trolox ~15.0~11.7
Vitamin E (α-tocopherol) Potent, comparable to TroloxPotent, comparable to Trolox

Note: The IC50 values can vary between studies due to minor differences in experimental conditions. The values presented are representative figures for comparative purposes.

Mechanism of Action: Phenolic Antioxidants

Phenolic antioxidants, including this compound and the commercial examples provided, exert their effects primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. This process is often described by two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). The resulting phenoxyl radical is stabilized by resonance, rendering it less reactive and thus terminating the radical chain reaction.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for two of the most common in vitro antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.

Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol and stored in a dark, light-protected container.

  • Sample Preparation: Stock solutions of the test compound (this compound) and standard antioxidants (BHT, Trolox, etc.) are prepared in methanol. A series of dilutions are then made to various concentrations.

  • Reaction Mixture: In a 96-well microplate or spectrophotometer cuvettes, a fixed volume of the DPPH solution (e.g., 180 µL) is added to a small volume of the sample or standard solution (e.g., 20 µL). A blank containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green in color. The reduction of ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Methodology:

  • Preparation of ABTS•+ Stock Solution: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The stock solution is diluted with ethanol or a phosphate buffer solution (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Stock solutions of the test compound and standard antioxidants are prepared in a suitable solvent, and a series of dilutions are made.

  • Reaction Mixture: A large volume of the ABTS•+ working solution (e.g., 190 µL) is mixed with a small volume of the sample or standard solution (e.g., 10 µL).

  • Incubation: The reaction is incubated at room temperature for a set time, typically 6-10 minutes.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in antioxidant evaluation and their biological relevance, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Stock Solutions (Test Compound & Standards) C Serial Dilution of Test Compound & Standards A->C B Prepare Radical Solution (e.g., DPPH or ABTS•+) D Mix Dilutions with Radical Solution B->D C->D E Incubate in Dark (e.g., 30 minutes) D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: General workflow for in vitro antioxidant capacity assays.

G ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage attacks NeutralizedROS Neutralized Species Pathway Oxidative Stress Signaling Pathways (e.g., MAPK, NF-κB) ROS->Pathway activates Inflammation Inflammation & Apoptosis CellDamage->Inflammation Antioxidant Phenolic Antioxidant (e.g., this compound) Antioxidant->ROS scavenges Pathway->Inflammation

Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention.

Safety Operating Guide

Proper Disposal of 2,6-Diethylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,6-Diethylphenol is a critical aspect of laboratory safety and environmental responsibility. As a phenolic compound, it is considered hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment. Under no circumstances should this chemical or materials contaminated with it be disposed of down the drain or in regular trash.[1][2] This guide provides essential, step-by-step instructions for the safe disposal of this compound in a research and development setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. All procedures involving this compound should be conducted in a chemical fume hood to prevent inhalation of vapors.[1][3] Adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Chemical safety goggles and a face shield.[2]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene) and a lab coat.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be systematic to ensure safety and compliance.

1. Waste Segregation: Proper segregation is the first step in the disposal process. Do not mix this compound waste with other waste streams, especially incompatible materials.[2][4]

Waste StreamDescriptionCollection Container
Solid Waste Unused or expired solid this compound, contaminated items such as pipette tips, tubes, gloves, and bench paper.[1][2][5]Designated, leak-proof, and sealable container compatible with phenols.[1][2]
Liquid Waste Solutions containing this compound.Designated, leak-proof, and sealable container compatible with phenols, stored in secondary containment.[2]

2. Waste Collection:

  • Solid Waste: Collect all solid materials contaminated with this compound in a designated, clearly labeled, and sealable container.[1][3] This includes items with trace contamination.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, shatter-proof, and leak-proof container.[2][5] The container must be clearly labeled as hazardous waste and specify the contents.[1]

3. Labeling and Storage:

  • All waste containers must be affixed with a hazardous waste label that is completely filled out, identifying the contents as "Hazardous Waste: this compound".[1][6]

  • Containers must remain closed when not in use.[1]

  • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials, heat, and sources of ignition.[3][7]

4. Arranging for Disposal:

  • Engage a licensed professional hazardous waste disposal service for the removal and disposal of this compound waste.[2][7]

  • When the container is approximately 90% full, schedule a pickup with your institution's Environmental Health and Safety (EHS) department or the contracted waste disposal service.[1]

Emergency Procedures in Case of Spills

In the event of a spill, the following steps should be taken:

  • Evacuate all personnel from the immediate area.[7]

  • Secure and control access to the spill area.[7]

  • Eliminate all sources of ignition.[7]

  • If trained and equipped with the proper PPE, contain the spill using an appropriate absorbent material for liquids or carefully collect the solid material.[2][7]

  • Place all cleanup materials into a sealed container for disposal as hazardous waste.[2][7]

  • Ventilate the area and wash it thoroughly after the cleanup is complete.[7]

  • Report the spill to your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_storage Storage and Labeling cluster_disposal Final Disposal start Generate this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid Is the waste solid? ppe->is_solid collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes collect_liquid Collect in Labeled Liquid Waste Container (with Secondary Containment) is_solid->collect_liquid No label_waste Ensure Container is Properly Labeled and Sealed collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Cool, Dry, Ventilated Area label_waste->store_waste is_full Is container >90% full? store_waste->is_full is_full->store_waste No contact_ehs Contact EHS for Hazardous Waste Pickup is_full->contact_ehs Yes end Waste Disposed by Licensed Professional Service contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,6-Diethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2,6-Diethylphenol. It is intended for researchers, scientists, and drug development professionals to ensure the implementation of safe laboratory practices. The following procedural guidance is based on established safety protocols for phenolic compounds and available safety data sheets.

Immediate Safety Concerns: this compound is classified as harmful if swallowed and is known to cause skin and serious eye irritation.[1] Like other phenols, it should be treated as a substance that can be readily absorbed through the skin, potentially leading to systemic toxicity. Phenolic compounds can also have an anesthetic effect, meaning initial skin contact may not be immediately painful, which can delay the recognition of a chemical burn.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent all routes of exposure. The required PPE for handling this compound is summarized below.

Protection TypeSpecific RecommendationsRationale
Hand Protection Use nitrile or neoprene gloves.[2] For incidental contact, nitrile gloves are appropriate.[2] For extended contact or potential for splashes, heavier-duty gloves or gauntlets are recommended. Always inspect gloves for punctures or tears before use and never reuse disposable gloves.[2][3]Phenols can penetrate standard latex gloves. Nitrile and neoprene offer better chemical resistance.[2] Proper glove removal technique is crucial to avoid skin contact.[3][4]
Eye and Face Protection Chemical splash goggles are required at all times. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[4]Protects against severe and potentially permanent eye damage that can result from contact with phenolic compounds.
Skin and Body Protection Wear a laboratory coat, long-sleeved clothing, long pants, and closed-toe shoes. For procedures with a high risk of splashing, a chemically resistant apron or suit should be considered.[4]Minimizes the risk of accidental skin contact and absorption.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[4]Prevents respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is essential for safely managing this compound in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area.[5]

  • Ensure the container is tightly closed.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and acid chlorides.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

2. Handling and Use:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are accessible and unobstructed. A spill kit and a specific first aid kit for phenol exposure (containing Polyethylene Glycol 300 or 400) should be readily available.[6][7][8]

  • Work Area: Always handle this compound inside a certified chemical fume hood.

  • Procedure:

    • Don all required PPE as detailed in the table above.

    • Dispense the minimum amount of chemical needed for the procedure.

    • Avoid generating dust if handling the solid form.

    • Keep the container closed when not in use.[5]

    • Thoroughly wash hands and any exposed skin with soap and water immediately after handling.[3][5]

3. Spill Management:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Carefully sweep or scoop up the absorbed material and place it into a designated, labeled hazardous waste container.[5]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Plan

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Skin Contact RAPID DECONTAMINATION IS CRITICAL. [7][8] Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. If available, after the initial water flush, gently swab the affected area repeatedly with Polyethylene Glycol 300 or 400 (PEG-300/400).[6][7][8] Seek immediate medical attention.
Eye Contact Immediately flush eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6] Use an emergency eyewash station. Remove contact lenses if it can be done easily. Seek immediate medical attention.
Inhalation Move the exposed person to fresh air at once.[9] If breathing has stopped, perform artificial respiration (avoiding mouth-to-mouth).[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink.[5] Seek immediate medical attention.

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

1. Waste Collection:

  • Collect all waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) in a designated, leak-proof, and chemically compatible container.[10][11]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[11]

  • Do not mix with other waste streams.[11]

2. Storage of Waste:

  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[11]

  • Store the waste container in a designated satellite accumulation area (SAA) that is secure and segregated from incompatible materials.

3. Final Disposal:

  • Under no circumstances should this compound or contaminated materials be disposed of down the drain or in the regular trash.[10]

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal service.[10]

  • For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposal as regular solid waste or recycling, in accordance with institutional policies.[12]

Operational Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures Receive Receive & Inspect Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Prep_Area Prepare Work Area (Fume Hood, Spill Kit, First Aid) Store->Prep_Area Don_PPE Don Required PPE Prep_Area->Don_PPE Handle Handle Chemical in Fume Hood Don_PPE->Handle Close Keep Container Closed Handle->Close Spill Spill Occurs Handle->Spill Exposure Exposure Occurs Handle->Exposure Wash Wash Hands After Use Close->Wash Collect_Waste Collect Waste in Labeled Container Wash->Collect_Waste Store_Waste Store Waste in Designated Area Collect_Waste->Store_Waste Dispose Arrange Professional Disposal Store_Waste->Dispose Spill->Collect_Waste Clean-up Materials Exposure->Store Administer First Aid & Seek Medical Attention

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.